molecular formula C23H31N3O4 B563687 O-Desmethyl ranolazine CAS No. 172430-45-4

O-Desmethyl ranolazine

货号: B563687
CAS 编号: 172430-45-4
分子量: 413.5 g/mol
InChI 键: JQTKNELUBGGUKI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desmethyl ranolazine is a metabolite of the antianginal agent ranolazine. It is formed from ranolazine by the cytochrome P450 (CYP) isoform CYP3A.>A metabolite of Ranolazine.>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-17-6-5-7-18(2)23(17)24-22(29)15-26-12-10-25(11-13-26)14-19(27)16-30-21-9-4-3-8-20(21)28/h3-9,19,27-28H,10-16H2,1-2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTKNELUBGGUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675815
Record name N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172430-45-4
Record name O-Desmethyl ranolazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172430454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-DESMETHYL RANOLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G2S752Q5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

O-Desmethyl ranolazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyl ranolazine (B828), with the CAS Number 172430-45-4, is the principal O-demethylated metabolite of ranolazine, a medication utilized for the management of chronic stable angina.[1][2] This technical guide provides a thorough examination of the chemical structure, physicochemical properties, and pharmacological aspects of O-Desmethyl ranolazine. It includes a detailed, plausible synthetic route, analytical methodologies for its characterization, and an exploration of its metabolic pathway and potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, medicinal chemistry, and the development of cardiovascular therapeutics.

Chemical Structure and Identification

This compound, also known as N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide, is structurally analogous to its parent compound, ranolazine, with the exception of a hydroxyl group in place of the methoxy (B1213986) group on the phenoxy ring.[1][3]

Chemical Structure:

this compound chemical structure

Table 1: Chemical Identifiers

IdentifierValueReference(s)
IUPAC Name N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide[1]
CAS Number 172430-45-4[1]
Molecular Formula C23H31N3O4[1]
Molecular Weight 413.51 g/mol [1]
Synonyms CVT-2514, this compound[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Data

PropertyValueReference(s)
Melting Point 48-50°C[4]
Appearance White to off-white solid (predicted)
Solubility Soluble in DMSO and Ethanol (B145695). Very slightly soluble in water (predicted based on ranolazine solubility)[5][6]
pKa Not experimentally determined. Predicted to have basic centers on the piperazine (B1678402) nitrogens.

Synthesis and Experimental Protocol

While this compound is primarily formed via metabolism, a plausible synthetic route can be derived from the established synthesis of ranolazine. The key modification involves the use of a starting material with a free hydroxyl group on the phenyl ring, which must be protected during the initial reaction steps.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process involving the preparation of a protected phenoxy epoxide intermediate, followed by coupling with a piperazine derivative, and subsequent deprotection.

Synthesis_Pathway cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Coupling and Deprotection 2-Hydroxyphenol 2-Hydroxyphenol Protected_Phenol Protected 2-Hydroxyphenol 2-Hydroxyphenol->Protected_Phenol Protection (e.g., Benzyl (B1604629) bromide) Epoxide_Intermediate Protected Phenoxy Epoxide Protected_Phenol->Epoxide_Intermediate Epichlorohydrin (B41342), NaOH Coupled_Product Protected this compound Epoxide_Intermediate->Coupled_Product 2,6-Dimethylaniline (B139824) 2,6-Dimethylaniline Chloroacetamide 2-Chloro-N-(2,6-dimethylphenyl)acetamide 2,6-Dimethylaniline->Chloroacetamide Chloroacetyl chloride, Triethylamine Piperazine_Derivative N-(2,6-Dimethylphenyl)-1-piperazineacetamide Chloroacetamide->Piperazine_Derivative Piperazine Piperazine_Derivative->Coupled_Product Coupling O-Desmethyl_Ranolazine This compound Coupled_Product->O-Desmethyl_Ranolazine Deprotection (e.g., H2, Pd/C)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection based on known chemical reactions for similar molecules.

Step 1: Synthesis of 1-(Benzyloxy)-2-(oxiran-2-ylmethoxy)benzene (Protected Phenoxy Epoxide)

  • To a solution of 2-hydroxyphenol in a suitable solvent (e.g., acetone), add potassium carbonate.

  • Slowly add benzyl bromide and reflux the mixture until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the benzylated phenol (B47542).

  • Dissolve the protected phenol in a mixture of a suitable solvent (e.g., dioxane) and water.

  • Add sodium hydroxide, followed by the dropwise addition of epichlorohydrin at room temperature.

  • Reflux the mixture for several hours.

  • After cooling, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to obtain the crude epoxide intermediate. Purify by column chromatography if necessary.

Step 2: Synthesis of N-(2,6-Dimethylphenyl)-1-piperazineacetamide

  • Dissolve 2,6-dimethylaniline in a suitable solvent (e.g., dichloromethane) and cool to 0°C.

  • Add triethylamine, followed by the dropwise addition of chloroacetyl chloride.

  • Stir the reaction at 0°C for several hours.

  • Filter the reaction mixture and wash the solid with cold solvent to obtain 2-chloro-N-(2,6-dimethylphenyl)acetamide.

  • Suspend the chloroacetamide derivative in ethanol and add an excess of piperazine.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue to obtain N-(2,6-dimethylphenyl)-1-piperazineacetamide.

Step 3: Synthesis of Protected this compound

  • Dissolve N-(2,6-dimethylphenyl)-1-piperazineacetamide and the protected phenoxy epoxide from Step 1 in a suitable solvent (e.g., isopropanol).

  • Reflux the mixture for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude protected this compound.

Step 4: Deprotection to Yield this compound

  • Dissolve the protected compound from Step 3 in a suitable solvent (e.g., ethanol).

  • Add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to a hydrogen atmosphere (hydrogenation) until the deprotection is complete.

  • Filter off the catalyst and concentrate the filtrate to obtain this compound. The final product can be purified by crystallization or column chromatography.

Metabolism

This compound (CVT-2514) is a major metabolite of ranolazine. The metabolic conversion is primarily mediated by the cytochrome P450 enzyme system in the liver.

Metabolism_Pathway Ranolazine Ranolazine O-Desmethyl_Ranolazine This compound (CVT-2514) Ranolazine->O-Desmethyl_Ranolazine O-Demethylation CYP3A4 CYP3A4 CYP3A4->Ranolazine Metabolizes

Caption: Metabolic conversion of Ranolazine to this compound.

Ranolazine undergoes extensive metabolism, with O-demethylation being one of the key pathways.[2][7] The primary enzyme responsible for this transformation is CYP3A4, with a minor contribution from CYP2D6.[7]

Pharmacology

The pharmacological activity of this compound is of significant interest, as metabolites can contribute to the therapeutic effects or side effects of the parent drug.

A study that synthesized five principal metabolites of ranolazine, including this compound (CVT-2514), evaluated their effects on myocardial ischemia in mice. The results indicated that while other metabolites showed some protective effects, the potency of all tested metabolites, including CVT-2514, was less than that of the parent drug, ranolazine.

Given its structural similarity to ranolazine, it is plausible that this compound interacts with similar molecular targets, albeit with potentially different affinities. The primary mechanism of action of ranolazine is the inhibition of the late inward sodium current (INa) in cardiac myocytes. This inhibition leads to a reduction in intracellular sodium and consequently, a decrease in calcium overload via the sodium-calcium exchanger, which is beneficial in ischemic conditions.

Signaling_Pathway cluster_0 Cardiac Myocyte Late_INa Late Na+ Current (INa) Intracellular_Na ↑ Intracellular Na+ Late_INa->Intracellular_Na Na_Ca_Exchanger Na+/Ca2+ Exchanger Intracellular_Ca ↑ Intracellular Ca2+ (Calcium Overload) Na_Ca_Exchanger->Intracellular_Ca Intracellular_Na->Na_Ca_Exchanger Activates (Reverse Mode) Reduced_Tension Reduced Diastolic Wall Tension Intracellular_Ca->Reduced_Tension Leads to Increased Tension Myocardial_Ischemia Myocardial Ischemia Myocardial_Ischemia->Late_INa Enhances O_Desmethyl_Ranolazine This compound O_Desmethyl_Ranolazine->Late_INa Inhibits (Predicted) Anti-ischemic Effect Anti-ischemic Effect Reduced_Tension->Anti-ischemic Effect

Caption: Predicted mechanism of action for this compound.

Analytical Methodology

The quantitative analysis of this compound, particularly in biological matrices, is essential for pharmacokinetic and metabolic studies. A validated enantioselective bioanalytical method using dispersive liquid-liquid microextraction (DLLME) and LC-MS/MS has been developed for the chiral analysis of ranolazine and this compound.

Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME)
  • Analytes are extracted from the microsomal medium.

  • Chloroform is used as the extractor solvent.

  • Acetone serves as the dispersive solvent.

Chromatographic Conditions
  • Column: Chiralcel OD-H® (cellulose tris[3,5-dimethylphenylcarbamate])

  • Mobile Phase: Hexane:Ethanol (60:40, v/v) with 0.05% Diethylamine (DEA)

  • Flow Rate: 1.0 mL/min

  • Detection: MS/MS

This method allows for the simultaneous analysis of the enantiomers of both ranolazine and this compound.

Experimental_Workflow Sample Microsomal Medium Sample DLLME Dispersive Liquid-Liquid Microextraction (Chloroform/Acetone) Sample->DLLME Evaporation Evaporation of Solvent DLLME->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (Chiralcel OD-H® column) Reconstitution->LC_MSMS Data Data Acquisition and Analysis LC_MSMS->Data

References

An In-Depth Technical Guide to the Synthesis and Characterization of O-Desmethyl Ranolazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl ranolazine (B828), also known by its developmental code CVT-2514, is a primary metabolite of the antianginal drug ranolazine. As a significant metabolite, its synthesis and characterization are crucial for comprehensive pharmacokinetic studies, impurity profiling, and understanding the overall metabolic fate of ranolazine. This technical guide provides a detailed overview of the synthesis pathway of O-Desmethyl ranolazine, its physicochemical properties, and a summary of its analytical characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
IUPAC Name N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamidePubChem
Synonyms CVT-2514, RS-88390PubChem
CAS Number 172430-45-4PubChem
Molecular Formula C₂₃H₃₁N₃O₄PubChem
Molecular Weight 413.5 g/mol PubChem

Synthesis Pathway

The synthesis of this compound has been reported in the scientific literature, primarily as part of broader studies on ranolazine metabolites.[1] The most direct conceptual pathway involves the O-demethylation of the parent drug, ranolazine. While the specific reagents and conditions used in the published synthesis of CVT-2514 are detailed within dedicated studies, a general and common approach for such a transformation involves the use of strong demethylating agents.

A plausible synthetic approach for this compound from ranolazine is outlined below. This pathway is based on established chemical methodologies for O-demethylation.

Synthesis_Pathway Ranolazine Ranolazine Intermediate Reaction Mixture Ranolazine->Intermediate  O-Demethylation Reagent  (e.g., BBr3 or Pyridine (B92270) HCl)   Purification Purification (e.g., Chromatography) Intermediate->Purification ODesmethyl_Ranolazine This compound Purification->ODesmethyl_Ranolazine

A potential synthesis pathway for this compound.
Experimental Protocol: O-Demethylation of Ranolazine (General Procedure)

The following is a generalized experimental protocol for the O-demethylation of an aryl methyl ether, which can be adapted for the synthesis of this compound from ranolazine.

Materials:

  • Ranolazine

  • Demethylating agent (e.g., Boron tribromide (BBr₃) in dichloromethane (B109758), or Pyridine hydrochloride)

  • Anhydrous solvent (e.g., Dichloromethane for BBr₃, or neat for Pyridine HCl)

  • Quenching solution (e.g., Methanol, water)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

  • Eluent for chromatography (e.g., a mixture of dichloromethane and methanol)

Procedure using Boron Tribromide:

  • Dissolve ranolazine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using a suitable cooling bath.

  • Slowly add a solution of boron tribromide in dichloromethane to the cooled solution with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture again and carefully quench the excess BBr₃ by the slow addition of methanol, followed by water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (B1210297).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system.

Procedure using Pyridine Hydrochloride:

  • Mix ranolazine with an excess of pyridine hydrochloride in a reaction vessel.

  • Heat the mixture to a high temperature (typically 180-220 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and dissolve it in water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography as described above.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected analytical data based on its chemical structure and information from various analytical studies of ranolazine and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton) ¹³C NMR (Carbon)
Chemical Shift (δ) ppm Assignment
~7.0-7.2Aromatic protons (dimethylphenyl group)
~6.8-7.0Aromatic protons (hydroxyphenyl group)
~4.0-CH(OH)- proton
~3.8-CH₂-O- protons
~3.2-CH₂-N- (acetamide side chain)
~2.5-2.8Piperazine ring protons
~2.2Methyl protons (-CH₃)

Note: The exact chemical shifts will depend on the solvent and instrument used. The assignments are predicted based on the structure.

Mass Spectrometry (MS)
Technique Expected m/z Values Interpretation
Electrospray Ionization (ESI-MS)414.2 [M+H]⁺Protonated molecular ion
436.2 [M+Na]⁺Sodium adduct
Tandem MS (MS/MS)Further fragmentation would yield characteristic daughter ions.Structural elucidation

Note: The fragmentation pattern will provide valuable information for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
~3400-3200 (broad)O-H stretching (phenolic and alcohol) and N-H stretching (amide)
~3050-3000Aromatic C-H stretching
~2950-2850Aliphatic C-H stretching
~1670C=O stretching (amide)
~1600, ~1500Aromatic C=C stretching
~1250C-O stretching (aryl ether)
~1100C-N stretching
High-Performance Liquid Chromatography (HPLC)
Parameter Condition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Flow Rate Typically 0.8 - 1.2 mL/min
Detection UV detection at a wavelength of approximately 270 nm.
Retention Time The retention time will be specific to the exact method conditions but will differ from that of ranolazine.

Experimental Workflows

The overall process for the synthesis and characterization of this compound can be visualized in the following workflow diagrams.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A React Ranolazine with Demethylating Agent B Quench Reaction A->B C Extract Product B->C D Dry and Concentrate C->D E Column Chromatography D->E F Collect and Combine Fractions E->F G Evaporate Solvent F->G H NMR (¹H, ¹³C) G->H I Mass Spectrometry G->I J FTIR Spectroscopy G->J K HPLC Analysis G->K

Workflow for the synthesis and characterization of this compound.

Analytical_Workflow cluster_analysis Analytical Techniques Sample Synthesized This compound Prep Sample Preparation (Dissolution in suitable solvent) Sample->Prep HPLC HPLC Prep->HPLC NMR NMR Prep->NMR MS MS Prep->MS FTIR FTIR Prep->FTIR Data Data Acquisition and Analysis HPLC->Data NMR->Data MS->Data FTIR->Data Report Characterization Report Data->Report

A typical analytical workflow for the characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The synthesis primarily involves the O-demethylation of ranolazine, a common transformation in medicinal chemistry. Its characterization relies on a suite of standard analytical techniques, including NMR, MS, FTIR, and HPLC, to confirm its structure and purity. The detailed information presented herein is intended to support researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical development in their work with ranolazine and its metabolites.

References

O-Desmethyl Ranolazine: A Technical Overview of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyl ranolazine (B828) (also known as CVT-2514 or RS-88390) is one of the principal metabolites of ranolazine, an anti-anginal agent renowned for its unique mechanism of action targeting the late inward sodium current (INaL). While the pharmacological profile of ranolazine is well-documented, the specific biological activities of its metabolites, including O-Desmethyl ranolazine, are less comprehensively characterized in publicly available literature. This technical guide synthesizes the current understanding of this compound's biological functions, drawing from in vitro and in vivo studies. The available data indicates that while this compound is a major metabolite, its direct anti-ischemic effects appear to be less pronounced than its parent compound. However, it does exhibit inhibitory activity against key drug-metabolizing enzymes, suggesting a potential role in drug-drug interactions. This document aims to provide a consolidated resource for researchers and professionals in drug development by presenting the known data, outlining experimental approaches, and identifying knowledge gaps regarding this metabolite.

Introduction

Ranolazine is an effective therapeutic agent for chronic stable angina, exerting its effects primarily through the inhibition of the late inward sodium current (INaL) in cardiomyocytes.[1] This mechanism mitigates the sodium and calcium overload associated with myocardial ischemia, thereby improving diastolic function without significantly altering heart rate or blood pressure.[2] Ranolazine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[3][4] This metabolic process yields a number of metabolites, with this compound being one of the most significant.[4] Understanding the biological activity of this metabolite is crucial for a complete comprehension of ranolazine's overall pharmacological and toxicological profile.

Metabolic Formation

This compound is formed from its parent compound, ranolazine, through an O-demethylation reaction. This biotransformation is predominantly catalyzed by the CYP3A4 enzyme in the liver.[4]

Ranolazine Ranolazine ODesmethyl_Ranolazine This compound (CVT-2514) Ranolazine->ODesmethyl_Ranolazine O-demethylation CYP3A4 CYP3A4 (Primary) CYP3A4->Ranolazine CYP2D6 CYP2D6 (Minor) CYP2D6->Ranolazine

Figure 1: Metabolic conversion of Ranolazine to this compound.

Quantitative Data Summary

The available quantitative data for the biological activity of this compound is limited. The following tables summarize the known parameters.

Table 1: Pharmacokinetic and Physicochemical Properties

ParameterValueSpeciesSource
Plasma Protein Binding 70-75%Human[5]
Metabolic Pathway O-demethylation of RanolazineHuman[4]
Primary Metabolizing Enzyme CYP3A4Human[4]

Table 2: In Vitro Biological Activities

TargetActivityQuantitative DataSource
CYP3A InhibitionData not specifiedFDA
CYP2D6 InhibitionData not specifiedFDA

Table 3: In Vivo Biological Activities

ModelActivityResultSource
Isoprenaline-induced myocardial ischemia in mice Anti-ischemic effectNo significant protective effect observed[6]

Detailed Biological Activities

Anti-Myocardial Ischemia Activity

A key study by Deng et al. (2011) synthesized ranolazine and five of its principal metabolites, including this compound (CVT-2514), to evaluate their effects on myocardial ischemia in mice.[6] The researchers induced myocardial ischemia using isoprenaline and monitored electrocardiogram (ECG) changes. Their findings indicated that while two other metabolites, CVT-2738 and CVT-2513, demonstrated protective effects, this compound did not show significant anti-ischemic activity in this model. The study concluded that CVT-2738 had the best potency among the tested metabolites, although it was still less potent than the parent drug, ranolazine.[6]

Enzyme Inhibition

According to documents from the U.S. Food and Drug Administration (FDA), in vitro studies have shown that this compound is an inhibitor of both CYP3A and CYP2D6. However, specific quantitative data such as IC50 or Ki values are not provided in the publicly accessible documents. This inhibitory action on major drug-metabolizing enzymes suggests that this compound could contribute to the drug-drug interaction profile of ranolazine.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively reported. However, based on the available literature for ranolazine and its metabolites, the following methodologies are relevant.

In Vivo Model of Myocardial Ischemia

The anti-ischemic effects of this compound were assessed using an isoprenaline-induced myocardial ischemia model in mice.[6]

cluster_0 Experimental Workflow Animal_Model Mice Model Isoprenaline Isoprenaline Administration (Induces Myocardial Ischemia) Animal_Model->Isoprenaline Metabolite_Admin Administration of This compound Animal_Model->Metabolite_Admin ECG ECG Monitoring Isoprenaline->ECG Metabolite_Admin->ECG Analysis Analysis of ST-segment changes ECG->Analysis

Figure 2: Workflow for assessing anti-ischemic activity.
In Vitro Enzyme Inhibition Assays

To determine the inhibitory potential of this compound on CYP enzymes, in vitro assays with human liver microsomes are typically employed.

  • Objective: To determine the IC50 and/or Ki of this compound for CYP3A4 and CYP2D6.

  • System: Human liver microsomes or recombinant human CYP enzymes.

  • Substrates: Specific probe substrates for each enzyme (e.g., midazolam for CYP3A4, dextromethorphan (B48470) for CYP2D6).

  • Procedure:

    • Incubate this compound at various concentrations with the enzyme system and a specific substrate.

    • After a defined incubation period, quench the reaction.

    • Quantify the formation of the substrate's metabolite using LC-MS/MS.

    • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

    • To determine the Ki and mechanism of inhibition, conduct experiments with varying concentrations of both the inhibitor and the substrate.

Signaling Pathways

The direct effects of this compound on specific signaling pathways have not been elucidated. Given that its primary role is as a metabolite of ranolazine, its biological actions, or lack thereof, are understood in the context of the parent drug's mechanism. Ranolazine's primary mechanism of inhibiting the late sodium current leads to a reduction in intracellular sodium and consequently, a decrease in calcium overload via the sodium-calcium exchanger. This ultimately reduces ventricular wall tension and myocardial oxygen consumption.

cluster_0 Hypothesized Relationship to Ranolazine's Pathway Ranolazine Ranolazine Late_INa Late Inward Sodium Current (INaL) Ranolazine->Late_INa Inhibits ODesmethyl_Ranolazine This compound (Limited direct effect on INaL) Ranolazine->ODesmethyl_Ranolazine Metabolized to Intra_Na Intracellular Na+ Late_INa->Intra_Na Increases NCX Na+/Ca2+ Exchanger (Reverse Mode) Intra_Na->NCX Activates Intra_Ca Intracellular Ca2+ NCX->Intra_Ca Increases Diastolic_Tension Increased Diastolic Wall Tension Intra_Ca->Diastolic_Tension Oxygen_Consumption Increased Myocardial Oxygen Consumption Diastolic_Tension->Oxygen_Consumption ODesmethyl_Ranolazine->Late_INa No significant inhibition observed

Figure 3: this compound in the context of Ranolazine's mechanism.

Discussion and Future Directions

However, its inhibitory action on CYP3A and CYP2D6 is noteworthy. This suggests that as this compound is formed, it could potentially modulate the metabolism of ranolazine itself or other co-administered drugs that are substrates for these enzymes. This could have clinical implications for drug-drug interactions.

Significant gaps in our understanding of this compound's biological activity remain. Future research should focus on:

  • Quantitative analysis of ion channel effects: Determining the IC50 values of this compound for the late sodium current, hERG potassium channels, and other relevant cardiac ion channels is essential to fully assess its electrophysiological profile and potential for cardiac side effects.

  • Detailed enzyme inhibition kinetics: Characterizing the Ki values and the mechanism of inhibition (e.g., competitive, non-competitive) for CYP3A4 and CYP2D6 would provide a clearer picture of its potential for drug-drug interactions.

  • In vivo pharmacodynamic studies: Further in vivo studies are needed to explore a wider range of potential biological effects beyond anti-ischemia, especially at concentrations observed in humans receiving therapeutic doses of ranolazine.

Conclusion

This compound is a major metabolite of ranolazine with a biological activity profile that appears to be distinct from its parent compound. While it does not seem to possess significant direct anti-ischemic properties, its inhibition of key drug-metabolizing enzymes warrants further investigation. A more complete characterization of this metabolite's pharmacology is necessary for a comprehensive understanding of ranolazine's clinical effects and interaction potential. This guide provides a summary of the current knowledge to aid researchers and drug development professionals in this endeavor.

References

A Technical Guide to the Metabolism of Ranolazine to O-Desmethyl Ranolazine in Humans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ranolazine (B828) is an anti-anginal agent that undergoes extensive metabolism in humans, primarily facilitated by the cytochrome P450 (CYP) enzyme system. A principal metabolic pathway is the O-demethylation of the methoxyphenoxy moiety to form the active metabolite O-desmethyl ranolazine, also known as CVT-2514. This technical guide provides a comprehensive overview of this specific metabolic conversion, consolidating pharmacokinetic data, detailing the experimental protocols used for its study, and visualizing the core metabolic and experimental processes. The primary enzyme responsible for this biotransformation is CYP3A4, with a minor contribution from CYP2D6. While extensive pharmacokinetic data for the parent drug, ranolazine, is available, quantitative plasma concentration data for this compound is less comprehensively reported in publicly accessible literature. This document aims to synthesize the available information to support further research and development.

Core Metabolic Pathway: Ranolazine O-Demethylation

Ranolazine is rapidly and extensively metabolized in the liver and gastrointestinal tract.[1] The conversion to this compound (CVT-2514) is a Phase I metabolic reaction involving the removal of a methyl group from the methoxy (B1213986) moiety of the parent compound.[2][3]

  • Primary Enzyme: The O-demethylation of ranolazine is predominantly catalyzed by the CYP3A4 isoenzyme.[2][3][4] This enzyme is responsible for 70-75% of ranolazine's overall metabolism.[3]

  • Secondary Enzyme: The CYP2D6 isoenzyme contributes to this pathway to a lesser extent.[2][4][5]

  • Metabolite Profile: this compound (CVT-2514) is one of several major metabolites identified in human plasma, alongside products of N-dealkylation (CVT-2738) and O-dearylation (CVT-2512).[2][3] In total, over 40 metabolites have been detected in plasma and more than 100 in urine, indicating the complexity of ranolazine's biotransformation.[1][4]

G Metabolic Conversion of Ranolazine Ranolazine Ranolazine Metabolite This compound (CVT-2514) Ranolazine->Metabolite O-demethylation via CYP3A4 (Major) CYP2D6 (Minor) G Typical Bioanalytical Workflow for a Ranolazine PK Study A 1. Dosing of Human Subjects (Oral Ranolazine ER Tablet) B 2. Serial Blood Sample Collection (e.g., 0-48 hours) A->B C 3. Plasma Separation (Centrifugation) B->C D 4. Sample Preparation (Internal Standard Addition, Protein Precipitation or LLE) C->D E 5. LC-MS/MS Analysis (Separation & Detection) D->E F 6. Data Acquisition & Processing (Chromatogram Integration) E->F G 7. Pharmacokinetic Analysis (Calculation of Cmax, AUC, T½) F->G

References

The Pivotal Role of CYP3A4 in the Metabolic Activation of Ranolazine to O-Desmethyl Ranolazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ranolazine (B828), an anti-anginal agent, undergoes extensive metabolism in humans, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. A key metabolic pathway is the O-demethylation of the methoxyphenoxy group, leading to the formation of its major metabolite, O-Desmethyl ranolazine (CVT-2514). This technical guide provides an in-depth analysis of the role of CYP3A4 in this specific biotransformation, consolidating available quantitative data, detailing experimental protocols for its investigation, and illustrating the metabolic pathway. Understanding the kinetics and mechanisms of this metabolic route is crucial for predicting drug-drug interactions, assessing inter-individual variability in patient response, and ensuring the safe and effective clinical use of ranolazine.

Introduction

Ranolazine is an effective therapeutic agent for the management of chronic stable angina.[1][2] Its mechanism of action involves the inhibition of the late inward sodium current in cardiomyocytes, which reduces intracellular calcium overload and subsequently decreases myocardial oxygen demand.[3] The clinical pharmacokinetics of ranolazine are characterized by extensive first-pass metabolism, with CYP3A4 being the principal enzyme responsible for its clearance.[1][4] It is estimated that CYP3A4 is responsible for approximately 70-75% of ranolazine's metabolism.[5]

One of the primary metabolic pathways is O-demethylation, resulting in the formation of this compound.[5][6] This metabolite is one of several identified in human plasma and has been the subject of pharmacokinetic studies.[1][6] This guide will focus specifically on the role of CYP3A4 in the formation of this compound, providing a technical overview for researchers and professionals in the field of drug metabolism and development.

Quantitative Analysis of Ranolazine Metabolism

Table 1: Major Metabolic Pathways of Ranolazine

Metabolic PathwayPrimary EnzymeKey Metabolite(s)Relative Contribution
O-DemethylationCYP3A4This compound (CVT-2514)Major
N-DealkylationCYP3A4CVT-2738Major
O-DearylationCYP3A4CVT-2512Major
HydroxylationCYP3A4, CYP2D6Various hydroxylated metabolitesMinor to Moderate
Amide HydrolysisNot specifiedAmide hydrolysis productMinor

This table is a summary based on available literature. "Major" indicates that these are consistently reported as significant metabolites.

In human plasma, this compound is one of the more abundant metabolites, though its plasma concentration can be lower than that of the parent drug.[1] Studies have shown that following multiple-dose administration of ranolazine, at least three metabolites are present at levels higher than 10% of the parent compound.[1]

Experimental Protocols for Studying Ranolazine O-Demethylation

The investigation of CYP3A4-mediated O-demethylation of ranolazine typically involves in vitro experiments using human liver microsomes (HLMs) or recombinant human CYP3A4 enzymes. These experiments allow for the determination of enzyme kinetics and the identification of metabolites in a controlled environment.

In Vitro Incubation with Human Liver Microsomes

This protocol provides a general framework for assessing the metabolism of ranolazine to this compound using HLMs.

Objective: To determine the kinetic parameters (Km and Vmax) of this compound formation from ranolazine in human liver microsomes.

Materials:

  • Human Liver Microsomes (pooled)

  • Ranolazine

  • This compound (as a reference standard)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) or methanol (B129727) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation of Incubation Mixtures: Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, human liver microsomes, and varying concentrations of ranolazine.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the substrate to interact with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring that the reaction proceeds under linear conditions (typically less than 20% substrate turnover).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent such as acetonitrile or methanol. This also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.[7][8][9]

Data Analysis:

  • Plot the rate of this compound formation against the ranolazine concentration.

  • Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).

In Vitro Incubation with Recombinant CYP3A4

To confirm the specific role of CYP3A4, similar experiments can be conducted using commercially available recombinant human CYP3A4 enzymes expressed in systems like baculovirus-infected insect cells. The protocol is analogous to the HLM procedure, with the recombinant enzyme replacing the microsomes.

Metabolic Pathway of Ranolazine

Ranolazine undergoes multiple biotransformation pathways, leading to a complex metabolite profile.[10][11] The O-demethylation pathway is a crucial part of this metabolic network.

Ranolazine_Metabolism Ranolazine Ranolazine O_Desmethyl_Ranolazine This compound (CVT-2514) Ranolazine->O_Desmethyl_Ranolazine CYP3A4 (O-Demethylation) N_Dealkylated_Metabolite N-Dealkylated Metabolite (CVT-2738) Ranolazine->N_Dealkylated_Metabolite CYP3A4 (N-Dealkylation) O_Dearylated_Metabolite O-Dearylated Metabolite (CVT-2512) Ranolazine->O_Dearylated_Metabolite CYP3A4 (O-Dearylation) Hydroxylated_Metabolites Hydroxylated Metabolites Ranolazine->Hydroxylated_Metabolites CYP3A4, CYP2D6 (Hydroxylation) Other_Metabolites Other Minor Metabolites Ranolazine->Other_Metabolites Various Enzymes Conjugation_Products Conjugation Products O_Desmethyl_Ranolazine->Conjugation_Products Phase II Enzymes Hydroxylated_Metabolites->Conjugation_Products Phase II Enzymes

Caption: Metabolic pathway of ranolazine highlighting the role of CYP3A4.

Logical Workflow for In Vitro Metabolism Study

The following diagram illustrates the logical workflow for conducting an in vitro study to investigate the CYP3A4-mediated formation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Reagents Prepare Buffers, NADPH System, Standards Incubate Incubate Ranolazine with Microsomes/Enzyme at 37°C Reagents->Incubate Microsomes Thaw Human Liver Microsomes or Recombinant CYP3A4 Microsomes->Incubate Terminate Terminate Reaction with Cold Solvent Incubate->Terminate Process Centrifuge and Collect Supernatant Terminate->Process LCMS LC-MS/MS Analysis of This compound Process->LCMS Kinetics Determine Km and Vmax using Michaelis-Menten Plot LCMS->Kinetics Report Report Findings Kinetics->Report

Caption: Workflow for an in vitro ranolazine metabolism experiment.

Conclusion

CYP3A4 plays a paramount role in the metabolism of ranolazine, with O-demethylation to this compound being a significant pathway. A thorough understanding of the kinetics and factors influencing this metabolic route is essential for optimizing ranolazine therapy and minimizing the risk of adverse drug interactions. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the nuances of ranolazine metabolism. Future studies focusing on elucidating the precise kinetic parameters for the formation of this compound will be invaluable for refining pharmacokinetic models and enhancing the personalized application of this important anti-anginal medication.

References

Pharmacological Profile of CVT-2514: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVT-2514, also known as O-desmethyl ranolazine (B828) or RS-88390, is a major active metabolite of the antianginal drug ranolazine.[1] Ranolazine is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[2][3] CVT-2514 is one of the four most abundant metabolites found in plasma and is formed through the O-demethylation of the parent compound.[4][5][6] This technical guide provides a comprehensive overview of the pharmacological profile of CVT-2514, summarizing available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Pharmacological Activity

Limited publicly available data exists on the specific pharmacological activity of CVT-2514. However, a study that synthesized CVT-2514 and four other principal metabolites of ranolazine evaluated their anti-myocardial ischemic effects in mice. The study concluded that while some metabolites, including CVT-2738 and CVT-2513, showed protective effects against isoprenaline-induced myocardial ischemia, CVT-2514's activity was less potent than that of the parent drug, ranolazine.[3] Unfortunately, specific quantitative data such as IC50 or Ki values were not provided in this publication.

Pharmacokinetics

Plasma Protein Binding

In vitro studies have determined the plasma protein binding of CVT-2514 to be between 70% and 75%. This binding was found to be independent of concentration.[7]

ParameterValueReference
Plasma Protein Binding70-75%[7]

Experimental Protocols

Determination of Plasma Protein Binding

The plasma protein binding of CVT-2514 was determined using in vitro methods. A common and accepted method for this determination is equilibrium dialysis .[7][8]

Equilibrium Dialysis Protocol Outline:

  • Apparatus: A dialysis unit with two chambers separated by a semi-permeable membrane.

  • Preparation: One chamber is filled with human plasma, and the other with a buffer solution.

  • Incubation: A known concentration of CVT-2514 is added to the plasma chamber, and the unit is incubated to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

  • Sampling: After equilibrium, samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of CVT-2514 in each sample is determined using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Calculation: The percentage of bound and unbound drug is calculated from the concentration differences between the two chambers.

Quantification of CVT-2514 in Plasma

A sensitive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of ranolazine and its major metabolites, including CVT-2514, in human plasma.[9]

LC-MS/MS Protocol Outline:

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation.

  • Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. Separation of CVT-2514 from other plasma components and metabolites is achieved on a C18 column with a gradient elution mobile phase.

  • Mass Spectrometric Detection: The eluent from the chromatograph is introduced into a tandem mass spectrometer. CVT-2514 is ionized, and specific parent-daughter ion transitions are monitored for quantification.

  • Data Analysis: The concentration of CVT-2514 in the plasma sample is determined by comparing its peak area to that of a known concentration of an internal standard.

Signaling Pathways and Experimental Workflows

Ranolazine Metabolism Pathway

The following diagram illustrates the metabolic pathway of ranolazine, highlighting the formation of CVT-2514.

Ranolazine_Metabolism Ranolazine Ranolazine CVT2514 CVT-2514 (O-desmethyl ranolazine) Ranolazine->CVT2514 CYP3A4 (major) CYP2D6 (minor) O-demethylation Other_Metabolites Other Metabolites Ranolazine->Other_Metabolites CYP3A4, CYP2D6

Caption: Metabolic conversion of Ranolazine to CVT-2514.

Experimental Workflow for Pharmacological Characterization

The logical flow for characterizing the pharmacological profile of a metabolite like CVT-2514 is depicted below.

Pharmacological_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Synthesis Chemical Synthesis of CVT-2514 Purification Purification & Characterization Synthesis->Purification Receptor_Binding Receptor Binding Assays Purification->Receptor_Binding Test Compound Enzyme_Inhibition Enzyme Inhibition Assays Purification->Enzyme_Inhibition Test Compound Ion_Channel Ion Channel Electrophysiology Purification->Ion_Channel Test Compound PK_Studies Pharmacokinetic Studies Purification->PK_Studies Test Compound PD_Models Pharmacodynamic Models (e.g., Myocardial Ischemia) PK_Studies->PD_Models Dosing Regimen

Caption: Workflow for characterizing a drug metabolite.

References

O-Desmethyl Ranolazine (CAS Number: 172430-45-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of O-Desmethyl ranolazine (B828), a primary metabolite of the antianginal drug ranolazine. This document consolidates critical information on its physicochemical properties, metabolic pathway, and analytical methodologies for its quantification. Detailed experimental protocols and visual representations of metabolic and experimental workflows are included to support researchers and professionals in drug development and metabolic studies.

Introduction

O-Desmethyl ranolazine, with the Chemical Abstracts Service (CAS) number 172430-45-4, is a major active metabolite of ranolazine. Ranolazine is a medication used for the treatment of chronic angina. The metabolic conversion of ranolazine to this compound is a crucial aspect of its pharmacokinetic profile and is primarily mediated by cytochrome P450 enzymes in the liver. Understanding the characteristics and quantification of this metabolite is essential for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for ensuring the safety and efficacy of ranolazine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for the development of analytical methods and for understanding its disposition in biological systems.

PropertyValueReference
CAS Number 172430-45-4
Molecular Formula C₂₃H₃₁N₃O₄
Molecular Weight 413.52 g/mol
IUPAC Name N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetamide
Synonyms Desmethyl Ranolazine, CVT-2514

Metabolic Pathway of Ranolazine

Ranolazine undergoes extensive metabolism in the human body, with O-demethylation being one of the principal routes of biotransformation. This process is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, with a minor contribution from CYP2D6. The O-demethylation of the methoxy (B1213986) group on the phenoxy ring of ranolazine results in the formation of this compound.

metabolic_pathway Ranolazine Ranolazine ODesmethyl_Ranolazine This compound (CAS: 172430-45-4) Ranolazine->ODesmethyl_Ranolazine CYP3A4 (major) CYP2D6 (minor) O-demethylation Other_Metabolites Other Metabolites (N-dealkylation, hydroxylation) Ranolazine->Other_Metabolites CYP3A4, CYP2D6

Metabolic conversion of Ranolazine to this compound.

Experimental Protocols

Accurate quantification of this compound in biological matrices is critical for pharmacokinetic and metabolism studies. The most common analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

LC-MS/MS Method for Quantification in Human Plasma

This section details a representative LC-MS/MS method for the simultaneous quantification of ranolazine and this compound in human plasma.

4.1.1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 200 µL of a precipitating agent (e.g., acetonitrile (B52724) containing an internal standard).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

sample_prep_workflow Plasma 100 µL Human Plasma Precipitation Add 200 µL Acetonitrile (with Internal Standard) Plasma->Precipitation Vortex Vortex for 1 min Precipitation->Vortex Centrifuge Centrifuge at 10,000 rpm for 10 min at 4°C Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporation Evaporate to Dryness (Nitrogen, 40°C) Supernatant->Evaporation Reconstitution Reconstitute in 100 µL Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection

Workflow for plasma sample preparation.

4.1.2. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, decrease to 5% A over 5 min, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL

4.1.3. Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Ranolazine) m/z 428.3 → 263.2
MRM Transition (this compound) m/z 414.3 → 249.2
Collision Energy Optimized for each transition
Ion Source Temperature 500°C

Synthesis

The synthesis of this compound as a reference standard can be achieved through a multi-step process. A general synthetic scheme is outlined below. The synthesis of ranolazine itself involves the reaction of 2,6-dimethylaniline (B139824) with chloroacetyl chloride, followed by reaction with piperazine (B1678402) and subsequent coupling with 2-((2-methoxyphenoxy)methyl)oxirane. For this compound, a similar strategy can be employed using a protected 2-hydroxyphenoxy precursor.

synthesis_pathway cluster_1 Intermediate 1 Synthesis cluster_2 Intermediate 2 Synthesis 2,6-dimethylaniline 2,6-dimethylaniline N-(2,6-dimethylphenyl)-2-chloroacetamide N-(2,6-dimethylphenyl)-2-chloroacetamide 2,6-dimethylaniline->N-(2,6-dimethylphenyl)-2-chloroacetamide Chloroacetyl chloride N-(2,6-dimethylphenyl)piperazin-1-yl)acetamide N-(2,6-dimethylphenyl)piperazin-1-yl)acetamide N-(2,6-dimethylphenyl)-2-chloroacetamide->N-(2,6-dimethylphenyl)piperazin-1-yl)acetamide Piperazine Protected this compound Protected this compound N-(2,6-dimethylphenyl)piperazin-1-yl)acetamide->Protected this compound Coupling 2-hydroxyphenol\n(protected) 2-hydroxyphenol (protected) Protected 2-((2-hydroxyphenoxy)methyl)oxirane Protected 2-((2-hydroxyphenoxy)methyl)oxirane 2-hydroxyphenol\n(protected)->Protected 2-((2-hydroxyphenoxy)methyl)oxirane Epichlorohydrin Protected 2-((2-hydroxyphenoxy)methyl)oxirane->Protected this compound This compound This compound Protected this compound->this compound Deprotection

General synthetic approach for this compound.

Conclusion

This compound is a significant metabolite in the disposition of ranolazine. This technical guide has provided a consolidated resource for researchers and drug development professionals, encompassing its fundamental properties, metabolic generation, and detailed analytical protocols for its quantification. The provided information is intended to facilitate further research into the pharmacokinetics and metabolism of ranolazine and its metabolites.

An In-depth Technical Guide on the Speculated Mechanism of Action of O-Desmethyl Ranolazine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Ranolazine (B828) is an antianginal agent with a unique pharmacological profile, primarily attributed to its inhibition of the late inward sodium current (late INa) and, to a lesser extent, the rapidly activating delayed rectifier potassium current (IKr). O-desmethyl ranolazine (CVT-2514) is a principal active metabolite of ranolazine, formed via O-demethylation by cytochrome P450 3A4 (CYP3A4). Despite its significant presence in plasma, constituting approximately 33% of parent drug levels at steady state, the specific mechanism of action of this compound has not been fully elucidated[1][2]. This technical guide synthesizes the available preclinical data to speculate on its mechanism of action, drawing comparisons with the well-characterized pharmacology of its parent compound, ranolazine.

Introduction to Ranolazine's Mechanism of Action

Ranolazine exerts its anti-ischemic effects without significantly altering heart rate or blood pressure. Its primary mechanism involves the potent and selective inhibition of the late INa in cardiomyocytes[3]. Under pathological conditions such as myocardial ischemia, the late INa is enhanced, leading to an increase in intracellular sodium concentration. This sodium overload subsequently drives the Na+/Ca2+ exchanger to operate in its reverse mode, resulting in intracellular calcium overload. Elevated intracellular calcium impairs myocardial relaxation, increases diastolic wall tension, and consequently, myocardial oxygen consumption[4]. By inhibiting the late INa, ranolazine mitigates this sodium and subsequent calcium overload, thereby improving myocardial function and reducing ischemic injury[3].

A secondary mechanism of ranolazine is the inhibition of the rapidly activating component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene. This action leads to a prolongation of the action potential duration and the QT interval on an electrocardiogram[5]. Additionally, some initial hypotheses suggested that ranolazine acts as a partial inhibitor of fatty acid oxidation (pFOX), shifting myocardial energy metabolism towards more oxygen-efficient glucose oxidation[6]. However, subsequent studies have indicated that this metabolic effect is less significant at therapeutic concentrations compared to its ion channel inhibitory activities[7].

This compound (CVT-2514): Pharmacokinetics and Metabolism

Ranolazine undergoes extensive hepatic metabolism, primarily by CYP3A4 and to a lesser extent by CYP2D6[2]. O-demethylation of the methoxyphenoxy group of ranolazine results in the formation of this compound, also known as CVT-2514[2]. It is one of the three major metabolites found in human plasma[1].

Speculated Mechanism of Action of this compound

Direct pharmacological studies detailing the mechanism of action of this compound are scarce. However, based on its structural similarity to the parent compound and limited preclinical evidence, a mechanism of action can be speculated.

Hypothesis: this compound likely interacts with the same molecular targets as ranolazine, namely the late INa and IKr channels, but with significantly lower potency.

This speculation is supported by a key preclinical study that synthesized ranolazine and its five principal metabolites, including CVT-2514, and evaluated their anti-ischemic effects in a mouse model of isoprenaline-induced myocardial ischemia[6][8]. The study's findings indicated that while other metabolites (CVT-2738 and CVT-2513) demonstrated some protective effects, CVT-2514 did not exhibit significant anti-ischemic activity in this model[6][8]. This suggests that the O-demethylation of the methoxyphenoxy moiety may diminish the compound's ability to effectively inhibit the late INa, which is the primary mechanism for ranolazine's anti-ischemic effects.

While some databases classify this compound as an "active" metabolite, the nature and potency of this activity remain undefined in the public domain. It is plausible that "active" may refer to some level of biological activity, which may not necessarily be therapeutically significant at the concentrations achieved in vivo.

Data Presentation: Quantitative Comparison

The following tables summarize the known quantitative pharmacological data for ranolazine. A comparative table for this compound is included to highlight the current lack of specific data.

Table 1: Quantitative Pharmacological Data for Ranolazine

TargetParameterValue (µM)Species/SystemReference
Late INa IC505.9 - 6.0Canine Ventricular Myocytes[9][10]
IKr (hERG) IC5011.5 - 12.0Canine Ventricular Myocytes / hERG-expressing cells[9][10]
Peak INa IC50294Canine Ventricular Myocytes[9]
Late ICa,L IC5050Canine Ventricular Myocytes[9]
Peak ICa,L IC50296Canine Ventricular Myocytes[9]

Table 2: Speculative Pharmacological Profile of this compound (CVT-2514)

TargetParameterValueEvidence/Rationale
Late INa IC50Unknown, likely > RanolazineLack of significant anti-ischemic effect in a mouse model suggests reduced potency[6][8].
IKr (hERG) IC50UnknownNo available data. Structural changes may alter binding affinity.
Peak INa IC50UnknownNo available data.
Anti-ischemic Activity In vivo efficacySignificantly less potent than RanolazineDemonstrated in a mouse model of isoprenaline-induced myocardial ischemia[6][8].

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of ranolazine and, hypothetically, its metabolites.

5.1. Whole-Cell Patch-Clamp Electrophysiology for Late INa Inhibition

  • Cell Preparation: Ventricular myocytes are enzymatically isolated from canine hearts. Cells are placed in a recording chamber on the stage of an inverted microscope and superfused with a Tyrode's solution.

  • Recording: Whole-cell voltage-clamp recordings are performed using borosilicate glass pipettes. The pipette solution contains CsCl to block potassium currents, and the external solution is sodium-based.

  • Voltage Protocol: To measure the late INa, a depolarizing pulse to approximately -20 mV for a duration of 200-500 ms (B15284909) is applied from a holding potential of -120 mV. The late INa is measured as the sustained current towards the end of the depolarizing pulse.

  • Drug Application: After obtaining a stable baseline recording, cells are superfused with increasing concentrations of the test compound (e.g., ranolazine or this compound). The steady-state inhibitory effect at each concentration is recorded.

  • Data Analysis: The concentration-response curve for the inhibition of the late INa is plotted, and the IC50 value is calculated using a Hill equation fit.

5.2. hERG (IKr) Current Inhibition Assay

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.

  • Recording: Whole-cell patch-clamp recordings are conducted at physiological temperature (e.g., 37°C).

  • Voltage Protocol: A specific voltage protocol is used to elicit the hERG current. Typically, cells are held at -80 mV, depolarized to +20 mV to activate the channels, and then repolarized to -50 mV to record the characteristic tail current, which is a measure of the IKr.

  • Drug Application: A cumulative concentration-response protocol is used, where the cells are exposed to progressively higher concentrations of the test compound.

  • Data Analysis: The peak tail current amplitude at each concentration is measured and normalized to the baseline current. The IC50 is determined by fitting the concentration-response data to the Hill equation.

5.3. In Vivo Model of Myocardial Ischemia

  • Animal Model: Male Kunming mice are often used.

  • Induction of Ischemia: Myocardial ischemia is induced by subcutaneous injection of isoproterenol (B85558). This agent increases heart rate and contractility, leading to a mismatch in myocardial oxygen supply and demand.

  • Drug Administration: The test compounds (ranolazine, this compound, vehicle control) are administered intraperitoneally at specified doses prior to the induction of ischemia.

  • ECG Monitoring: A standard limb lead II electrocardiogram (ECG) is recorded continuously before and after isoproterenol injection.

  • Endpoint Analysis: The primary endpoint is the change in the ST-segment of the ECG. The degree of ST-segment depression is a measure of the severity of myocardial ischemia. The protective effect of the test compounds is quantified by their ability to attenuate the isoproterenol-induced ST-segment depression.

Mandatory Visualizations

Diagram 1: Signaling Pathway of Ranolazine

G cluster_0 Cardiomyocyte Ischemia Ischemia Late_INa ↑ Late Na+ Current (Late INa) Ischemia->Late_INa Na_overload ↑ Intracellular Na+ [Na+]i Late_INa->Na_overload NCX Reverse Mode Na+/Ca2+ Exchanger Na_overload->NCX Ca_overload ↑ Intracellular Ca2+ [Ca2+]i NCX->Ca_overload Ca2+ influx Diastolic_Tension ↑ Diastolic Tension ↓ Myocardial Relaxation Ca_overload->Diastolic_Tension O2_Consumption ↑ Myocardial O2 Consumption Diastolic_Tension->O2_Consumption Ranolazine Ranolazine Ranolazine->Late_INa Inhibits

Caption: Pathophysiological cascade in myocardial ischemia and the primary inhibitory action of ranolazine.

Diagram 2: Speculated Signaling Pathway of this compound

G cluster_0 Cardiomyocyte Ischemia Ischemia Late_INa ↑ Late Na+ Current (Late INa) Ischemia->Late_INa Na_overload ↑ Intracellular Na+ [Na+]i Late_INa->Na_overload NCX Reverse Mode Na+/Ca2+ Exchanger Na_overload->NCX Ca_overload ↑ Intracellular Ca2+ [Ca2+]i NCX->Ca_overload Ca2+ influx Diastolic_Tension ↑ Diastolic Tension ↓ Myocardial Relaxation Ca_overload->Diastolic_Tension O2_Consumption ↑ Myocardial O2 Consumption Diastolic_Tension->O2_Consumption ODMR This compound (Speculated) ODMR->Late_INa Weak Inhibition (Hypothesized)

Caption: Hypothesized weak inhibitory effect of this compound on the late sodium current.

Diagram 3: Experimental Workflow for Ion Channel Inhibition Assay

G cluster_workflow Whole-Cell Patch-Clamp Workflow A Cell Isolation / Culture (e.g., Cardiomyocytes, HEK293) B Establish Whole-Cell Configuration A->B C Record Baseline Ion Current B->C D Apply Test Compound (Cumulative Concentrations) C->D E Record Steady-State Current Inhibition D->E F Data Analysis (Concentration-Response Curve) E->F G Calculate IC50 F->G

Caption: A generalized workflow for determining the IC50 of a compound on a specific ion channel.

Conclusion and Future Directions

The available evidence, though indirect, suggests that this compound is a pharmacologically active metabolite of ranolazine, but with a substantially lower potency for eliciting anti-ischemic effects compared to the parent drug. The most plausible speculation is that while it may share ranolazine's targets, its affinity for the late INa channel is significantly reduced due to the structural modification of O-demethylation.

To definitively elucidate the mechanism of action of this compound, further research is imperative. Specifically, in vitro studies using patch-clamp electrophysiology are required to quantify its inhibitory potency (IC50) on the late INa and IKr channels. Such studies would provide crucial data to confirm or refute the current speculation and to better understand the contribution of this major metabolite to the overall pharmacological and potential toxicological profile of ranolazine.

References

The Metabolic Fate of Ranolazine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine (B828), an anti-anginal agent, exerts its therapeutic effects primarily through the inhibition of the late inward sodium current in cardiomyocytes. Its efficacy and safety profile are intrinsically linked to its extensive metabolism, predominantly mediated by the cytochrome P450 (CYP) enzyme system. This technical guide provides a detailed literature review of the metabolites of ranolazine, presenting quantitative data, experimental methodologies, and visual representations of its metabolic pathways to support further research and drug development efforts.

Ranolazine Metabolism Overview

Ranolazine undergoes rapid and extensive metabolism in the liver and intestines, with less than 5% of the parent drug excreted unchanged in urine and feces.[1][2][3] The primary metabolic pathways are governed by CYP3A4 and, to a lesser extent, CYP2D6 enzymes.[4][5] To date, over 100 metabolites have been detected in urine and more than 40 in plasma, indicating a complex biotransformation profile.[4] The main metabolic reactions include:

  • O-Demethylation: Removal of a methyl group from the methoxyphenyl moiety.

  • N-Dealkylation: Cleavage of the alkyl chain attached to the piperazine (B1678402) nitrogen.

  • O-Dearylation: Hydrolytic cleavage of the ether bond on the methoxyphenyl group.

  • Hydroxylation: Addition of a hydroxyl group to various positions on the ranolazine molecule.

  • Amide Hydrolysis: Cleavage of the amide bond.

  • Conjugation: Primarily with glucuronic acid.

Of the numerous metabolites formed, four are considered major, with plasma area under the curve (AUC) values ranging from 5% to 33% of that of ranolazine.[6] These metabolites also exhibit longer apparent half-lives, ranging from 6 to 22 hours.[1]

Quantitative Analysis of Major Ranolazine Metabolites

The following table summarizes the available quantitative data for the major metabolites of ranolazine identified in human plasma.

MetaboliteMetabolic TransformationCmax (ng/mL)AUC (ng*h/mL)T1/2 (h)Notes
CVT-2738 N-dealkylation~27% of Ranolazine--One of the three most abundant metabolites.[7]
CVT-2514 O-demethylation~33% of Ranolazine--One of the three most abundant metabolites.[7]
CVT-4786 N-dealkylation~21% of Ranolazine--One of the three most abundant metabolites.[7]
CVT-2512 O-dearylation->10% of Ranolazine-One of four metabolites with AUC >10% of parent drug.

Note: Comprehensive pharmacokinetic parameters for all major metabolites are not consistently reported across the literature. The provided data represents a consolidation of available information.

Experimental Protocols

The identification and quantification of ranolazine and its metabolites are predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed methodology for a common experimental workflow.

Sample Preparation: Solid-Phase Extraction (SPE) of Human Plasma
  • Plasma Collection: Collect human plasma samples in accordance with institutional ethical guidelines and store at -80°C until analysis.[8]

  • Thawing and Homogenization: Thaw frozen plasma samples and vortex to ensure homogeneity.[8]

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of ranolazine) to the plasma samples.[9]

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) by washing sequentially with methanol (B129727) and water.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering endogenous components.

  • Elution: Elute ranolazine and its metabolites from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).[8]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reverse-phase column (e.g., Gemini C18, 50 mm × 2.0 mm, 5 µm) is commonly used.[10]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).[10]

  • Flow Rate: Typically around 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally used for ranolazine and its metabolites.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. The precursor-to-product ion transitions for ranolazine and its key metabolites are monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ranolazine428.2279.1
CVT-2514--
CVT-2738--
CVT-4786--

(Note: Specific m/z transitions for all metabolites are not consistently available in the reviewed literature and would need to be determined empirically.)

Visualizing Ranolazine's Metabolic Network

The following diagrams, generated using the DOT language, illustrate the primary metabolic pathways of ranolazine and a typical experimental workflow for its analysis.

Ranolazine_Metabolism cluster_phase1 Phase I Metabolism (CYP3A4, CYP2D6) cluster_phase2 Phase II Metabolism Ranolazine Ranolazine M1 CVT-2514 (O-demethylation) Ranolazine->M1 CYP3A4 M2 CVT-2738 (N-dealkylation) Ranolazine->M2 CYP3A4 M3 CVT-2512 (O-dearylation) Ranolazine->M3 CYP3A4 M4 Hydroxylated Metabolites Ranolazine->M4 CYP3A4/2D6 M5 Amide Hydrolysis Product Ranolazine->M5 M6 CVT-4786 (N-dealkylation) Ranolazine->M6 CYP3A4 M7 Glucuronide Conjugates M1->M7 M4->M7

Figure 1: Primary Metabolic Pathways of Ranolazine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis P1 Human Plasma Sample P2 Protein Precipitation or Solid-Phase Extraction P1->P2 P3 Evaporation & Reconstitution P2->P3 A1 LC-MS/MS Analysis P3->A1 A2 Data Processing & Quantification A1->A2

Figure 2: Workflow for Ranolazine Metabolite Analysis.

Conclusion

The metabolism of ranolazine is a complex process involving multiple enzymatic pathways and resulting in a wide array of metabolites. Understanding the formation, clearance, and potential pharmacological activity of these metabolites is crucial for a comprehensive assessment of ranolazine's clinical profile. This technical guide consolidates the current knowledge on ranolazine's metabolites, providing a foundation for future research in this area. The detailed methodologies and visual representations serve as a practical resource for scientists engaged in the study of drug metabolism and the development of new chemical entities. Further studies are warranted to fully elucidate the pharmacokinetic profiles of all major metabolites and their potential contributions to the overall therapeutic and adverse effects of ranolazine.

References

Methodological & Application

Application Note: Quantification of O-Desmethyl Ranolazine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of O-Desmethyl ranolazine (B828) (DRNZ), a major metabolite of ranolazine, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 column followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring, offering excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Ranolazine is an anti-anginal medication primarily metabolized in the liver by CYP3A4 and to a lesser extent by CYP2D6 enzymes. O-demethylation is one of the main metabolic pathways, leading to the formation of O-Desmethyl ranolazine (DRNZ). Monitoring the plasma concentrations of DRNZ is crucial for understanding the metabolic profile and overall pharmacokinetics of ranolazine. This document provides a detailed protocol for the extraction and quantification of DRNZ in human plasma, validated to meet the rigorous standards of bioanalytical method validation.

Experimental Protocols

Materials and Reagents
  • This compound certified reference standard

  • Ranolazine-d4 (or other suitable internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Sample Preparation

A protein precipitation method is utilized for the extraction of this compound and the internal standard (IS) from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Spike with 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Column: Zorbax extend C18 column (e.g., 4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

Time (min)% Mobile Phase B
0.020
1.020
5.080
7.080
7.120
10.020
Mass Spectrometry
  • System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound414.2265.1
Ranolazine-d4 (IS)432.2283.2
  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

Calibration Curve

The method was linear over the concentration range of 1 to 1000 ng/mL for this compound in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Mid, and High).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585-115< 1585-115
Low3< 1090-110< 1090-110
Mid100< 1090-110< 1090-110
High800< 1090-110< 1090-110
Recovery

The extraction recovery of this compound was determined by comparing the peak areas of extracted samples with those of unextracted standards.

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low3> 85
Mid100> 85
High800> 85

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma is_spike Spike with Internal Standard plasma->is_spike precipitation Add 300 µL Acetonitrile is_spike->precipitation vortex1 Vortex precipitation->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute vortex2 Vortex reconstitute->vortex2 transfer_vial Transfer to Autosampler Vial vortex2->transfer_vial lc_injection Inject into HPLC transfer_vial->lc_injection separation Chromatographic Separation (C18 Column) lc_injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

metabolic_pathway ranolazine Ranolazine metabolism Metabolism (CYP3A4, CYP2D6) ranolazine->metabolism O-demethylation drnz This compound metabolism->drnz

Caption: Metabolic pathway of Ranolazine to this compound.

Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of O-Desmethyl Ranolazine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive analytical method for the quantification of O-Desmethyl ranolazine (B828) (DRNZ), a major active metabolite of ranolazine, in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity for bioanalytical studies. The protocol details sample preparation using protein precipitation, chromatographic separation, and mass spectrometric detection. The method has been validated according to established guidelines and is suitable for pharmacokinetic and drug metabolism studies.

Introduction

Ranolazine is an anti-anginal medication primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent CYP2D6.[1][2][3] One of its major metabolites, O-Desmethyl ranolazine (DRNZ), is formed through O-demethylation.[1][4] Accurate and reliable quantification of DRNZ in biological matrices is crucial for understanding the pharmacokinetics and metabolism of ranolazine. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of DRNZ in human plasma, offering a valuable tool for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • This compound reference standard (Toronto Research Chemicals or equivalent)

  • Ranolazine reference standard (for method development and specificity)

  • Internal Standard (IS) (e.g., Ornidazole or a stable isotope-labeled DRNZ)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Human plasma (drug-free)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1200 series or equivalent)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Triple Quadrupole)

  • Analytical column (e.g., Gemini C18, 50 mm × 2.0 mm, 5 µm or equivalent)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual primary stock solutions of DRNZ and the IS in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the DRNZ primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions at various concentrations.

  • Calibration Standards (CS) and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain calibration standards and quality control samples at the desired concentrations. A typical calibration curve might range from 4 to 2000 ng/mL.[5]

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (CS, QC, or unknown), add 10 µL of the IS working solution and vortex briefly.

  • Add 300 µL of cold methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • HPLC System:

    • Column: Gemini C18 (50 mm × 2.0 mm, 5 µm)

    • Mobile Phase: A gradient of 5 mM ammonium acetate in water (A) and methanol (B).

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: m/z [parent ion] → [product ion] (To be determined by direct infusion of the standard)

      • Internal Standard: To be determined based on the selected IS. For Ornidazole, the transition is m/z 219.80 > 128.06.[6]

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation

The quantitative data from method validation studies are summarized in the tables below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
This compound4 - 2000[5]> 0.9910[1]

Table 2: Accuracy and Precision

QC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low QC< 15< 1585 - 11585 - 115
Medium QC< 15< 1585 - 11585 - 115
High QC< 15< 1585 - 11585 - 115

Note: The specific values for accuracy and precision should be determined during method validation. The ranges provided are based on typical bioanalytical method validation acceptance criteria.

Table 3: Recovery

AnalyteLow QC (%)Medium QC (%)High QC (%)
This compound> 80> 80> 80
Internal Standard> 80> 80> 80

Note: Recovery is determined by comparing the analyte response in extracted samples to the response of unextracted standards.

Visualizations

cluster_0 Metabolic Pathway of Ranolazine Ranolazine Ranolazine This compound This compound Ranolazine->this compound O-demethylation CYP3A4 CYP3A4 CYP3A4->Ranolazine CYP2D6 CYP2D6 CYP2D6->Ranolazine

Caption: Metabolic conversion of Ranolazine to this compound.

cluster_1 Analytical Workflow A Plasma Sample Collection B Addition of Internal Standard A->B C Protein Precipitation (with cold Methanol) B->C D Centrifugation C->D E Supernatant Transfer D->E F Evaporation to Dryness E->F G Reconstitution in Mobile Phase F->G H LC-MS/MS Analysis G->H I Data Processing and Quantification H->I

Caption: Experimental workflow for this compound analysis.

Conclusion

The LC-MS/MS method described in this application note is a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure allows for high throughput, making it suitable for studies with a large number of samples. The method's performance, as demonstrated by the validation data, meets the requirements for bioanalytical applications in clinical and preclinical research. This protocol provides a solid foundation for laboratories involved in the analysis of ranolazine and its metabolites.

References

Application Note: O-Desmethyl Ranolazine Reference Standard for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine (B828) is an anti-anginal medication used for the treatment of chronic stable angina.[1][2] The metabolism of ranolazine is extensive in humans, with O-demethylation being one of the identified metabolic pathways, resulting in the formation of O-Desmethyl ranolazine.[3] Accurate quantification of ranolazine and its metabolites is crucial during drug development, quality control, and pharmacokinetic studies. This application note provides a detailed protocol for the use of this compound as a reference standard for the analysis of ranolazine and its related substances by High-Performance Liquid Chromatography (HPLC).

This compound is a key impurity and metabolite of Ranolazine.[4][5] Its chemical name is N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetamide.[4][6] This reference standard is suitable for analytical method development, validation, and quality control applications.[4]

This compound Reference Standard Specifications

A well-characterized reference standard is fundamental for accurate and reproducible analytical results. The following table summarizes the key specifications for the this compound reference standard.

PropertySpecificationSource
Chemical Name N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetamide[4][6]
CAS Number 172430-45-4[4][5][6][7]
Molecular Formula C₂₃H₃₁N₃O₄[6][7]
Molecular Weight 413.52 g/mol [6][7]
Purity ≥99% (as specified by the supplier)[8]
Storage -20°C in amber glass tubes[9]

HPLC Method for the Analysis of Ranolazine and this compound

This section details a stability-indicating RP-HPLC method suitable for the simultaneous determination of ranolazine and this compound. The method is based on established analytical procedures for ranolazine and its impurities.[10]

Chromatographic Conditions
ParameterCondition
Column Hypersil BDS C18, 150 x 4.6 mm, 5µm or equivalent
Mobile Phase A: Disodium (B8443419) hydrogen orthophosphate buffer (pH 7.0) B: Acetonitrile (B52724) A:B (55:45 v/v)
Flow Rate 1.4 mL/min
Column Temperature 40°C
Detection Wavelength 205 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Note: The retention time for Ranolazine is approximately 7.6 minutes under these conditions.[10] The retention time for this compound will need to be determined experimentally but is expected to be different from that of ranolazine.

Experimental Protocols

Preparation of Solutions

4.1.1. Buffer Preparation (Disodium hydrogen orthophosphate buffer, pH 7.0)

  • Dissolve an appropriate amount of disodium hydrogen orthophosphate in HPLC grade water to obtain the desired buffer concentration (e.g., 20 mM).

  • Adjust the pH to 7.0 using phosphoric acid or sodium hydroxide (B78521) as required.

  • Filter the buffer through a 0.45 µm membrane filter before use.

4.1.2. Mobile Phase Preparation

  • Mix the prepared buffer and acetonitrile in the ratio of 55:45 (v/v).

  • Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

4.1.3. Standard Stock Solution Preparation (this compound)

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve it in a suitable solvent, such as methanol (B129727), to obtain a stock solution of a known concentration (e.g., 100 µg/mL).[11]

  • Store the stock solution at -20°C in an amber vial.[9]

4.1.4. Standard Stock Solution Preparation (Ranolazine)

  • Accurately weigh a suitable amount of Ranolazine reference standard.

  • Dissolve it in methanol to obtain a stock solution of a known concentration (e.g., 100 µg/mL).[11]

4.1.5. Working Standard Solution Preparation

  • Prepare working standard solutions by diluting the stock solutions of this compound and ranolazine with the mobile phase to the desired concentrations for calibration.

Sample Preparation

The sample preparation will depend on the matrix (e.g., bulk drug, pharmaceutical dosage form, biological fluid). For a tablet dosage form:

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of ranolazine.

  • Transfer the powder to a volumetric flask.

  • Add a suitable volume of diluent (e.g., methanol), and sonicate to dissolve the active ingredient.[12]

  • Dilute to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm membrane filter before injection.[11]

System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure the validity of the results.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Resolution (between Ranolazine and this compound) ≥ 2.0
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[10][11] Ranolazine can be subjected to various stress conditions to generate degradation products.[10]

Stress ConditionProcedure
Acid Degradation Add 1 mL of 1N HCl to 1 mL of the ranolazine stock solution and heat at 105°C for 24 hours. Neutralize the solution with 1N NaOH before analysis.[10]
Base Degradation Add 1 mL of 1N NaOH to 1 mL of the ranolazine stock solution and keep at 105°C for 24 hours. Neutralize the solution with 1N HCl before analysis.[10]
Oxidative Degradation Add 1 mL of 5% hydrogen peroxide to 1 mL of the ranolazine stock solution and keep at room temperature.[10]
Thermal Degradation Expose the solid drug or solution to dry heat at 105°C for 24 hours.[10]
Photolytic Degradation Expose the drug solution to UV light.

The chromatograms from the stressed samples should be evaluated to ensure that the degradation products are well-separated from the main peaks of ranolazine and this compound.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation HPLC_Injection HPLC Injection MobilePhase->HPLC_Injection StandardPrep Standard Solution Preparation SystemSuitability System Suitability Test StandardPrep->SystemSuitability SamplePrep Sample Preparation SamplePrep->HPLC_Injection SystemSuitability->HPLC_Injection DataAcquisition Data Acquisition HPLC_Injection->DataAcquisition Chromatogram Chromatogram Integration DataAcquisition->Chromatogram Quantification Quantification Chromatogram->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for HPLC analysis.

System_Suitability Start Inject Standard (5 replicates) CheckTailing Tailing Factor ≤ 2.0 ? Start->CheckTailing CheckPlates Theoretical Plates ≥ 2000 ? CheckTailing->CheckPlates Yes Fail System is Not Suitable (Troubleshoot) CheckTailing->Fail No CheckResolution Resolution ≥ 2.0 ? CheckPlates->CheckResolution Yes CheckPlates->Fail No CheckRSD RSD ≤ 2.0% ? CheckResolution->CheckRSD Yes CheckResolution->Fail No Pass System is Suitable CheckRSD->Pass Yes CheckRSD->Fail No

Caption: Logical relationship of a system suitability test.

References

Application Note: Chiral Separation of O-Desmethyl Ranolazine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the chiral separation of O-Desmethyl ranolazine (B828) (DRNZ) enantiomers, a primary metabolite of the antianginal drug ranolazine. The method utilizes High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for robust and sensitive enantioselective analysis. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, metabolic, and quality control studies of ranolazine and its metabolites.

Introduction

Ranolazine, marketed as a racemic mixture, undergoes extensive metabolism in vivo, with O-demethylation being a significant pathway, leading to the formation of O-Desmethyl ranolazine (DRNZ).[1] Like the parent drug, DRNZ possesses a chiral center, necessitating the development of stereoselective analytical methods to individually assess the pharmacological and toxicological profiles of its enantiomers. This document outlines a validated HPLC method for the simultaneous enantioselective analysis of ranolazine and DRNZ.

Data Presentation

The following table summarizes the key quantitative data for the chiral separation of this compound enantiomers based on a validated LC-MS/MS method.[1][2]

ParameterThis compound (DRNZ) EnantiomersRanolazine (RNZ) Enantiomers
Chromatographic Resolution (Rs) 1.254.8
Lower Limit of Quantification (LLOQ) 10 ng/mL25 ng/mL
Linearity Range 10 - 1000 ng/mL25 - 2500 ng/mL
Recovery ~45%~55%

Experimental Protocols

This section details the methodologies for sample preparation and chromatographic analysis for the chiral separation of this compound enantiomers.

Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME)

This method is suitable for the extraction of DRNZ and ranolazine enantiomers from microsomal medium.[1][2]

  • Sample pH Adjustment: Adjust the pH of 4 mL of the microsomal medium sample to 7.4.

  • Solvent Addition: Add a mixture of 1.5 mL of acetone (B3395972) (disperser solvent) and 300 µL of chloroform (B151607) (extraction solvent) to the sample.

  • Vortexing: Vortex the mixture for 1 minute to form a cloudy solution.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

  • Analyte Collection: Collect the sedimented phase (chloroform) using a microsyringe.

  • Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions

The enantiomers of DRNZ and ranolazine are separated using a normal-phase chiral HPLC method.[1][2]

  • Chromatographic System: Agilent 1200 series HPLC or equivalent.

  • Chiral Column: Chiralcel OD-H (150 x 4.6 mm, 5 µm particle size).

  • Guard Column: C18 guard column (10 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Hexane:Ethanol (60:40, v/v) with 0.05% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Total Run Time: 17 minutes.

Mass Spectrometric Detection
  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ranolazine: m/z 428.2 > 279.5

    • This compound: To be determined based on the specific instrument and optimization.

  • Ion Source Parameters: Optimized for maximum sensitivity of the analytes. A T-type valve connection can be used to split the column effluent, directing approximately 0.1 mL/min into the mass spectrometer.[1]

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation (DLLME) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Adjust Sample pH to 7.4 sp2 Add Acetone and Chloroform sp1->sp2 sp3 Vortex for 1 min sp2->sp3 sp4 Centrifuge at 4000 rpm for 5 min sp3->sp4 sp5 Collect Sedimented Phase sp4->sp5 sp6 Evaporate to Dryness sp5->sp6 sp7 Reconstitute in Mobile Phase sp6->sp7 ca1 Inject Sample onto Chiralcel OD-H Column sp7->ca1 Inject 20 µL ca2 Elute with Hexane:Ethanol (60:40) + 0.05% DEA ca1->ca2 ca3 Detect with ESI+ Mass Spectrometry (MRM) ca2->ca3 dp1 Integrate Enantiomer Peaks ca3->dp1 dp2 Quantify Concentrations dp1->dp2

Caption: Workflow for the chiral separation of this compound enantiomers.

Key Factors in Chiral Separation

G cluster_csp Chiral Stationary Phase cluster_mp Mobile Phase cluster_params Operating Parameters center Chiral Separation (Resolution) csp Chiralcel OD-H (Cellulose tris[3,5-dimethylphenylcarbamate]) csp->center mp_comp Composition (Hexane:Ethanol) mp_comp->center mp_add Additive (DEA) mp_add->center flow Flow Rate flow->center temp Temperature temp->center

Caption: Key factors influencing the chiral separation of this compound.

References

Solid-Phase Extraction Protocol for O-Desmethyl Ranolazine in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed application note and protocol for the solid-phase extraction (SPE) of O-Desmethyl ranolazine (B828), a primary metabolite of the anti-anginal drug ranolazine, from human urine samples. Ranolazine is extensively metabolized in the body, and a significant portion of its metabolites are excreted through urine. Accurate and reliable quantification of O-Desmethyl ranolazine in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the overall drug development process.

This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and efficient method for the sample preparation of urine prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The recommended methodology is based on a mixed-mode solid-phase extraction technique, which combines reversed-phase and strong cation exchange mechanisms for enhanced selectivity and sample cleanup.

Principle of the Method

This compound is a basic compound. This protocol utilizes a mixed-mode solid-phase extraction (SPE) sorbent with both hydrophobic (reversed-phase) and strong cation exchange functionalities. This dual retention mechanism allows for a more selective extraction and a more rigorous wash procedure to remove endogenous matrix interferences from the urine sample, leading to cleaner extracts and improved analytical performance.

The workflow involves sample pre-treatment to adjust the pH, followed by loading the sample onto the SPE cartridge. The cartridge is then washed to remove interfering substances, and finally, the analyte of interest is eluted with a specific solvent mixture.

Materials and Reagents

  • SPE Cartridges: Mixed-mode strong cation exchange (e.g., Waters Oasis® MCX, Biotage EVOLUTE® EXPRESS CX)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ammonium (B1175870) hydroxide (B78521) (analytical grade)

  • Deionized water

  • Urine samples (human)

  • This compound standard

  • Internal standard (e.g., deuterated this compound)

Experimental Protocol

A detailed protocol for the solid-phase extraction of this compound from human urine is provided below. This protocol is a recommended starting point and may require optimization for specific laboratory conditions and analytical instrumentation.

1. Sample Pre-treatment:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • To 1 mL of the urine supernatant, add 1 mL of 2% formic acid in deionized water.

  • Vortex the mixture for 30 seconds.

2. Solid-Phase Extraction (SPE):

  • Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated urine sample (approximately 2 mL) onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in deionized water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

3. Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Vortex the reconstituted sample for 30 seconds.

  • Transfer the sample to an autosampler vial for analysis.

Data Presentation

The following tables summarize the expected quantitative data for the described SPE method. These values are based on typical performance for mixed-mode SPE of basic analytes from urine and should be validated in the user's laboratory.

Table 1: Method Performance Characteristics

ParameterExpected Value
Recovery> 85%
Limit of Quantification (LOQ)1 - 10 ng/mL
Linearity (r²)> 0.99
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%

Table 2: Matrix Effect Evaluation

AnalyteMatrix Effect (%)
This compound< 15% (ion suppression or enhancement)

Visualizations

Diagram 1: Solid-Phase Extraction Workflow

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Urine Urine Sample Centrifuge Centrifuge Urine->Centrifuge Acidify Acidify with Formic Acid Centrifuge->Acidify Condition Condition Cartridge (Methanol, Water) Acidify->Condition Load Load Sample Condition->Load Wash1 Wash 1 (Aqueous Acid) Load->Wash1 Wash2 Wash 2 (Organic Solvent) Wash1->Wash2 Elute Elute Analyte (Ammoniated Organic Solvent) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for the solid-phase extraction of this compound.

Diagram 2: Ranolazine Metabolism to this compound

Metabolism Ranolazine Ranolazine ODesmethylRanolazine This compound Ranolazine->ODesmethylRanolazine CYP3A4/CYP2D6 (O-demethylation)

Caption: Metabolic pathway of ranolazine to this compound.

Conclusion

The described mixed-mode solid-phase extraction method provides a robust and efficient protocol for the isolation of this compound from human urine. This sample preparation technique is crucial for minimizing matrix effects and achieving the sensitivity and selectivity required for accurate quantification by LC-MS/MS. The provided protocol and performance characteristics serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics. It is recommended that this method be fully validated in the end-user's laboratory to ensure it meets the specific requirements of their analytical assays.

Application of O-Desmethyl Ranolazine in Pharmacokinetic Modeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine (B828) is an anti-anginal medication primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent, CYP2D6.[1][2][3][4] This extensive metabolism results in numerous metabolites, with O-Desmethyl ranolazine (also known as CVT-2514) being one of the major metabolites found in human plasma.[2][4][5] Understanding the pharmacokinetic profile of this compound is crucial for a comprehensive assessment of ranolazine's disposition, potential drug-drug interactions, and overall safety profile. These application notes provide detailed protocols for the quantification of this compound in biological matrices and its application in pharmacokinetic modeling.

Metabolic Pathway of Ranolazine

Ranolazine undergoes several metabolic transformations. The formation of this compound occurs via O-demethylation, a key pathway in its metabolism.

Ranolazine Ranolazine Metabolism Metabolism Ranolazine->Metabolism CYP3A4, CYP2D6 ODesmethyl_Ranolazine This compound (CVT-2514) Metabolism->ODesmethyl_Ranolazine O-demethylation Other_Metabolites Other Metabolites (e.g., CVT-2738, CVT-2512) Metabolism->Other_Metabolites N-dealkylation, O-dearylation, etc.

Metabolic conversion of Ranolazine to its major metabolites.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol describes a validated method for the simultaneous determination of ranolazine and this compound in human plasma.[2]

1. Sample Preparation (Protein Precipitation)

1.1. To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of methanol. 1.2. Vortex the mixture for 1 minute to precipitate proteins. 1.3. Centrifuge the sample at 10,000 rpm for 10 minutes. 1.4. Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: Gemini C18 column (50 mm × 2.0 mm, 5 µm)[2]

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water

    • B: Methanol

  • Gradient Elution:

    Time (min) %A %B
    0.0 90 10
    1.0 10 90
    2.0 10 90
    2.1 90 10

    | 4.0 | 90 | 10 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative ion multiple reaction monitoring (MRM) modes[2]

  • MRM Transitions:

    • Ranolazine: m/z 428.2 → 279.5[1][6]

    • This compound (CVT-2514): m/z 414.2 → 265.1 (Example transition, needs to be optimized)

4. Calibration and Quality Control

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of ranolazine and this compound into blank plasma.

  • The linear range for this compound is typically 4-1000 ng/mL.[2]

  • Intra-day and inter-day precision and accuracy should be within ±15%.[2]

Pharmacokinetic Data Analysis and Modeling

Following the quantification of this compound in plasma samples collected at various time points after ranolazine administration, pharmacokinetic parameters can be determined using non-compartmental analysis (NCA).

Experimental Workflow for Pharmacokinetic Analysis

cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_pk_modeling Pharmacokinetic Modeling Dosing Ranolazine Administration Sampling Plasma Sample Collection Dosing->Sampling Sample_Prep Sample Preparation (Protein Precipitation) Sampling->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Analysis Concentration-Time Data Plotting LCMS->Data_Analysis NCA Non-Compartmental Analysis (NCA) Data_Analysis->NCA PK_Parameters Pharmacokinetic Parameter Estimation NCA->PK_Parameters

Workflow from drug administration to pharmacokinetic parameter estimation.
Key Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for ranolazine and provides a template for this compound.

ParameterRanolazineThis compound (CVT-2514)Reference
Tmax (h) 2 - 6To be determined[1]
t1/2 (h) ~7 (ER formulation)To be determined[2][3]
Vd/F (L) 85 - 180To be determined[1][2]
CL/F (L/h) 33 - 45To be determined[2]
Protein Binding ~62%To be determined[7]

ER: Extended Release

Application in Pharmacokinetic Modeling

The concentration-time data of this compound is essential for developing robust pharmacokinetic models. These models can be used to:

  • Characterize the formation and elimination kinetics of the metabolite.

  • Assess the impact of genetic polymorphisms in CYP enzymes on ranolazine metabolism.

  • Simulate drug-drug interactions when ranolazine is co-administered with inhibitors or inducers of CYP3A4 and CYP2D6.[1]

  • Inform dose adjustments in special populations, such as individuals with renal or hepatic impairment.

Modeling Approach:

A common approach is to develop a parent-metabolite pharmacokinetic model. This typically involves fitting the concentration-time data of both ranolazine and this compound simultaneously using specialized software (e.g., NONMEM®, Phoenix® WinNonlin®). The model can incorporate parameters for the absorption of ranolazine, its elimination, and the formation and elimination of this compound.

Conclusion

The quantification of this compound is a critical component in the pharmacokinetic evaluation of ranolazine. The protocols and data presented here provide a framework for researchers to accurately measure this key metabolite and incorporate the findings into comprehensive pharmacokinetic models. This will ultimately contribute to a better understanding of ranolazine's clinical pharmacology and support its safe and effective use in patients.

References

Using O-Desmethyl Ranolazine as a Biomarker for Ranolazine Exposure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for utilizing O-Desmethyl ranolazine (B828) (CVT-2514) as a biomarker for systemic exposure to its parent drug, ranolazine. Ranolazine is an anti-anginal medication primarily metabolized by cytochrome P450 3A4 (CYP3A4), with O-demethylation being a significant metabolic pathway.[1] Consequently, the concentration of O-Desmethyl ranolazine in plasma can serve as a reliable indicator of ranolazine metabolism and overall drug exposure. This document outlines the metabolic pathway of ranolazine, presents available pharmacokinetic data for both ranolazine and this compound, and provides a detailed protocol for their simultaneous quantification in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Ranolazine is an effective therapeutic agent for the management of chronic stable angina.[1] It undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 and to a lesser extent by CYP2D6.[2][3] One of the main metabolic pathways is O-demethylation, which results in the formation of this compound (CVT-2514).[3] Monitoring the levels of this metabolite can provide valuable insights into the parent drug's pharmacokinetics, especially in studies involving drug-drug interactions, patient-specific metabolism, and overall therapeutic drug monitoring. The robust correlation between ranolazine and this compound concentrations makes the latter a promising biomarker for assessing ranolazine exposure.

Ranolazine Metabolism

Ranolazine is extensively metabolized in the liver, with less than 5% of the administered dose being excreted unchanged in the urine and feces.[2][4] The primary enzyme responsible for its metabolism is CYP3A4, which carries out N-dealkylation and O-demethylation. CYP2D6 is involved to a lesser extent.[2][3] The O-demethylation of the methoxy (B1213986) group on the phenoxy ring of ranolazine produces this compound.

metabolic_pathway ranolazine Ranolazine metabolism Hepatic Metabolism ranolazine->metabolism cyp3a4 CYP3A4 (Major) metabolism->cyp3a4 cyp2d6 CYP2D6 (Minor) metabolism->cyp2d6 o_desmethyl This compound (CVT-2514) cyp3a4->o_desmethyl O-demethylation other_metabolites Other Metabolites (e.g., N-dealkylation products) cyp3a4->other_metabolites cyp2d6->other_metabolites

Caption: Metabolic pathway of Ranolazine.

Data Presentation: Pharmacokinetics of Ranolazine and this compound

Table 1: Pharmacokinetic Parameters of Ranolazine in Healthy Adult Volunteers

Parameter500 mg Single Dose1000 mg Single Dose1500 mg Single Dose500 mg Multiple Doses (Twice Daily)
Cmax (ng/mL) 741.5 ± 253.01355.0 ± 502.02328.7 ± 890.51732.9 ± 547.3
AUC (ng·h/mL) 9071.9 ± 3400.0 (0-48h)16573.5 ± 6806.2 (0-48h)29324.5 ± 10857.2 (0-48h)14655.5 ± 5624.2 (steady state)
Tmax (h) 5.3 ± 1.44.2 ± 1.25.9 ± 2.83.46 ± 1.48
t1/2 (h) 6.4 ± 3.36.4 ± 3.56.7 ± 4.36.28 ± 2.48

Data compiled from a study in Chinese healthy volunteers.[5]

Table 2: Plasma Concentrations of Ranolazine and its Metabolites

A clinical pharmacology review of ranolazine provided the following data on plasma concentrations of ranolazine and its metabolites.

AnalyteCalibration Curve Range (ng/mL)
Ranolazine50.0 - 10000
CVT-251210.0 - 2000
This compound (CVT-2514) 10.0 - 2000
CVT-273810.0 - 2000

This data indicates the validated ranges for the simultaneous measurement of ranolazine and its metabolites, including this compound, in human plasma.[6]

Experimental Protocols

Quantification of Ranolazine and this compound in Human Plasma by LC-MS/MS

This protocol is based on the validated method by Wang et al. (2012) for the simultaneous determination of ranolazine and its metabolites in human plasma.

4.1.1. Materials and Reagents

  • Ranolazine reference standard

  • This compound (CVT-2514) reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

  • Methanol (B129727) (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., EDTA)

4.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: Gemini C18 column (50 mm × 2.0 mm, 5 µm) or equivalent

4.1.3. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare individual stock solutions of ranolazine, this compound, and the IS in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (1:1, v/v) to create working standard solutions at various concentrations.

  • Calibration Standards: Spike blank human plasma with the working standard solutions to prepare calibration standards. The concentration ranges should be appropriate for the expected sample concentrations (e.g., 4-2000 ng/mL for ranolazine and 4-1000 ng/mL for this compound).

  • Quality Control Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations, independent of the calibration standards.

4.1.4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard working solution in methanol.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

4.1.5. LC-MS/MS Conditions

  • Mobile Phase:

    • A: 5 mM ammonium acetate in water

    • B: Methanol

  • Gradient Elution:

    • Start with a suitable percentage of B (e.g., 30%)

    • Increase to a higher percentage of B over a few minutes to elute the analytes

    • Return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Ranolazine: Determine the precursor and product ions (e.g., m/z 428.3 → 279.2)

      • This compound: Determine the precursor and product ions

      • Internal Standard: Determine the precursor and product ions

    • Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte.

4.1.6. Data Analysis

  • Quantify the peak areas of ranolazine, this compound, and the IS.

  • Calculate the peak area ratio of each analyte to the IS.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentrations of ranolazine and this compound in the unknown samples from the calibration curve.

experimental_workflow sample_collection Plasma Sample Collection protein_precipitation Protein Precipitation (Methanol with IS) sample_collection->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer & Evaporation centrifugation->supernatant_transfer reconstitution Reconstitution in Mobile Phase supernatant_transfer->reconstitution lcms_analysis LC-MS/MS Analysis (Simultaneous Quantification) reconstitution->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Experimental workflow for sample analysis.

Logical Relationship for Biomarker Validation

The utility of this compound as a biomarker for ranolazine exposure is based on a clear logical relationship between the administration of the parent drug and the subsequent appearance and concentration of the metabolite in a biological matrix.

logical_relationship ranolazine_admin Ranolazine Administration absorption_distribution Absorption & Distribution of Ranolazine ranolazine_admin->absorption_distribution cyp3a4_metabolism CYP3A4-mediated O-demethylation absorption_distribution->cyp3a4_metabolism metabolite_formation Formation of This compound cyp3a4_metabolism->metabolite_formation plasma_concentration Plasma Concentration of This compound metabolite_formation->plasma_concentration biomarker_correlation Correlates with Ranolazine Exposure (AUC) plasma_concentration->biomarker_correlation

References

Application Note: Synthesis and Application of Deuterium-Labeled O-Desmethyl Ranolazine as an Internal Standard for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes the synthesis of deuterium-labeled O-Desmethyl ranolazine (B828) (O-Desmethyl ranolazine-d3) and its implementation as an internal standard for the sensitive and accurate quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations during sample preparation and analysis, ensuring data reliability in pharmacokinetic and drug metabolism studies. A detailed protocol for the proposed synthesis and a validated LC-MS/MS method are provided.

Introduction

Ranolazine is an anti-anginal medication used for the treatment of chronic stable angina.[1][2] The metabolism of ranolazine results in several metabolites, including this compound (CVT-2514).[1][3] Accurate quantification of ranolazine and its metabolites in biological fluids is essential for pharmacokinetic assessments and clinical monitoring. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry due to their ability to mimic the analyte's behavior throughout the analytical process, thereby correcting for variability.[4] Deuterium-labeled compounds are a common choice for internal standards as they are chemically identical to the analyte but have a different mass, allowing for their distinction by a mass spectrometer.[4] This document outlines a proposed synthesis for O-Desmethyl ranolazine-d3 (B129258) and its use in a validated LC-MS/MS method for the quantification of this compound.

Synthesis of this compound-d3 (Proposed Method)

The synthesis of deuterium-labeled this compound can be achieved by modifying the established synthesis routes of ranolazine.[5] The proposed approach involves the use of a deuterated starting material, specifically deuterated catechol, to introduce the stable isotope label into the molecule at a non-exchangeable position.

Reaction Scheme:

A proposed two-step synthesis is outlined below:

  • Synthesis of 1-(2-hydroxy-d3-phenoxy)-2,3-epoxypropane:

  • Synthesis of this compound-d3:

    • The deuterated epoxide intermediate is then coupled with N-(2,6-dimethylphenyl)-1-piperazineacetamide under basic conditions to yield the final product, this compound-d3.

Experimental Protocol: Synthesis of this compound-d3

Materials:

  • Catechol-d4

  • Dimethyl sulfate

  • Sodium hydroxide

  • Epichlorohydrin

  • N-(2,6-dimethylphenyl)-1-piperazineacetamide

  • Methanol (B129727)

  • Toluene

  • Sodium carbonate

  • Dichloromethane

  • 3N Hydrochloric acid

  • Saturated sodium carbonate solution

  • Tetrahydrofuran (B95107)

Step 1: Synthesis of 1-(2-hydroxy-d3-phenoxy)-2,3-epoxypropane

  • To a solution of catechol-d4 in a suitable solvent, add one equivalent of a monomethylating agent (e.g., dimethyl sulfate) and a base (e.g., sodium hydroxide).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Extract the product, 2-methoxyphenol-d3, with an organic solvent and purify by column chromatography.

  • React the purified 2-methoxyphenol-d3 with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the epoxide.

Step 2: Synthesis of this compound-d3

  • In a reaction flask, combine 1-(2-hydroxy-d3-phenoxy)-2,3-epoxypropane and N-(2,6-dimethylphenyl)-1-piperazineacetamide in a solvent mixture of methanol and toluene.[6]

  • Add sodium carbonate as a base and heat the mixture to reflux for 4 hours.[6]

  • After cooling, perform a work-up by washing with 3N HCl and then neutralizing with a saturated sodium carbonate solution.[6]

  • Extract the product with dichloromethane.[6]

  • Purify the crude product by recrystallization from methanol and tetrahydrofuran to obtain this compound-d3.[6]

Characterization:

The final product should be characterized by:

  • Mass Spectrometry (MS): To confirm the molecular weight and incorporation of deuterium (B1214612) atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of the deuterium label.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.

Application: Quantification of this compound in Human Plasma

LC-MS/MS Method Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Materials and Reagents:

  • This compound reference standard

  • This compound-d3 internal standard

  • Human plasma (blank)

  • Methanol (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Milli-Q water

Chromatographic Conditions:

ParameterCondition
Column Thermo Beta Basic-8 (100 mm x 4.6 mm, 5 µm)[7]
Mobile Phase Methanol : 10 mM Ammonium Acetate (70:30, v/v)[7]
Flow Rate 1.0 mL/min[7]
Column Temperature 35°C[7]
Injection Volume 5 µL[7]

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1

Table 1: MRM Transitions for this compound and its Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound414.2265.2
This compound-d3417.2268.2

Note: The exact m/z values for the product ions may need to be optimized.

Sample Preparation:

  • Thaw human plasma samples and vortex to ensure homogeneity.[7]

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound-d3).

  • Precipitate proteins by adding 300 µL of methanol.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

Calibration Curve and Quality Control Samples:

Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of this compound.

Method Validation

The analytical method should be validated according to regulatory guidelines, assessing the following parameters:

  • Linearity: A linear range should be established with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% for the lower limit of quantification).

  • Selectivity and Specificity: No significant interfering peaks should be observed at the retention times of the analyte and internal standard.

  • Matrix Effect: The effect of the plasma matrix on ionization should be evaluated.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions should be assessed.

Table 2: Representative Method Validation Data for Ranolazine Quantification (for illustrative purposes)

Validation ParameterResult
Linearity Range 5 - 2000 ng/mL[8]
Correlation Coefficient (r²) > 0.99[8]
Intra-day Precision (%RSD) < 4.6%[8]
Inter-day Precision (%RSD) < 3.1%[9]
Accuracy 94.5% - 117.9%[8]
Extraction Recovery 82.4% - 94.3%[8]

Workflow and Pathway Diagrams

G cluster_synthesis Synthesis of this compound-d3 cluster_analysis Bioanalytical Workflow Catechol_d4 Catechol-d4 Epoxide_d3 1-(2-hydroxy-d3-phenoxy)- 2,3-epoxypropane Catechol_d4->Epoxide_d3 Monomethylation & Epoxidation Final_Product This compound-d3 Epoxide_d3->Final_Product Intermediate N-(2,6-dimethylphenyl)- 1-piperazineacetamide Intermediate->Final_Product Coupling Reaction Plasma_Sample Plasma Sample Spike_IS Spike with This compound-d3 Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Proposed synthesis and bioanalytical workflow.

G Analyte This compound (in sample) Sample_Prep Sample Preparation Analyte->Sample_Prep IS This compound-d3 (added known amount) IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation Corrects for extraction loss MS_Detection MS/MS Detection LC_Separation->MS_Detection Ratio Calculate Peak Area Ratio (Analyte/IS) MS_Detection->Ratio Corrects for ionization variability Concentration Determine Analyte Concentration Ratio->Concentration

Caption: Role of the internal standard in quantitative analysis.

Conclusion

The use of a deuterium-labeled internal standard is a robust and reliable approach for the quantitative bioanalysis of this compound. The proposed synthesis of this compound-d3 provides a practical route to obtaining this essential analytical tool. The detailed LC-MS/MS protocol, when fully validated, will enable accurate and precise measurement of this compound in preclinical and clinical studies, contributing to a better understanding of the pharmacokinetics and metabolism of ranolazine.

References

Application Notes and Protocols for O-Desmethyl Ranolazine Assay in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine (B828) is an anti-anginal medication primarily metabolized in the liver by the cytochrome P450 enzymes, CYP3A4, and to a lesser extent, CYP2D6.[1][2] O-Desmethyl ranolazine, also known as CVT-2514, is one of the major metabolites of ranolazine.[3] The formation of this compound is a significant metabolic pathway, and its plasma concentrations can be influenced by co-administered drugs that inhibit or induce CYP3A4. Consequently, monitoring the levels of this compound is crucial in drug-drug interaction (DDI) studies to assess the clinical impact of CYP3A4 modulation on ranolazine pharmacokinetics.

These application notes provide a detailed protocol for the quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Ranolazine Metabolism and the Role of this compound in DDI Studies

Ranolazine undergoes extensive metabolism, with O-demethylation being one of the primary routes of biotransformation.[4] This process is mainly catalyzed by CYP3A4, making the formation of this compound a sensitive indicator of CYP3A4 activity. In DDI studies, a potent CYP3A4 inhibitor co-administered with ranolazine will lead to a significant decrease in the formation of this compound, while the concentration of the parent drug, ranolazine, will increase. Conversely, a CYP3A4 inducer will have the opposite effect. Therefore, the parent-to-metabolite ratio can serve as a valuable biomarker for assessing the extent of CYP3A4-mediated drug interactions.

Ranolazine Ranolazine CYP3A4 CYP3A4 (Major) Ranolazine->CYP3A4 Metabolism CYP2D6 CYP2D6 (Minor) Ranolazine->CYP2D6 Metabolism ODesmethyl This compound (CVT-2514) CYP3A4->ODesmethyl Other Other Metabolites CYP3A4->Other CYP2D6->Other DDI Drug-Drug Interactions (Inhibition/Induction) DDI->CYP3A4 Modulates

Metabolic Pathway of Ranolazine and DDI Implication

Experimental Protocols

This section details the validated LC-MS/MS method for the quantification of this compound in human plasma.

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (analytical grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation
  • Thaw plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of the internal standard spiking solution (this compound-d4 in methanol).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject a portion of the sample into the LC-MS/MS system.

cluster_prep Sample Preparation Workflow Plasma 1. Plasma Sample (100 µL) IS 2. Add Internal Standard (200 µL Methanol) Plasma->IS Vortex1 3. Vortex (30s) IS->Vortex1 Centrifuge 4. Centrifuge (10,000 rpm, 10 min) Vortex1->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant Evaporate 6. Evaporate to Dryness Supernatant->Evaporate Reconstitute 7. Reconstitute (100 µL Mobile Phase) Evaporate->Reconstitute Inject 8. Inject into LC-MS/MS Reconstitute->Inject

This compound Assay Workflow
Liquid Chromatography Conditions

ParameterValue
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 95% A, decrease to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) m/z 414.2 -> 266.1
MRM Transition (this compound-d4, IS) m/z 418.2 -> 270.1 (Predicted)
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Data Presentation

The following tables summarize the quantitative data from a validated bioanalytical method for this compound in human plasma, based on published literature.[1]

Table 1: Calibration Curve and Linearity
AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)
This compound4 - 1000> 0.99
Table 2: Precision and Accuracy
AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compoundLLOQ4< 15< 1585 - 115
Low12< 15< 1585 - 115
Medium400< 15< 1585 - 115
High800< 15< 1585 - 115
Table 3: Recovery and Matrix Effect
AnalyteQC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
This compoundLow1285 - 11585 - 115
High80085 - 11585 - 115

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma. The described LC-MS/MS method is sensitive, specific, and has been validated for precision, accuracy, and linearity. This assay is a valuable tool for researchers and drug development professionals conducting DDI studies involving ranolazine, enabling a thorough assessment of the impact of co-administered drugs on CYP3A4-mediated metabolism. The provided workflow and data tables serve as a practical guide for the implementation and interpretation of this important bioanalytical assay.

References

Application Note: High-Resolution Mass Spectrometry for the Confident Identification of O-Desmethyl Ranolazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust methodology for the identification of O-Desmethyl ranolazine (B828), a principal metabolite of the anti-anginal drug ranolazine, using high-resolution mass spectrometry (HRMS). The protocol outlines a comprehensive workflow, from sample preparation of human plasma to data acquisition and analysis, enabling confident structural elucidation. The presented methods are crucial for drug metabolism and pharmacokinetic (DMPK) studies, providing the accuracy and specificity required in drug development.

Introduction

Ranolazine is an anti-anginal agent that is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) 3A4 and to a lesser extent by CYP2D6 enzymes. O-demethylation is one of the major metabolic pathways, leading to the formation of O-Desmethyl ranolazine (also known as CVT-2514 or DRNZ). Accurate identification and characterization of such metabolites are fundamental to understanding the drug's efficacy, safety profile, and potential drug-drug interactions. High-resolution mass spectrometry offers unparalleled mass accuracy and resolving power, making it an indispensable tool for the unambiguous identification of metabolites in complex biological matrices. This note provides a detailed protocol for the identification of this compound in human plasma using a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) approach.

Ranolazine Metabolism

Ranolazine undergoes extensive metabolism, with more than 40 metabolites detected in plasma and over 100 identified in urine. The primary routes of metabolism include O-demethylation, N-dealkylation, and hydroxylation. This compound is a significant metabolite and its characterization is critical for a complete understanding of ranolazine's metabolic fate.

Ranolazine Ranolazine ODesmethyl_Ranolazine This compound (CVT-2514) Ranolazine->ODesmethyl_Ranolazine CYP3A4, CYP2D6 (O-demethylation) Other_Metabolites Other Metabolites (N-dealkylation, Hydroxylation, etc.) Ranolazine->Other_Metabolites CYP3A4, CYP2D6 Excretion Excretion ODesmethyl_Ranolazine->Excretion Other_Metabolites->Excretion

Caption: Metabolic pathway of Ranolazine.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) of Human Plasma

This protocol is adapted from established methods for ranolazine extraction from plasma.

Materials:

  • Human plasma samples

  • Methyl tert-butyl ether (MTBE)

  • Internal Standard (IS) working solution (e.g., Oranidazole, 2000 ng/mL in acetonitrile)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 600 µL of MTBE to the tube.

  • Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (supernatant) to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase for LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Troubleshooting & Optimization

Improving O-Desmethyl ranolazine stability in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the stability of O-Desmethyl ranolazine (B828) in biological matrices. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of their experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of O-Desmethyl ranolazine, providing potential causes and actionable solutions in a question-and-answer format.

Q1: Why am I observing lower than expected concentrations of this compound in my plasma samples?

Possible Causes:

  • Degradation during sample handling and storage: this compound may be susceptible to degradation at ambient temperatures.

  • Multiple freeze-thaw cycles: Repeated freezing and thawing of plasma samples can lead to the degradation of the analyte.

  • pH-dependent instability: The stability of this compound may be compromised at certain pH values.

  • Enzymatic degradation: Residual enzyme activity in the plasma sample could be metabolizing the analyte.

  • Oxidative degradation: Exposure to air and light can promote oxidation.

Solutions:

  • Sample Handling: Process samples on ice and minimize the time they are kept at room temperature. For short-term storage (up to 24 hours), keep plasma samples at 4°C.[1]

  • Storage: For long-term storage, samples should be kept at -20°C or lower.[1]

  • Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles to a maximum of three.[1] If more aliquots are needed, prepare them before the initial freezing.

  • pH Control: Although specific data for this compound is limited, its parent drug, ranolazine, is known to be unstable in acidic conditions.[2][3] Consider adjusting the pH of the sample to a neutral range if instability is suspected.

  • Enzyme Inhibition: If enzymatic degradation is a concern, consider adding an enzyme inhibitor to the collection tubes.

  • Protection from Oxidation: Use amber-colored tubes to protect samples from light and consider overlaying the sample with an inert gas like nitrogen before capping if oxidation is a significant issue.

Q2: I am seeing inconsistent results between different batches of samples. What could be the cause?

Possible Causes:

  • Variability in storage duration or conditions: Inconsistent storage times or temperatures can lead to varying degrees of degradation.

  • Differences in sample collection and processing: Variations in the handling of individual samples can introduce inconsistencies.

  • Matrix effects: Differences in the composition of the biological matrix between samples can affect analyte stability and recovery.

Solutions:

  • Standardize Protocols: Ensure that all samples are collected, processed, and stored under identical conditions.

  • Track Sample History: Maintain a detailed log of the storage duration and conditions for each sample.

  • Matrix Effect Evaluation: Perform a thorough validation of your analytical method to assess and mitigate matrix effects.

Frequently Asked Questions (FAQs)

General Stability

  • Q: What are the main factors that can affect the stability of this compound in biological samples? A: The primary factors include temperature, pH, exposure to light, oxidative stress, and enzymatic degradation.[4]

  • Q: Is there any information on the degradation products of this compound? A: While specific degradation products of this compound are not extensively documented in the provided literature, studies on its parent compound, ranolazine, have shown that it degrades under acidic and oxidative conditions, leading to the formation of several degradation products.[2][3] Given the structural similarity, this compound may undergo similar degradation pathways.

Sample Handling and Storage

  • Q: What is the recommended temperature for short-term storage of plasma samples containing this compound? A: Based on stability data for the parent drug, ranolazine, plasma samples are stable for up to 24 hours at ambient temperature.[1] However, to minimize any potential degradation, it is best practice to store them at 4°C.

  • Q: What is the recommended temperature for long-term storage? A: For long-term storage, plasma samples should be stored at -20°C or below. Ranolazine has been shown to be stable for at least 3 months at -20°C.[1]

  • Q: How many times can I freeze and thaw my samples? A: It is recommended to limit freeze-thaw cycles to a maximum of three, as ranolazine has been shown to be stable under these conditions.[1]

Analytical Method

  • Q: What type of analytical method is typically used for the quantification of this compound? A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used method for the sensitive and specific quantification of this compound in biological matrices.[5]

Quantitative Stability Data

The following tables summarize the available stability data for ranolazine and this compound. While data for this compound is limited, the data for the parent compound can serve as a useful reference.

Table 1: Stability of Ranolazine in Human Plasma

ConditionDurationTemperatureStability
Freeze-Thaw3 cycles-20°C to Room TempStable[1]
Short-Term24 hoursAmbientStable[1]
Long-Term1 and 3 months-20°CStable[1]
Post-Processing72 hours4°C (in autosampler)Stable[1]

Table 2: Short-Term Stability of this compound in Microsomal Medium

ConditionDurationTemperatureStability
Short-Term6 hours25°C ± 2Stable[5]
Incubated60 minutes37°CStable[5]

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

  • Sample Preparation: Spike a pool of the appropriate biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.

  • Initial Analysis: Analyze a set of freshly prepared QC samples (n=3 for each concentration) to establish the baseline concentration (Time 0).

  • Freeze-Thaw Cycles:

    • Freeze the remaining QC samples at -20°C or -80°C for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • This constitutes one freeze-thaw cycle. Repeat for a total of three cycles.

  • Analysis: After the third cycle, analyze the QC samples.

  • Data Evaluation: Calculate the mean concentration of the freeze-thaw samples and compare it to the baseline concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline.

Protocol 2: Short-Term (Bench-Top) Stability Assessment

  • Sample Preparation: Spike a pool of the biological matrix with this compound at low and high QC concentrations.

  • Initial Analysis: Analyze a set of freshly prepared QC samples (n=3 for each concentration) to establish the baseline concentration.

  • Incubation: Leave the remaining QC samples at room temperature for a specified period (e.g., 6, 12, or 24 hours).

  • Analysis: After the specified duration, analyze the QC samples.

  • Data Evaluation: Compare the mean concentration of the incubated samples to the baseline concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline.

Protocol 3: Long-Term Stability Assessment

  • Sample Preparation: Spike a pool of the biological matrix with this compound at low and high QC concentrations.

  • Storage: Store the QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Analysis at Time Points: At specified time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples (n=3 for each concentration) and analyze them along with a freshly prepared calibration curve.

  • Data Evaluation: Compare the mean concentration of the stored samples at each time point to the initial baseline concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline.

Visualizations

cluster_Metabolism Ranolazine Metabolism Ranolazine Ranolazine ODR This compound (CVT-2514) Ranolazine->ODR CYP3A4/CYP2D6 (O-demethylation)

Caption: Metabolic pathway of Ranolazine to this compound.

cluster_workflow General Stability Assessment Workflow start Spike biological matrix with This compound (QC samples) t0 Analyze fresh samples (Time 0 baseline) start->t0 storage Store QC samples under specific conditions (Freeze-Thaw, Short-Term, Long-Term) start->storage comparison Compare results to Time 0 baseline t0->comparison analysis Analyze stored samples at specified time points storage->analysis analysis->comparison conclusion Determine stability (within ±15% of baseline) comparison->conclusion

Caption: Experimental workflow for stability assessment.

References

Troubleshooting peak asymmetry for O-Desmethyl ranolazine in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak asymmetry issues encountered during the chromatographic analysis of O-Desmethyl ranolazine (B828).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing for O-Desmethyl ranolazine in reversed-phase HPLC?

Peak tailing for this compound, a basic compound, in reversed-phase high-performance liquid chromatography (RP-HPLC) is often due to secondary interactions between the analyte and the stationary phase. The most common causes include:

  • Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic piperazine (B1678402) moiety of this compound, leading to peak tailing.[1][2] This is particularly prevalent when the mobile phase pH is not optimized.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the analyte can exist, resulting in broadened or asymmetrical peaks.[3] For basic compounds, a mobile phase pH that is 2 units below the pKa is often recommended to ensure the analyte is in a single ionic form.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4][5]

  • Column Degradation: Over time, column performance can degrade, leading to increased peak tailing. This can be caused by the accumulation of contaminants or the deterioration of the stationary phase.[5][6]

  • Inadequate Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface, leading to variable interactions and peak tailing.[6]

Q2: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH is a critical factor in achieving symmetrical peaks for ionizable compounds like this compound. The piperazine group in this compound has basic properties. The pKa of ranolazine's piperazine moiety is a key consideration, with reported values in the range of 7.21 to 7.6.[7][8] Since this compound shares this piperazine functional group, its pKa is expected to be in a similar range.

  • At low pH (e.g., pH < 5): The piperazine nitrogen atoms will be protonated, carrying a positive charge. This can minimize interactions with acidic silanol groups on the column, which are also protonated at low pH, thereby improving peak shape.[6]

  • At intermediate pH (around the pKa): A mixture of protonated and neutral forms of the molecule will exist, leading to multiple interaction mechanisms with the stationary phase and causing peak broadening or splitting.[3]

  • At high pH (e.g., pH > 8): The this compound will be in its neutral form, which can lead to stronger retention in reversed-phase chromatography. However, at high pH, the silanol groups on the silica (B1680970) packing are deprotonated and negatively charged, which can lead to strong electrostatic interactions with any remaining protonated analyte, causing severe peak tailing.[9]

Therefore, controlling the mobile phase pH at a level that ensures a single, consistent ionic state for this compound is crucial for achieving good peak symmetry.

Q3: What type of HPLC column is recommended for the analysis of this compound?

For the analysis of basic compounds like this compound, the choice of HPLC column is critical to minimize peak tailing. Here are some recommendations:

  • End-capped C18 or C8 columns: These are standard reversed-phase columns where the residual silanol groups have been chemically deactivated (capped) to reduce their interaction with basic analytes.[6]

  • Columns with low silanol activity: Modern, high-purity silica columns are designed to have minimal residual silanol groups, which improves peak shape for basic compounds.

  • Polar-embedded or polar-endcapped phases: These columns have a polar group embedded in or near the surface of the stationary phase, which can help to shield the analyte from interacting with residual silanol groups.[6]

Q4: Can the sample solvent cause peak asymmetry for this compound?

Yes, the solvent used to dissolve the sample can significantly impact peak shape. If the sample solvent is much stronger than the initial mobile phase (e.g., dissolving the sample in 100% acetonitrile (B52724) when the initial mobile phase is 90% water), it can cause peak distortion, including fronting or tailing.[10] It is always best to dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[11]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for this compound.

Troubleshooting Workflow for Peak Tailing

A Observe Peak Tailing B Check Mobile Phase pH Is it 2 units away from pKa (~7.4)? A->B C Adjust Mobile Phase pH (e.g., to pH 3-4) B->C No D Check Buffer Strength Is it 20-50 mM? B->D Yes K Symmetrical Peak Achieved C->K E Increase Buffer Strength D->E No F Review Column Choice Is it end-capped or low silanol activity? D->F Yes E->K G Consider a Different Column F->G No H Investigate Sample Effects Is sample overloaded or solvent too strong? F->H Yes G->K I Reduce Sample Concentration/ Injection Volume or Change Solvent H->I Yes J Perform Column Maintenance Wash or regenerate the column H->J No I->K J->K

Caption: A step-by-step workflow for troubleshooting peak tailing.

Guide 2: Investigating Peak Fronting

Peak fronting is less common for basic compounds but can occur. This guide outlines the steps to diagnose and resolve this issue.

Troubleshooting Workflow for Peak Fronting

A Observe Peak Fronting B Check for Sample Overload Is the sample concentration too high? A->B C Dilute Sample or Reduce Injection Volume B->C Yes D Evaluate Sample Solvent Is it stronger than the mobile phase? B->D No H Symmetrical Peak Achieved C->H E Dissolve Sample in Mobile Phase D->E Yes F Inspect Column for Voids Is there a loss of performance? D->F No E->H G Replace Column F->G Yes F->H No G->H

Caption: A logical progression for troubleshooting peak fronting issues.

Data Presentation

Table 1: Physicochemical Properties of Ranolazine and its Metabolite

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted/Experimental)
RanolazineC₂₄H₃₃N₃O₄427.547.21 (Strongest Basic), 13.6 (Piperazine Ring)[7][12]
This compoundC₂₃H₃₁N₃O₄413.51~7.4 (Estimated based on piperazine moiety)[1][4]

Table 2: Typical Starting HPLC Conditions for Ranolazine and Metabolites

ParameterConditionReference
Column C18, 5 µm, 150 x 4.6 mm[12]
Mobile Phase A 0.01M Ammonium (B1175870) acetate, pH 5.0 with acetic acid[13]
Mobile Phase B Methanol (B129727)[13]
Gradient Isocratic (40:60 A:B)[13]
Flow Rate 1.0 mL/min[13]
Detection 273 nm[13]
Column Temperature 40°C[12]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

Objective: To optimize the mobile phase pH to improve the peak shape of this compound by ensuring it is in a single ionic state.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Buffer salt (e.g., ammonium acetate, potassium phosphate)

  • Acid/base for pH adjustment (e.g., formic acid, phosphoric acid, sodium hydroxide)

  • Calibrated pH meter

Procedure:

  • Prepare the aqueous component of the mobile phase by dissolving the buffer salt in HPLC grade water to the desired concentration (e.g., 20 mM).

  • Adjust the pH of the aqueous buffer to the target value (e.g., pH 3.5) using a suitable acid or base. It is recommended to adjust the pH to at least 2 units away from the analyte's pKa.

  • Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter.

  • Prepare the final mobile phase by mixing the filtered aqueous buffer with the organic modifier in the desired ratio.

  • Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

  • Inject the this compound standard and evaluate the peak shape.

Protocol 2: Column Washing and Regeneration

Objective: To remove strongly retained contaminants from the C18 column that may be causing peak asymmetry.

Materials:

  • HPLC grade water

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade isopropanol

Procedure:

  • Disconnect the column from the detector to prevent contamination.

  • Flush with mobile phase without buffer: Wash the column with the mobile phase composition (e.g., water/acetonitrile mixture) without the buffer salts for 20-30 column volumes.

  • Flush with 100% organic solvent: Wash the column with 100% methanol or acetonitrile for at least 30 column volumes.

  • Stronger solvent wash (if necessary): If peak shape does not improve, a more rigorous wash can be performed. Sequentially wash the column with:

    • 100% Isopropanol (20 column volumes)

    • 100% Acetonitrile (20 column volumes)

    • 100% Methanol (20 column volumes)

    • 100% HPLC grade water (20 column volumes)

  • Re-equilibrate the column: Flush the column with the mobile phase (including buffer) for at least 20-30 column volumes until the baseline is stable.[3]

  • Test column performance: Inject a standard to check if the peak shape has improved.

Protocol 3: Sample Overload Test

Objective: To determine if column overload is the cause of peak asymmetry.

Procedure:

  • Prepare a series of dilutions of the this compound sample (e.g., 1:2, 1:5, 1:10 dilutions) in the mobile phase.

  • Inject the original, undiluted sample and record the chromatogram.

  • Inject each of the diluted samples and record the chromatograms.

  • Compare the peak shapes from the different concentrations. If the peak shape improves (becomes more symmetrical) with dilution, then column overload is a likely cause of the initial peak asymmetry.[4]

  • To resolve this, either dilute the sample or reduce the injection volume.[5]

References

Technical Support Center: Optimization of MS/MS Parameters for O-Desmethyl Ranolazine Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for optimizing tandem mass spectrometry (MS/MS) parameters to achieve high sensitivity in the quantification of O-Desmethyl ranolazine (B828).

Frequently Asked Questions (FAQs)

Q1: What are the initial MS/MS parameters I should use for O-Desmethyl ranolazine?

A1: A good starting point for the analysis of this compound is to use the protonated molecule as the precursor ion (Q1) and a known, abundant fragment as the product ion (Q3). Based on available literature, a commonly used transition is m/z 414.2 -> m/z 266.2. Initial collision energy of approximately 23 eV can be used. These parameters should then be systematically optimized for your specific instrument and experimental conditions.

Q2: How can I improve the signal intensity of my this compound peak?

A2: To improve signal intensity, consider the following:

  • Optimize MS/MS parameters: Systematically optimize the collision energy, declustering potential (or equivalent), and cell exit potential.

  • Enhance ionization efficiency: Ensure the mobile phase pH is suitable for promoting the formation of the protonated molecule [M+H]+. The use of a small amount of formic acid (e.g., 0.1%) in the mobile phase is common.

  • Improve chromatographic peak shape: A sharp, narrow peak will have a higher intensity than a broad, tailing peak. Optimize your LC conditions, including the column chemistry, mobile phase composition, and gradient profile.

  • Minimize matrix effects: Biological matrices can suppress the ionization of the analyte. Employ effective sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.

Q3: I am observing high background noise in my chromatogram. What are the possible causes and solutions?

A3: High background noise can originate from several sources:

  • Contaminated solvents or reagents: Ensure you are using high-purity, LC-MS grade solvents and additives.

  • Dirty ion source: The ion source can become contaminated over time. Follow your instrument manufacturer's guidelines for cleaning the ion source components.

  • Matrix interferences: Co-eluting matrix components can contribute to high background. Improve your sample cleanup procedure or chromatographic separation to better resolve the analyte from interferences.

  • Improperly set MS parameters: Suboptimal MS parameters can sometimes lead to increased noise. Re-optimize your settings.

Q4: My retention time for this compound is shifting between injections. What should I do?

A4: Retention time shifts are typically related to the liquid chromatography system. Check the following:

  • Column equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

  • Pump performance: Verify that the LC pumps are delivering a stable and reproducible flow rate and mobile phase composition.

  • Column temperature: Use a column oven to maintain a constant and stable column temperature.

  • Column degradation: Over time, the stationary phase of the column can degrade. If the problem persists, consider replacing the analytical column.

Experimental Protocols

Direct Infusion for Initial MS/MS Parameter Optimization

This protocol describes the use of direct infusion to determine the optimal precursor ion, product ions, and collision energy for this compound.

Methodology:

  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set up the mass spectrometer for infusion analysis. Use a flow rate of 5-10 µL/min.

  • Perform a Q1 scan in positive ionization mode to identify the protonated molecule [M+H]+. For this compound, this should be at approximately m/z 414.2.

  • Perform a product ion scan by selecting the [M+H]+ ion in Q1 and scanning a range of product ions in Q3. This will reveal the fragmentation pattern of the molecule.

  • Identify the most abundant and stable product ions. These will be your candidates for the MRM transitions.

  • Optimize the collision energy (CE) for each selected product ion. Create a compound optimization experiment where the CE is ramped over a range (e.g., 10-50 eV) while monitoring the intensity of the product ion.

  • Select the CE value that produces the highest intensity for each product ion.

  • Optimize other compound-dependent parameters, such as declustering potential (DP) or cone voltage (CV) and cell exit potential (CXP), using a similar ramping experiment to maximize the precursor ion signal and product ion transmission, respectively.

On-Column Collision Energy Optimization

After initial optimization by direct infusion, a more refined optimization should be performed under chromatographic conditions.

Methodology:

  • Prepare a working standard solution of this compound at a concentration suitable for LC-MS/MS analysis (e.g., 100 ng/mL).

  • Set up the LC-MS/MS system with your analytical column and mobile phase.

  • Create multiple MRM transitions for the most promising product ions identified during the infusion experiment.

  • For each MRM transition, create a series of experiments with varying collision energies. For example, for the transition m/z 414.2 -> 266.2, set up experiments with CE values of 18, 20, 22, 24, 26, and 28 eV.

  • Inject the working standard solution for each CE value.

  • Analyze the data by plotting the peak area or peak height of this compound against the collision energy.

  • Select the optimal collision energy that provides the maximum signal intensity.

Data Presentation

ParameterThis compoundRanolazine (for reference)
Precursor Ion (Q1) [M+H]+ m/z 414.2m/z 428.2
Product Ion (Q3) m/z 266.2m/z 279.5
Optimized Collision Energy (CE) ~23 eV (Instrument dependent)~25 eV (Instrument dependent)
Optimized Declustering Potential (DP) Instrument dependentInstrument dependent
Optimized Cell Exit Potential (CXP) Instrument dependentInstrument dependent

Note: The optimal values for CE, DP, and CXP are instrument-specific and should be determined experimentally.

Mandatory Visualization

MS_MS_Optimization_Workflow cluster_direct_infusion Direct Infusion Optimization cluster_on_column On-Column Optimization prep_std Prepare Standard (1 µg/mL) q1_scan Q1 Scan to find [M+H]+ prep_std->q1_scan prod_ion_scan Product Ion Scan q1_scan->prod_ion_scan id_fragments Identify Abundant Fragments prod_ion_scan->id_fragments opt_ce Optimize Collision Energy id_fragments->opt_ce opt_dp_cxp Optimize DP & CXP opt_ce->opt_dp_cxp lc_setup Setup LC-MS/MS opt_dp_cxp->lc_setup Use as starting point create_mrm Create MRM Transitions lc_setup->create_mrm vary_ce Vary Collision Energy create_mrm->vary_ce inject_std Inject Standard vary_ce->inject_std analyze_data Analyze Data & Select Optimal CE inject_std->analyze_data

Caption: Workflow for MS/MS parameter optimization.

Troubleshooting_Guide cluster_ms MS Troubleshooting cluster_lc LC & Sample Prep Troubleshooting start Low Sensitivity Issue check_ms Review MS Parameters start->check_ms check_lc Review LC & Sample Prep start->check_lc reoptimize_ce Re-optimize CE, DP, CXP check_ms->reoptimize_ce optimize_mp Optimize Mobile Phase pH check_lc->optimize_mp clean_source Clean Ion Source reoptimize_ce->clean_source If no improvement check_calibration Check Mass Calibration clean_source->check_calibration If still no improvement improve_cleanup Improve Sample Cleanup optimize_mp->improve_cleanup If matrix effects suspected check_column Check Column Performance improve_cleanup->check_column If peak shape is poor

Caption: Troubleshooting decision tree for low sensitivity.

Minimizing matrix effects in O-Desmethyl ranolazine bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of O-Desmethyl ranolazine (B828) (DRNZ) by LC-MS/MS.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of O-Desmethyl ranolazine, focusing on minimizing matrix effects.

Question Possible Cause(s) Troubleshooting Steps
Why am I observing poor peak shape (e.g., tailing, splitting) for this compound? 1. Column Contamination: Buildup of matrix components on the analytical column. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase may not be optimal for the analyte's ionization state. 3. Injection of a Stronger Solvent: The sample solvent may be stronger than the mobile phase, causing peak distortion. 4. Column Void: Dissolution of the silica (B1680970) bed at high pH.1. Column Washing: Flush the column with a strong solvent wash sequence. Consider installing an in-line filter or guard column. 2. Mobile Phase Optimization: Adjust the mobile phase pH. For this compound, a slightly acidic mobile phase (e.g., using formic acid or ammonium (B1175870) acetate) is often effective. 3. Solvent Matching: Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase. 4. Column Replacement: If a void has formed, the column will likely need to be replaced. Use columns designed for high pH if necessary.
I'm experiencing significant ion suppression or enhancement for my analyte. What can I do? 1. Co-elution of Matrix Components: Endogenous matrix components, such as phospholipids, are likely eluting at the same time as this compound and interfering with its ionization. 2. Inefficient Sample Cleanup: The chosen sample preparation method may not be adequately removing interfering substances.1. Chromatographic Optimization: Modify the gradient to better separate the analyte from the matrix interferences. 2. Improve Sample Preparation: Switch to a more rigorous sample preparation technique. For instance, if using protein precipitation, consider trying liquid-liquid extraction or solid-phase extraction for a cleaner sample.[1] 3. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing more accurate quantification.[2][3]
My recovery of this compound is low and inconsistent. How can I improve it? 1. Suboptimal Extraction Solvent/Conditions: The pH or polarity of the extraction solvent may not be ideal for this compound. 2. Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to fully recover the analyte from the solid-phase extraction sorbent. 3. Analyte Adsorption: The analyte may be adsorbing to plasticware during sample processing.1. Method Optimization: Systematically evaluate different extraction solvents and pH conditions. For LLE, test various organic solvents. For SPE, experiment with different sorbents and elution solvents. 2. SPE Elution Optimization: Increase the volume or strength of the elution solvent. 3. Use Low-Binding Labware: Employ low-binding microcentrifuge tubes and pipette tips.
My results show high variability between replicate injections. What is the likely cause? 1. Inconsistent Sample Preparation: Variability in manual extraction steps. 2. Instrument Instability: Fluctuations in the LC or MS system. 3. Matrix Effects Varying Between Samples: Different patient or subject samples can have different levels of matrix components.1. Standardize Procedures: Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. Automation can help reduce variability. 2. System Suitability Tests: Run system suitability tests to check for instrument performance before and during the analytical run. 3. Use a Robust Internal Standard: A suitable internal standard, preferably a SIL-IS, is crucial for correcting for inter-sample variations in matrix effects.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the biological matrix (e.g., plasma, urine).[4] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound. Common sources of matrix effects in plasma are phospholipids.

Q2: Which sample preparation technique is best for minimizing matrix effects for this compound?

A2: The choice of sample preparation technique depends on the required sensitivity and throughput. Here's a general comparison:

  • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, making it more susceptible to matrix effects.[1]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent, thereby removing many polar interferences.[5]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts and thus minimizing matrix effects.[1][6]

Q3: What is a suitable internal standard for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d4. If a SIL-IS for the metabolite is unavailable, a SIL-IS of the parent drug, such as Ranolazine-d8, can be a suitable alternative as it will have very similar chromatographic and mass spectrometric behavior. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Q4: How can I quantitatively assess matrix effects in my assay?

A4: Matrix effects can be quantitatively assessed by calculating the matrix factor (MF). This is done by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Quantitative Data Summary

The following tables summarize recovery and matrix effect data for this compound from a cited study.

Table 1: Recovery of this compound

Extraction MethodAnalyteRecovery (%)Reference
Dispersive Liquid-Liquid Microextraction (DLLME)(-)-(S)-desmethyl ranolazine45[6][7]
Dispersive Liquid-Liquid Microextraction (DLLME)(+)-(R)-desmethyl ranolazine45[6][7]

Table 2: Matrix Effect for this compound

Extraction MethodAnalyteConcentration (ng/mL)Matrix Effect (%)RSD (%)Reference
Dispersive Liquid-Liquid Microextraction (DLLME)(-)-(S)-desmethyl ranolazine101.010.3[6]
Dispersive Liquid-Liquid Microextraction (DLLME)(+)-(R)-desmethyl ranolazine101.010.3[6]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound from Human Plasma

This protocol is a general procedure and may require optimization.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d4 in methanol) to the plasma sample. Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma

This protocol is a general procedure and may require optimization.

  • Sample Aliquoting: To a 2 mL microcentrifuge tube, add 100 µL of human plasma sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to the plasma sample. Vortex briefly.

  • pH Adjustment: Add 50 µL of 0.1 M sodium hydroxide (B78521) to basify the sample. Vortex briefly.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.

  • Vortexing: Cap the tube and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a general procedure using a mixed-mode cation exchange cartridge and may require optimization.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • To 100 µL of plasma, add 10 µL of internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt lle Liquid-Liquid Extraction add_is->lle spe Solid-Phase Extraction add_is->spe extract Final Extract ppt->extract lle->extract spe->extract lc_separation LC Separation extract->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: General experimental workflow for this compound bioanalysis.

troubleshooting_logic start Poor Analytical Result (e.g., Low Recovery, High ME) check_sample_prep Review Sample Preparation Method start->check_sample_prep check_lc_conditions Review LC Conditions start->check_lc_conditions check_ms_parameters Review MS Parameters start->check_ms_parameters is_ppt Using PPT? check_sample_prep->is_ppt is_gradient_optimal Gradient Separating from Matrix? check_lc_conditions->is_gradient_optimal is_is_sil Using SIL-IS? check_ms_parameters->is_is_sil is_lle_spe_optimized Extraction/Elution Optimized? is_ppt->is_lle_spe_optimized No switch_to_lle_spe Switch to LLE or SPE is_ppt->switch_to_lle_spe Yes optimize_extraction Optimize Extraction/Elution Solvents is_lle_spe_optimized->optimize_extraction No solution Improved Result is_lle_spe_optimized->solution Yes optimize_gradient Modify LC Gradient is_gradient_optimal->optimize_gradient No is_gradient_optimal->solution Yes use_sil_is Implement SIL-IS is_is_sil->use_sil_is No is_is_sil->solution Yes switch_to_lle_spe->solution optimize_extraction->solution optimize_gradient->solution use_sil_is->solution

Caption: Troubleshooting logic for minimizing matrix effects.

References

Technical Support Center: O-Desmethyl Ranolazine Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the impurity profiling of O-Desmethyl ranolazine (B828).

Frequently Asked Questions (FAQs)

Q1: What is O-Desmethyl ranolazine and why is its profiling important?

This compound is a primary metabolite of ranolazine, an anti-anginal medication.[1] Its profiling is crucial during drug development and quality control to ensure the safety, efficacy, and stability of the final drug product. Regulatory agencies require stringent impurity profiling to identify and quantify any substance that could potentially impact the drug's performance or safety.

Q2: What are the common analytical techniques used for this compound impurity profiling?

The most common analytical techniques are high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with UV or mass spectrometry (MS) detectors.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful for its high sensitivity and selectivity in identifying and quantifying trace-level impurities.[3][4]

Q3: Are there reference standards available for this compound?

Yes, reference standards for this compound are commercially available from various suppliers. These standards are essential for method development, validation, and accurate quantification.

Q4: What are typical degradation pathways for ranolazine that might lead to the formation of this compound and other impurities?

Ranolazine is susceptible to degradation under stress conditions such as acidic and oxidative environments.[5] O-demethylation is a known metabolic pathway, leading to the formation of this compound.[1][6] Forced degradation studies can help identify potential degradation products that may interfere with the analysis of this compound.

Troubleshooting Guides

Chromatographic Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) for this compound - Secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the column stationary phase.- Column contamination or degradation.- Inappropriate mobile phase pH.- Use a column with end-capping or a newer generation silica.- Add a competitive base (e.g., a low concentration of triethylamine) to the mobile phase.- Lower the mobile phase pH to ensure the analyte is fully protonated.- Clean the column according to the manufacturer's instructions or replace it.
Poor Peak Shape (Fronting) for this compound - Sample overload.- Sample solvent is stronger than the mobile phase.- Dilute the sample and re-inject.- Dissolve the sample in the initial mobile phase.
Inconsistent Retention Times for this compound - Inconsistent mobile phase preparation (pH or composition).- Fluctuations in column temperature.- System leaks.- Insufficient column equilibration.- Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a stable temperature.- Check for and resolve any leaks in the HPLC system.- Ensure the column is fully equilibrated before starting the analytical run.
Co-elution with Ranolazine or Other Impurities - Insufficient chromatographic resolution.- Optimize the mobile phase gradient and composition.- Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl).- Adjust the mobile phase pH to alter the ionization and retention of the analytes.
Mass Spectrometry Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low Signal Intensity for this compound - Inefficient ionization.- Ion suppression due to matrix effects.- Suboptimal MS parameters.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Improve sample preparation to remove interfering matrix components.- Use a stable isotope-labeled internal standard to compensate for matrix effects.- Optimize MS/MS parameters (collision energy) for the specific transition of this compound.
Formation of Unexpected Adducts - Presence of salts (e.g., sodium, potassium) in the mobile phase or sample.- Use high-purity solvents and reagents (LC-MS grade).- Identify the adducts and consider monitoring the most abundant and stable one for quantification. Common adducts include [M+H]+, [M+Na]+, and [M+K]+.
High Background Noise - Contaminated mobile phase or LC-MS system.- Use fresh, high-purity mobile phase.- Flush the LC-MS system thoroughly.- Identify and eliminate sources of contamination.

Quantitative Data Summary

ParameterThis compoundOther Ranolazine Impurities (for reference)
Molecular Formula C₂₃H₃₁N₃O₄-
Molecular Weight 413.51 g/mol -
Common Mass Transition (LC-MS/MS) m/z 414 > 266Ranolazine: m/z 428.5 > 279.1
Limit of Detection (LOD) -~0.075 ppm
Limit of Quantification (LOQ) 10 ng/mL (enantiomers in microsomal medium)~0.25 ppm

Note: LOD and LOQ values are method-dependent and can vary based on the matrix, instrumentation, and analytical conditions.

Experimental Protocols

Sample Preparation for this compound Analysis in Biological Matrices (Example: Plasma)

This protocol is a general guideline and may require optimization.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection:

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method for this compound Quantification

This is a representative method and should be optimized for your specific application.

  • LC System: UPLC or HPLC system

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: m/z 414 > 266

    • Internal Standard (if used): Appropriate transition for the specific standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample protein_precip Protein Precipitation start->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection lc_sep LC Separation injection->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect integration Peak Integration ms_detect->integration quant Quantification integration->quant report Reporting quant->report

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic cluster_chrom Chromatographic Issue? cluster_ms Mass Spec Issue? start Problem Observed peak_shape Poor Peak Shape start->peak_shape retention_shift Retention Time Shift start->retention_shift coelution Co-elution start->coelution low_signal Low Signal start->low_signal adducts Unexpected Adducts start->adducts high_noise High Noise start->high_noise Check Column Health Check Column Health peak_shape->Check Column Health Adjust Mobile Phase pH Adjust Mobile Phase pH peak_shape->Adjust Mobile Phase pH Check Sample Concentration Check Sample Concentration peak_shape->Check Sample Concentration Verify Mobile Phase Prep Verify Mobile Phase Prep retention_shift->Verify Mobile Phase Prep Check for Leaks Check for Leaks retention_shift->Check for Leaks Ensure Temp Stability Ensure Temp Stability retention_shift->Ensure Temp Stability Optimize Gradient Optimize Gradient coelution->Optimize Gradient Change Column Chemistry Change Column Chemistry coelution->Change Column Chemistry Optimize MS Source Optimize MS Source low_signal->Optimize MS Source Improve Sample Cleanup Improve Sample Cleanup low_signal->Improve Sample Cleanup Use High-Purity Solvents Use High-Purity Solvents adducts->Use High-Purity Solvents Use Fresh Mobile Phase Use Fresh Mobile Phase high_noise->Use Fresh Mobile Phase Flush System Flush System high_noise->Flush System

Caption: Troubleshooting decision tree for impurity profiling.

References

Technical Support Center: Enhancing O-Desmethyl Ranolazine Extraction Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of O-Desmethyl ranolazine (B828). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes. Here you will find detailed guides, frequently asked questions (FAQs), and comprehensive experimental protocols.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the extraction of O-Desmethyl ranolazine using various techniques.

Dispersive Liquid-Liquid Microextraction (DLLME)

Question: My recovery of this compound using DLLME is consistently low (below 40%). What are the likely causes and how can I improve it?

Answer: Low recovery in DLLME can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Solvent Selection is Critical: The choice of extraction and disperser solvents is paramount. For this compound, a combination of chloroform (B151607) as the extraction solvent and acetone (B3395972) as the disperser has been shown to be effective.[1] If you are using other solvents, consider testing this combination. Alcohols used as disperser solvents have been shown to yield poor results.

  • Incorrect Solvent Volumes: The ratio of extraction solvent to disperser solvent, as well as the total volume of the extraction solution, impacts the formation of the cloudy solution necessary for efficient extraction. An optimized ratio is crucial for good recovery.

  • Sample pH: While this compound extraction via DLLME has been shown to be relatively insensitive to pH changes between 7.4 and 9.0, a highly acidic or basic sample pH could potentially impact the analyte's partitioning behavior. Ensure your sample pH is within a neutral to slightly alkaline range.

  • Inadequate Centrifugation: Centrifugation is essential for proper phase separation. Ensure that the speed and duration of centrifugation are sufficient to form a distinct sedimented phase. A typical condition is 4000 rpm for 5 minutes.

  • Sample Volume: An excessive sample volume relative to the extraction solution can lead to increased solubility of the analyte in the aqueous phase, thereby reducing recovery.

FAQ: What is the expected recovery for this compound with an optimized DLLME method?

An optimized DLLME method using chloroform and acetone has demonstrated recovery rates in the order of 45% for this compound.[1]

Liquid-Liquid Extraction (LLE)

Question: I am performing a liquid-liquid extraction for this compound, but the recovery is poor and inconsistent. What should I check?

Answer: Inconsistent and low recovery in LLE can be attributed to several factors:

  • Choice of Extraction Solvent: The polarity and selectivity of the extraction solvent are crucial. For ranolazine, which is structurally similar to this compound, methyl tert-butyl ether (MTBE) has been shown to provide high recovery rates (>95%).[2] Other solvents like n-hexane-isopropanol and diethyl ether-dichloromethane have been reported to be less effective.[2]

  • pH of the Aqueous Phase: this compound is a basic compound. Adjusting the pH of the aqueous sample to a basic value (e.g., pH 9-10) will ensure the analyte is in its neutral form, which is more readily extracted into an organic solvent.

  • Insufficient Mixing: Thorough mixing is required to maximize the surface area between the aqueous and organic phases, facilitating the transfer of the analyte. Ensure vigorous vortexing or shaking for an adequate amount of time (e.g., 3 minutes).[2]

  • Emulsion Formation: Emulsions at the interface of the two layers can trap the analyte and lead to poor recovery. To break emulsions, you can try adding salt (salting out), gentle swirling instead of vigorous shaking, or centrifugation.

  • Incomplete Phase Separation: Ensure complete separation of the aqueous and organic layers before collecting the organic phase. Centrifugation can aid in achieving a clear separation.

FAQ: Can I adapt a ranolazine LLE protocol for this compound?

Yes, it is highly likely that an LLE protocol optimized for ranolazine will be effective for this compound due to their structural similarities. You may need to perform minor optimization of parameters like the final pH of the aqueous solution.

Solid-Phase Extraction (SPE)

Question: I am developing an SPE method for this compound, but the analyte is breaking through during sample loading or I am seeing low recovery during elution. What can I do?

Answer: These are common issues in SPE method development. Here are some troubleshooting steps:

  • Sorbent Selection: For a basic compound like this compound, a mixed-mode cation exchange sorbent is a good starting point. Alternatively, a polymeric reversed-phase sorbent (like HLB) could be effective. For ranolazine, HLB cartridges have been used, though with recoveries reported to be less than 85%.[2]

  • Sample Pre-treatment: Adjusting the pH of the sample before loading is critical. For a cation exchange sorbent, the sample pH should be adjusted to be at least 2 pH units below the pKa of the basic functional group to ensure it is charged and retains on the sorbent.

  • Wash Steps: The wash solvent should be strong enough to remove interferences without eluting the analyte. For a mixed-mode sorbent, you can use an organic solvent to remove non-polar interferences and an acidic aqueous solution to remove neutral and acidic compounds.

  • Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For a cation exchange sorbent, this is typically achieved by using a basic solution (e.g., containing ammonium (B1175870) hydroxide) in an organic solvent to neutralize the charge on the analyte and elute it.

  • Flow Rate: A slow and consistent flow rate during sample loading, washing, and elution is crucial for efficient interaction with the sorbent and to prevent breakthrough.

FAQ: What type of SPE cartridge is recommended for this compound?

Based on its chemical properties (a basic compound), a mixed-mode solid-phase extraction cartridge with both reversed-phase and strong cation exchange properties would be a suitable choice for achieving high selectivity and recovery.

Protein Precipitation (PPT)

Question: My protein precipitation with acetonitrile (B52724) is resulting in low recovery of this compound and significant matrix effects in my LC-MS/MS analysis. How can I improve this?

Answer: While simple, protein precipitation can have its challenges. Consider the following:

  • Choice of Precipitation Solvent: Acetonitrile is a common choice, but methanol (B129727) can also be effective and may offer different selectivity in precipitating proteins and co-precipitating analytes. For ranolazine, methanol has been used with reported recoveries between 82.36% and 94.25%.[3]

  • Solvent-to-Plasma Ratio: A sufficient volume of organic solvent is needed for efficient protein precipitation. A common starting point is a 3:1 or 4:1 ratio of solvent to plasma.

  • Vortexing and Centrifugation: Ensure thorough vortexing to denature and precipitate the proteins completely. Subsequently, high-speed centrifugation (e.g., >10,000 x g) is necessary to obtain a clear supernatant.

  • Analyte Adsorption: The analyte might adsorb to the precipitated protein pellet. To mitigate this, you can try optimizing the pH of the sample before adding the precipitation solvent.

  • Matrix Effects: Protein precipitation is known for resulting in relatively "dirtier" extracts compared to LLE or SPE, which can lead to ion suppression or enhancement in LC-MS/MS analysis. To address this, ensure optimal chromatographic separation of the analyte from co-eluting matrix components. You can also employ a stable isotope-labeled internal standard for this compound to compensate for matrix effects.

FAQ: Is protein precipitation a suitable method for the quantitative analysis of this compound?

Yes, protein precipitation can be a suitable method, especially for high-throughput applications, provided that it is properly validated to ensure acceptable recovery, precision, and minimal matrix effects. The use of a stable isotope-labeled internal standard is highly recommended to ensure accurate quantification.

Data Presentation

Table 1: Comparison of Extraction Recovery for this compound and Ranolazine
Extraction MethodAnalyteMatrixRecovery (%)Reference
Dispersive Liquid-Liquid Microextraction (DLLME)This compoundMicrosomal Medium~45%[1]
Dispersive Liquid-Liquid Microextraction (DLLME)RanolazineMicrosomal Medium~55%[1]
Liquid-Liquid Extraction (LLE)RanolazinePlasma, Tissue>95%[2]
Solid-Phase Extraction (SPE)RanolazinePlasma<85%[2]
Protein Precipitation (PPT)RanolazinePlasma82.36% - 94.25%[3]

Experimental Protocols

Dispersive Liquid-Liquid Microextraction (DLLME) Protocol for this compound

This protocol is adapted from an optimized method for the extraction of ranolazine and this compound from a microsomal medium.

Materials:

  • Chloroform (Extraction Solvent)

  • Acetone (Disperser Solvent)

  • Conical glass tubes

  • Microsyringe

  • Centrifuge

Procedure:

  • Place 0.5 mL of the sample (e.g., microsomal incubation medium) into a conical glass tube.

  • Add water to reach a final volume of 2 mL.

  • Prepare the extraction solution by mixing chloroform and acetone.

  • Rapidly inject 900 µL of the extraction solution into the sample using a microsyringe to form a cloudy solution.

  • Immediately centrifuge the tube at 4000 rpm for 5 minutes.

  • A sedimented phase of approximately 100 µL will form at the bottom of the tube.

  • Carefully collect the sedimented phase using a microsyringe for subsequent analysis.

Liquid-Liquid Extraction (LLE) Protocol for this compound (Adapted from Ranolazine Protocol)

This protocol is based on a highly efficient method for the extraction of ranolazine from plasma and tissue samples.[2]

Materials:

  • Methyl tert-butyl ether (MTBE)

  • Internal Standard (IS) working solution

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of the sample (plasma or tissue homogenate), add 10 µL of the IS working solution.

  • Add 3 mL of MTBE to the sample.

  • Vortex the mixture for 3 minutes to ensure thorough mixing.

  • Centrifuge at 12,000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer (supernatant) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the residue in a suitable mobile phase for analysis.

Solid-Phase Extraction (SPE) Protocol for this compound (General Guidance)

This is a general protocol for a mixed-mode cation exchange SPE. Optimization will be required for your specific application.

Materials:

  • Mixed-mode Cation Exchange SPE cartridge

  • Conditioning solvents (e.g., Methanol)

  • Equilibration buffer (e.g., Acidic buffer)

  • Wash solvents (e.g., Methanol, acidic water)

  • Elution solvent (e.g., 5% Ammonium hydroxide (B78521) in methanol)

  • SPE manifold

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., pH 3-4).

  • Sample Loading: Load the pre-treated sample (pH adjusted to be acidic) onto the cartridge at a slow, steady flow rate.

  • Washing:

    • Wash with 1 mL of acidic water to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Protein Precipitation (PPT) Protocol for this compound (Adapted from Ranolazine Protocol)

This protocol is based on a validated method for the extraction of ranolazine from human plasma.[3]

Materials:

  • Methanol (chilled)

  • Internal Standard (IS) working solution

  • Vortex mixer

  • High-speed centrifuge

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 25 µL of the IS working solution.

  • Add 300 µL of chilled methanol to the plasma sample.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for analysis.

Visualizations

experimental_workflow_DLLME cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_analysis Analysis sample 0.5 mL Sample add_water Add Water (to 2 mL) sample->add_water add_solvent Inject 900 µL Chloroform/Acetone add_water->add_solvent vortex Form Cloudy Solution add_solvent->vortex centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge collect_phase Collect Sedimented Phase centrifuge->collect_phase analysis LC-MS/MS Analysis collect_phase->analysis experimental_workflow_LLE cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation & Collection cluster_post_extraction Post-Extraction cluster_analysis Analysis sample 100 µL Sample add_is Add Internal Standard sample->add_is add_mtbe Add 3 mL MTBE add_is->add_mtbe vortex Vortex (3 min) add_mtbe->vortex centrifuge Centrifuge (12,000 rpm, 10 min) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis experimental_workflow_SPE cluster_conditioning Cartridge Conditioning cluster_extraction Extraction cluster_elution Elution & Analysis condition Condition with Methanol equilibrate Equilibrate with Acidic Buffer condition->equilibrate load_sample Load Pre-treated Sample equilibrate->load_sample wash Wash (Aqueous & Organic) load_sample->wash elute Elute with Basic Methanol wash->elute evaporate Evaporate & Reconstitute elute->evaporate analysis LC-MS/MS Analysis evaporate->analysis experimental_workflow_PPT cluster_prep Sample Preparation cluster_precipitation Precipitation cluster_separation Separation cluster_analysis Analysis sample 100 µL Plasma add_is Add Internal Standard sample->add_is add_methanol Add 300 µL Chilled Methanol add_is->add_methanol vortex Vortex (1 min) add_methanol->vortex centrifuge Centrifuge (12,000 rpm, 10 min) vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis LC-MS/MS Analysis collect_supernatant->analysis

References

Technical Support Center: Development of a Stability-Indicating Assay for O-Desmethyl Ranolazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for developing a stability-indicating assay method (SIAM) for O-Desmethyl Ranolazine (DRNZ), a primary metabolite of Ranolazine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during method development and validation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[1][2] The goal is to achieve 5-20% degradation of the drug substance.[3][4]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol, Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).[5]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Heat the solution at a specified temperature (e.g., 70°C) for a set duration (e.g., 4 hours).[5]

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

    • Dilute to the final concentration with the mobile phase.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Keep the solution at room temperature for a specified duration (e.g., 4 hours).[5] Note: The parent drug, Ranolazine, is stable to base hydrolysis, so minimal degradation is expected.[1][6]

    • Cool and neutralize with an appropriate volume of 0.1 N HCl.

    • Dilute to the final concentration with the mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.

    • Keep the solution at room temperature for a specified duration (e.g., 4 hours).[5]

    • Dilute to the final concentration with the mobile phase.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat in an oven (e.g., 80°C for 6 hours).[5]

    • Alternatively, expose the stock solution to heat under the same conditions.

    • Dissolve/dilute the sample to the final concentration with the mobile phase.

  • Photolytic Degradation:

    • Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][5]

    • Dissolve/dilute the sample to the final concentration with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Objective: To achieve chromatographic separation of the main component from all process-related impurities and degradation products.[7]

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Chromatographic data software.

Procedure:

  • Column Selection: Start with a common reversed-phase column, such as a C18 or C8, with typical dimensions (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1][8]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous buffer and an organic modifier. For example, a mixture of a phosphate (B84403) buffer (pH adjusted) and acetonitrile.[9][10] Degas the mobile phase before use.[11]

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1.0 mL/min).[9]

    • Set the column oven temperature (e.g., 30-40°C) to ensure reproducibility.[8][12]

    • Set the UV detection wavelength. A PDA detector can be used to scan across a range to find the optimal wavelength. For Ranolazine, wavelengths around 220-225 nm are common.[9][13]

    • Set the injection volume (e.g., 10 µL).[13]

  • Method Optimization:

    • Inject the unstressed and stressed samples.

    • Evaluate the chromatograms for peak shape, resolution between the parent peak and degradant peaks, and retention time.

    • If separation is inadequate, systematically adjust parameters such as mobile phase composition (organic-to-aqueous ratio), pH of the buffer, or switch to a gradient elution.[14]

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the this compound peak in the presence of its degradation products to ensure no co-elution is occurring.[5]

Data Presentation

Table 1: Recommended Forced Degradation Conditions for this compound

Stress Condition Reagent/Condition Temperature Duration Expected Outcome
Acid Hydrolysis 0.1 N HCl 70°C 4 hours Significant degradation expected.[5][6]
Base Hydrolysis 0.1 N NaOH Room Temp 4 hours Minimal to no degradation expected.[1][6]
Oxidation 30% H₂O₂ Room Temp 4 hours Significant degradation expected.[5][6]
Thermal Dry Heat / Solution 80°C 6 hours Potential for moderate degradation.[5]

| Photolytic | 1.2 million lux h / 200 Wh/m² | Ambient | 48 hours | Potential for moderate degradation.[5] |

Table 2: Typical Starting HPLC Method Parameters

Parameter Suggested Condition
Column C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm)[1][8]
Mobile Phase A Phosphate Buffer (e.g., 20mM, pH adjusted)[10]
Mobile Phase B Acetonitrile or Methanol[9]
Elution Mode Isocratic or Gradient
Flow Rate 1.0 - 1.4 mL/min[8][9]
Column Temperature 40°C[8]
Detection Wavelength 220 - 225 nm[9][13]
Injection Volume 10 µL[13]

| Diluent | Mobile Phase or Water:Acetonitrile mixture[5] |

Visualizations

Stability_Assay_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (as per ICH Q2) cluster_2 Phase 3: Application Plan Planning & Info Gathering ForcedDeg Forced Degradation Studies Plan->ForcedDeg HPLCDev HPLC Method Development ForcedDeg->HPLCDev Optimize Method Optimization (Resolution & Peak Shape) HPLCDev->Optimize Specificity Specificity & Peak Purity Optimize->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine Implement Method Stability Long-Term Stability Studies Routine->Stability Report Documentation & Reporting Stability->Report

Caption: Workflow for Stability-Indicating Assay Development.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions cluster_process Sample Processing Start Prepare DRNZ Stock Solution Acid Acid Hydrolysis (0.1N HCl, Heat) Start->Acid Base Base Hydrolysis (0.1N NaOH, RT) Start->Base Oxid Oxidation (30% H2O2, RT) Start->Oxid Therm Thermal (Dry Heat/Solution) Start->Therm Photo Photolytic (Light Exposure) Start->Photo Neut_A Neutralize Acid->Neut_A Neut_B Neutralize Base->Neut_B Dilute_O Dilute Oxid->Dilute_O Dilute_T Dissolve/Dilute Therm->Dilute_T Dilute_P Dissolve/Dilute Photo->Dilute_P Analyze Analyze All Samples by HPLC (Including Unstressed Control) Neut_A->Analyze Neut_B->Analyze Dilute_O->Analyze Dilute_T->Analyze Dilute_P->Analyze

Caption: Forced Degradation Experimental Workflow.

Hypothetical_Degradation_Pathway cluster_degradants Potential Degradation Products DRNZ This compound (Parent Molecule) DP_Acid Amide Hydrolysis Product (DP-1/DP-2 Analogue) DRNZ->DP_Acid Acid Hydrolysis (HCl, Heat) DP_Oxid1 N-Oxide Product (DP-OX2 Analogue) DRNZ->DP_Oxid1 Oxidation (H₂O₂) (Piperazine Ring) DP_Oxid2 N,N'-Dioxide Product (DP-OX1 Analogue) DP_Oxid1->DP_Oxid2 Further Oxidation (H₂O₂) Note Note: This is a hypothetical pathway based on known degradation of the parent drug, Ranolazine.

Caption: Hypothetical Degradation Pathway for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the first steps in developing a stability-indicating assay for this compound?

A: The initial phase involves gathering information about the molecule's physicochemical properties, such as solubility and UV absorbance.[7] The next crucial step is to perform forced degradation studies (see Protocol 1) to intentionally degrade the molecule under various stress conditions (acidic, basic, oxidative, thermal, photolytic).[2] The resulting stressed samples, which contain a mixture of the intact drug and its degradation products, are then used to develop and optimize an HPLC method that can separate all components.[2]

Q2: How much degradation is sufficient in a forced degradation study?

A: The generally accepted range for degradation is between 5% and 20%.[3][4] Degradation below 5% may not be enough to demonstrate that the method can resolve degradants, while degradation above 20% can lead to the formation of secondary degradants that may not be relevant to actual stability studies.[4] If you observe too much or too little degradation, you should adjust the stress conditions (e.g., change the duration, temperature, or reagent concentration).[15]

Q3: My forced degradation study shows no degradation under any condition. What should I do?

A: If initial stress conditions do not produce sufficient degradation, you may need to apply more vigorous conditions.[2] Consider the following adjustments:

  • Increase Reagent Concentration: Move from 0.1 N HCl/NaOH to 1 N.

  • Increase Temperature: Raise the temperature of the reaction.

  • Extend Duration: Increase the exposure time to the stressor.

  • Anhydrous Conditions: For molecules sensitive to water, traditional aqueous stress studies may not be appropriate. Consider using anhydrous, reactive organic solutions.[15] It is critical to ensure that the lack of degradation is genuine and not an issue with sample preparation or analysis.

Q4: I'm having trouble separating the main peak from a degradation product. How can I improve resolution?

A: Poor resolution is a common challenge. Here are several strategies to improve the separation between closely eluting peaks:

  • Modify Mobile Phase Composition: Adjust the ratio of organic to aqueous solvent. A lower percentage of the organic solvent generally increases retention and can improve resolution.

  • Change Mobile Phase pH: Altering the pH can change the ionization state of the analyte or degradants, significantly impacting retention and selectivity.

  • Switch to Gradient Elution: If isocratic elution is insufficient, a gradient program (where the mobile phase composition changes over time) can help resolve complex mixtures.[14]

  • Change Column Chemistry: If a C18 column doesn't provide adequate separation, try a different stationary phase like C8 or a phenyl column.

  • Adjust Temperature: Lowering or raising the column temperature can sometimes improve resolution.[12]

Q5: My chromatogram shows significant peak tailing. What are the common causes and solutions?

A: Peak tailing can compromise accuracy and precision. Common causes include:[16]

  • Column Contamination/Degradation: The column may be contaminated or the stationary phase degraded. Try flushing the column with a strong solvent or replace it if necessary.[16][17] Using a guard column can help protect the analytical column.[16]

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) backbone can interact with basic analytes. Try using a lower pH mobile phase to protonate the silanols or add a competing base like triethylamine (B128534) to the mobile phase.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.[17]

Q6: I am observing baseline noise or drift in my chromatogram. What should I check?

A: A stable baseline is critical for accurate quantification. If you encounter noise or drift, investigate these potential sources:[11][16]

  • Mobile Phase Issues: Ensure the mobile phase is properly mixed and thoroughly degassed, as air bubbles can cause noise.[11] Contamination in solvents can also be a cause.[11]

  • System Leaks: Check all fittings in the fluidic path for leaks, as this can cause pressure fluctuations and a noisy baseline.[11]

  • Detector Problems: The detector lamp may be failing, or the flow cell could be contaminated. Flush the flow cell or replace the lamp if necessary.[12]

  • Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature, as temperature changes can cause baseline drift.[17]

Q7: Why is a peak purity analysis important for a stability-indicating method?

A: A peak purity analysis, typically performed with a PDA detector, is essential to confirm the specificity of the method. It verifies that the chromatographic peak for your analyte of interest (this compound) is pure and not co-eluting with any degradation products or impurities.[5] This is a fundamental requirement from regulatory bodies like the ICH to ensure that the method accurately measures the concentration of the active ingredient without interference.[3]

References

Addressing solubility issues of O-Desmethyl ranolazine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of O-Desmethyl ranolazine (B828) in aqueous buffers for research applications.

Frequently Asked Questions (FAQs)

Q1: What is O-Desmethyl ranolazine, and why is its solubility in aqueous buffers a concern?

A1: this compound is a primary metabolite of ranolazine, an anti-anginal medication.[1] Like its parent compound, which is a Biopharmaceutics Classification System (BCS) Class II drug, this compound is anticipated to have low aqueous solubility and high membrane permeability.[2][3] This poor solubility, especially in neutral pH buffers like Phosphate-Buffered Saline (PBS), can pose significant challenges for researchers conducting in vitro and other experiments that require the compound to be fully dissolved in an aqueous medium.

Q2: What are the known physicochemical properties of this compound?

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₂₃H₃₁N₃O₄ PubChem[1]
Molecular Weight 413.5 g/mol PubChem[1]
XLogP3 2.4 PubChem[1]
Hydrogen Bond Donors 3 PubChem[1]

| IUPAC Name | N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide | PubChem[1] |

The XLogP3 value of 2.4 suggests the molecule is moderately lipophilic, which is consistent with its expected low solubility in water.[1]

Q3: I'm having trouble dissolving this compound in my neutral buffer (e.g., PBS pH 7.4). What should I do?

A3: Direct dissolution in neutral aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer. Alternatively, leveraging the compound's chemical properties by adjusting the pH can significantly improve solubility. See the detailed protocols below for guidance.

Q4: How does pH affect the solubility of this compound?

A4: this compound contains a piperazine (B1678402) functional group, making it a weak base. Its solubility is therefore highly dependent on pH. The parent drug, ranolazine, has a pKa of approximately 7.6 and is freely soluble in acidic conditions (pH < 4.4) but very slightly soluble in neutral to basic conditions (pH > 7.0).[4][5] It is expected that this compound will behave similarly, becoming significantly more soluble at a pH below its pKa where the piperazine nitrogen is protonated, forming a more soluble salt.

Table 2: pH-Dependent Solubility of Ranolazine (Parent Drug)

pH Solubility Description Reference
< 4.40 Freely Soluble TGA, Australia[4]
5.01 - 4.82 Soluble TGA, Australia[4]
5.25 Sparingly Soluble TGA, Australia[4]
6.29 - 5.76 Slightly Soluble TGA, Australia[4]

| > 6.99 | Very Slightly Soluble | TGA, Australia[4] |

This table for the parent drug, ranolazine, is provided as a predictive guide for this compound's behavior.

Q5: Can I use co-solvents to increase the solubility of this compound in my final aqueous buffer?

A5: Yes, using a small amount of an organic co-solvent is a common strategy. Solvents such as DMSO or ethanol (B145695) can be used to prepare a high-concentration stock solution.[6] When diluting this stock into your final aqueous buffer, it is critical to ensure the final concentration of the organic solvent is low (typically <1%, often <0.1%) to avoid impacting your experimental system (e.g., cell viability, enzyme activity). Always run a vehicle control with the same final concentration of the co-solvent to validate your results.

Troubleshooting and Experimental Protocols

If you are facing solubility issues, the following workflow and protocols provide a systematic approach to achieving a clear, homogenous solution.

G Troubleshooting Workflow for this compound Solubility start Start: Need to dissolve This compound q1 Is direct dissolution in aqueous buffer (pH ~7.4) successful? start->q1 protocol1 Follow Protocol 1: Prepare stock solution in 100% DMSO or Ethanol. q1->protocol1 No success Success! Proceed with experiment. Run vehicle control. q1->success Yes dilute Dilute stock solution into final aqueous buffer. (e.g., 1:1000 dilution) protocol1->dilute q2 Did the compound precipitate upon dilution? dilute->q2 q2->success No protocol2 Follow Protocol 2: Use pH adjustment method. Prepare acidic stock. q2->protocol2 Yes fail Issue persists. Consider advanced formulation (e.g., cyclodextrins, surfactants). Contact advanced support. protocol2->fail

Caption: Troubleshooting workflow for dissolving this compound.

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This is the most common and recommended starting method.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol (200 proof, anhydrous)

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of this compound powder.

  • Add Solvent: Add the appropriate volume of DMSO or ethanol to achieve the target high concentration (e.g., 10-50 mM). Ranolazine is soluble in DMSO up to 25 mg/mL and in ethanol up to 20 mg/mL.[6]

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Solutions in DMSO or ethanol are typically stable for at least one month at -20°C.[6]

  • Application: For experiments, thaw an aliquot and dilute it into your final aqueous buffer to the desired working concentration. Ensure the final solvent concentration is minimal (e.g., <0.5%).

Protocol 2: Preparation of an Aqueous Working Solution by pH Adjustment

This method avoids organic solvents but requires careful pH control.

G Experimental Workflow for pH Adjustment Method cluster_0 Step 1: Prepare Acidic Stock cluster_1 Step 2: Prepare Final Solution a1 Weigh O-Desmethyl Ranolazine powder a2 Dissolve in acidic aqueous solution (e.g., 0.1 M HCl) to create a concentrated stock a1->a2 a3 Ensure complete dissolution (vortex/sonicate if needed) a2->a3 b2 Add the acidic stock solution from Step 1 a3->b2 Use in next step b1 Take required volume of concentrated buffer (e.g., 10x PBS) b1->b2 b3 Adjust final volume with purified water b2->b3 b4 Slowly adjust pH upwards to target (e.g., 7.4) with dilute base (e.g., 0.1 M NaOH) b3->b4 b5 Monitor for any signs of precipitation during titration b4->b5 end_node Final Product: Clear Aqueous Solution at Target pH b5->end_node start_node Start Material: Solid Compound start_node->a1

Caption: Workflow for preparing an aqueous solution via pH adjustment.

Materials:

  • This compound (solid powder)

  • Hydrochloric acid (HCl), e.g., 0.1 M solution

  • Sodium hydroxide (B78521) (NaOH), e.g., 0.1 M solution

  • Concentrated buffer stock (e.g., 10x PBS)

  • Calibrated pH meter

Procedure:

  • Prepare Acidic Stock: Weigh the this compound and dissolve it in a small volume of acidic solution (e.g., 0.1 M HCl). The compound should readily dissolve at low pH. This creates a concentrated acidic stock solution.

  • Dilute and Buffer: In a separate vessel, add the required volume of your concentrated buffer (e.g., 10x PBS). Add the acidic stock solution to the buffer.

  • Adjust Volume: Add most of the final required volume of purified water, leaving some volume for the final pH adjustment.

  • Titrate pH: While stirring, slowly add dilute NaOH dropwise to raise the pH to your desired final value (e.g., 7.4).

  • Observe: Carefully monitor the solution for any cloudiness or precipitation as you approach the compound's pKa (~7.6). If precipitation occurs, the desired concentration may not be achievable at that pH.

  • Finalize: Once the target pH is reached and the solution remains clear, add water to the final volume. If the solution is sterile-filtered, use a surfactant-free, low-protein-binding filter membrane.

References

Technical Support Center: Optimization of Dispersive Liquid-Liquid Microextraction (DLLME) for O-Desmethyl Ranolazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Dispersive Liquid-Liquid Microextraction (DLLME) for the extraction of O-Desmethyl Ranolazine (B828) from biological matrices.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the DLLME procedure for O-Desmethyl Ranolazine.

Problem Potential Cause Recommended Solution
Low or No Analyte Recovery Incorrect extraction or disperser solvent selection.Ensure chloroform (B151607) is used as the extraction solvent and acetone (B3395972) as the disperser solvent. Other solvents may not create a stable two-phase system or may have poor extraction efficiency for the analyte.[1]
Suboptimal solvent volumes.Verify the volumes of the extraction (chloroform) and disperser (acetone) solvents. The ratio of these solvents is critical for the formation of a stable cloudy solution and efficient extraction.
Incorrect sample pH.The pH of the sample solution should be maintained at 7.4 to ensure this compound is in a neutral form, facilitating its transfer to the organic phase.[1]
Inefficient phase separation.Ensure the centrifugation speed and time are adequate (e.g., 4000 rpm for 5 minutes) to achieve a clear and compact sedimented phase.[1]
Formation of a Persistent Emulsion High concentration of proteins or other matrix components.Consider a protein precipitation step prior to DLLME if the sample matrix is complex.
Inappropriate vortexing or shaking intensity/duration.Gentle but thorough mixing is required. Avoid overly vigorous shaking which can lead to stable emulsions.
Poor Reproducibility of Results Inconsistent injection speed of the solvent mixture.The rapid injection of the extraction and disperser solvent mixture into the aqueous sample is crucial for the formation of fine droplets and a consistent extraction environment.
Fluctuation in laboratory temperature.Perform the extraction at a controlled room temperature, as temperature can influence the partitioning of the analyte.
Inaccurate pipetting of small solvent volumes.Use calibrated micropipettes for accurate measurement of the extraction and disperser solvents.
No Sedimented Phase Formation Incompatible solvent system.Using solvents like dichloromethane (B109758) or carbon tetrachloride with methanol (B129727) as the disperser may not result in a distinct sedimented phase.[1] Similarly, ethanol's high solubility with the extraction solvents can prevent phase separation.[1]
Insufficient centrifugation force or time.Increase the centrifugation speed or duration to facilitate the sedimentation of the extraction solvent.
Contamination or Carryover Impure solvents or reagents.Use high-purity, analytical grade solvents and reagents to avoid introducing interfering substances.
Improper cleaning of glassware.Thoroughly clean all glassware with appropriate solvents before use to prevent cross-contamination between samples.

Frequently Asked Questions (FAQs)

Q1: What are the best extraction and disperser solvents for the DLLME of this compound?

A1: Based on experimental optimization, the combination of chloroform as the extraction solvent and acetone as the disperser solvent provides the best recovery for this compound.[1]

Q2: How does the pH of the sample affect the extraction efficiency?

A2: The pH of the aqueous sample is a critical parameter. For this compound, a pH of 7.4 is optimal as it ensures the analyte is in its non-ionized form, which is more readily extracted into the organic solvent.[1]

Q3: What is the purpose of the disperser solvent in DLLME?

A3: The disperser solvent, which is miscible with both the aqueous sample and the extraction solvent, facilitates the formation of a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample. This increases the surface area for the mass transfer of the analyte from the aqueous phase to the extraction solvent.[1]

Q4: Can this DLLME method be directly coupled with any analytical instrument?

A4: This method was developed and validated for use with LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[1] The collected sedimented phase, after evaporation and reconstitution in a suitable mobile phase, is compatible with this analytical technique.

Q5: What are the typical recovery rates for this compound using this optimized DLLME method?

A5: The validated method demonstrated recoveries of approximately 45% for the enantiomers of this compound.[2][3]

Experimental Protocol: Optimized DLLME for this compound

This protocol is based on the validated method for the enantioselective analysis of ranolazine and its metabolite this compound in a microsomal medium.[1][2]

Materials:

  • Chloroform (Extraction Solvent)

  • Acetone (Disperser Solvent)

  • Conical glass tubes

  • Micropipettes

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Place 0.5 mL of the microsomal medium sample into a conical glass tube.

  • Adjust the sample volume to 2 mL with water.

  • Prepare the extraction solution by mixing 100 µL of chloroform (extraction solvent) and 800 µL of acetone (disperser solvent).

  • Rapidly inject the entire volume of the extraction solution into the sample tube. A cloudy solution should form.

  • Immediately centrifuge the tube at 4000 rpm for 5 minutes.

  • A small droplet of the chloroform phase containing the extracted analyte will sediment at the bottom of the conical tube.

  • Carefully remove the upper aqueous phase.

  • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from the validated DLLME-LC-MS/MS method for this compound.[1][2][3]

Table 1: Optimized DLLME Parameters

ParameterOptimized Value
Extraction SolventChloroform
Disperser SolventAcetone
Volume of Extraction Solvent100 µL
Volume of Disperser Solvent800 µL
Sample pH7.4
Sample Volume2 mL
Centrifugation Speed4000 rpm
Centrifugation Time5 min

Table 2: Method Validation Data for this compound Enantiomers

ParameterValue
Recovery~45%
Lower Limit of Quantification (LLOQ)10 ng/mL
Linearity Range10 - 1000 ng/mL

Visualizations

DLLME_Workflow cluster_prep Sample Preparation cluster_extraction DLLME Procedure cluster_analysis Analysis sample 0.5 mL Microsomal Sample adjust_vol Adjust Volume to 2 mL with Water sample->adjust_vol inject Rapid Injection of Solvents adjust_vol->inject mix_solvents Prepare Extraction Solution (100 µL Chloroform + 800 µL Acetone) mix_solvents->inject cloudy Formation of Cloudy Solution inject->cloudy centrifuge Centrifuge at 4000 rpm for 5 min cloudy->centrifuge sediment Sedimentation of Organic Phase centrifuge->sediment remove_aq Remove Aqueous Supernatant sediment->remove_aq evaporate Evaporate Organic Phase to Dryness remove_aq->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for the DLLME of this compound.

Troubleshooting_Logic start Low/No Analyte Recovery q_solvent Correct Solvents Used? (Chloroform/Acetone) start->q_solvent a_solvent_no Use Recommended Solvents q_solvent->a_solvent_no No q_ph Sample pH Correct? (pH 7.4) q_solvent->q_ph Yes a_solvent_no->q_ph a_ph_no Adjust Sample pH q_ph->a_ph_no No q_centrifuge Centrifugation Optimal? (4000 rpm, 5 min) q_ph->q_centrifuge Yes a_ph_no->q_centrifuge a_centrifuge_no Optimize Centrifugation q_centrifuge->a_centrifuge_no No q_injection Rapid Solvent Injection? q_centrifuge->q_injection Yes a_centrifuge_no->q_injection a_injection_no Ensure Rapid and Consistent Injection q_injection->a_injection_no No end Recovery Improved q_injection->end Yes a_injection_no->end

Caption: Troubleshooting logic for low analyte recovery in DLLME.

References

Validation & Comparative

O-Desmethyl Ranolazine vs. Ranolazine: A Comparative Guide to Cardiac Ion Channel Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant gap in our understanding of the direct cardiac ion channel activity of O-Desmethyl ranolazine (B828), the major metabolite of the antianginal drug ranolazine. While extensive data exists for the parent compound, ranolazine, detailing its inhibitory effects on key cardiac ion channels, similar quantitative data for O-Desmethyl ranolazine is not publicly available. This guide, therefore, focuses on presenting the well-documented cardiac ion channel profile of ranolazine, while noting the absence of comparative data for its primary metabolite.

Executive Summary

Ranolazine exerts its antianginal and antiarrhythmic effects through the modulation of several cardiac ion channels. Its primary mechanism of action is the inhibition of the late inward sodium current (late INa), which is crucial in reducing intracellular sodium and subsequent calcium overload in cardiac myocytes, particularly under ischemic conditions. Additionally, ranolazine is known to block the rapid component of the delayed rectifier potassium current (IKr), the slow component of the delayed rectifier potassium current (IKs), and the L-type calcium current (ICaL), albeit with varying potencies.

Currently, there are no published studies providing a direct quantitative comparison of the effects of this compound on these specific cardiac ion channels. One study investigating the anti-myocardial ischemic properties of ranolazine and its metabolites suggested that this compound (referred to as CVT-2738 in the study) exhibited the most potent anti-ischemic effect among the metabolites, though it was still less potent than ranolazine itself. However, this study did not provide specific data on ion channel inhibition, such as IC50 values.

Ranolazine: Cardiac Ion Channel Activity

The following tables summarize the quantitative data on the inhibitory effects of ranolazine on key cardiac ion channels, as reported in various preclinical studies.

Table 1: Ranolazine Inhibition of Late Sodium Current (INa, late)
Species/Cell LineIC50 (µM)Reference
Canine Ventricular Myocytes5.9 - 21[1]
Rabbit Ventricular Myocytes17[2]
HEK293 Cells (expressing Nav1.5)6[2]
Canine Ventricular Myocytes6[3]
Table 2: Ranolazine Inhibition of Rapid Delayed Rectifier Potassium Current (IKr / hERG)
Species/Cell LineIC50 (µM)Reference
HEK293 Cells (expressing hERG)8.03[4][5]
HEK293 Cells (expressing hERG)12.0[6]
Xenopus Oocytes (expressing hERG)106[7]
Canine Ventricular Myocytes12[3]
Table 3: Ranolazine Inhibition of L-type Calcium Current (ICaL)
Species/Cell LineIC50 (µM)Reference
Canine Atrial Myocytes~300[7]
Table 4: Ranolazine Inhibition of Slow Delayed Rectifier Potassium Current (IKs)
Species/Cell LineIC50 (mM)Reference
Xenopus Oocytes (expressing IsK)1.7[7]

Experimental Protocols

The data presented in the tables above were generated using various experimental methodologies, primarily whole-cell patch-clamp techniques on isolated cardiomyocytes or cell lines stably expressing specific ion channels.

Whole-Cell Patch-Clamp Technique

This technique is a cornerstone of electrophysiological research, allowing for the measurement of ionic currents across the membrane of a single cell.

General Protocol:

  • Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., canine, rabbit) or cultured cell lines (e.g., HEK293) are grown to an appropriate confluency.

  • Electrode Placement: A glass micropipette with a very fine tip is brought into contact with the cell membrane.

  • Seal Formation: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.

  • Membrane Rupture: The patch of membrane under the pipette is ruptured, allowing for electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is held at a specific voltage ("clamped") by the patch-clamp amplifier.

  • Current Measurement: The current required to maintain this voltage is measured, which is equal and opposite to the ionic current flowing across the membrane.

  • Drug Application: Ranolazine or other compounds are applied to the cell via a perfusion system to determine their effect on the measured ionic currents.

  • Data Analysis: The recorded currents are analyzed to determine parameters such as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits the current by 50%.

Signaling Pathways and Experimental Workflows

The primary mechanism of ranolazine's action involves the direct blockade of ion channels. The downstream effects are a consequence of this direct interaction.

Ranolazine_Mechanism cluster_CellularEffects Cellular Effects Ranolazine Ranolazine Late_INa Late Sodium Current (INa) Ranolazine->Late_INa Inhibits IKr Rapid Delayed Rectifier K+ Current (IKr) Ranolazine->IKr Inhibits ICaL L-type Calcium Current (ICaL) Ranolazine->ICaL Inhibits Intracellular_Na Decreased Intracellular Na+ Late_INa->Intracellular_Na Leads to AP_Duration Action Potential Duration Modulation IKr->AP_Duration Influences Intracellular_Ca Decreased Intracellular Ca2+ ICaL->Intracellular_Ca Contributes to Intracellular_Na->Intracellular_Ca Via Na+/Ca2+ Exchanger

Caption: Simplified signaling pathway of ranolazine's action on cardiac ion channels.

Experimental_Workflow start Start: Isolate Cells or Culture Cell Lines patch_clamp Perform Whole-Cell Patch-Clamp start->patch_clamp record_baseline Record Baseline Ion Channel Currents patch_clamp->record_baseline apply_ranolazine Apply Ranolazine at Various Concentrations record_baseline->apply_ranolazine record_drug_effect Record Ion Channel Currents in Presence of Ranolazine apply_ranolazine->record_drug_effect washout Washout Ranolazine record_drug_effect->washout record_washout Record Ion Channel Currents After Washout washout->record_washout analyze Analyze Data to Determine IC50 Values record_washout->analyze end End: Quantify Inhibitory Potency analyze->end

Caption: General experimental workflow for determining the effect of ranolazine on cardiac ion channels.

Conclusion

Ranolazine demonstrates a multi-ion channel blocking profile, with a notable potency for the late sodium current, which is central to its therapeutic efficacy. While the anti-ischemic effects of its major metabolite, this compound, have been noted to be less potent than the parent drug, a critical knowledge gap exists regarding its specific effects on cardiac ion channels. Further research is imperative to elucidate the electrophysiological properties of this compound to fully comprehend its contribution to the overall pharmacological profile of ranolazine. This information is crucial for a complete understanding of the drug's mechanism of action and for the development of future antianginal and antiarrhythmic agents.

References

A Comparative Analysis of O-Desmethyl Ranolazine Levels in Individuals with Differing CYP3A4 Metabolic Capacities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of O-desmethyl ranolazine (B828) levels in individuals classified as CYP3A4 poor metabolizers versus extensive metabolizers. O-desmethyl ranolazine (also known as CVT-2514) is a major metabolite of the antianginal drug ranolazine. The primary enzyme responsible for the formation of this metabolite is Cytochrome P450 3A4 (CYP3A4).[1][2][3] Understanding the impact of CYP3A4 metabolic status on the levels of this compound is crucial for assessing the drug's safety and efficacy profiles in diverse patient populations.

Executive Summary

Data Presentation: A Surrogate Comparison

Due to the lack of direct comparative studies, this guide presents a surrogate data comparison based on the well-documented effects of potent CYP3A4 inhibitors on ranolazine metabolism. The "Poor Metabolizer" phenotype is represented by data from studies where ranolazine was co-administered with ketoconazole (B1673606), a strong CYP3A4 inhibitor. The "Extensive Metabolizer" phenotype is represented by the administration of ranolazine alone.

It is important to note that while studies confirm a reduction in the overall metabolic transformation of ranolazine in the presence of ketoconazole, specific quantitative data for this compound (CVT-2514) under these conditions is not explicitly detailed in the available literature. The primary focus of these studies has been the significant increase in the plasma concentration of the parent drug, ranolazine.[1][4]

Table 1: Expected Qualitative Comparison of this compound Pharmacokinetic Parameters

Pharmacokinetic ParameterCYP3A4 Extensive Metabolizer (Ranolazine Alone)CYP3A4 Poor Metabolizer (Ranolazine + Potent CYP3A4 Inhibitor)Expected % Change in Poor Metabolizers
AUC (Area Under the Curve) NormalSignificantly DecreasedSubstantial Reduction
Cmax (Maximum Concentration) NormalSignificantly DecreasedSubstantial Reduction
tmax (Time to Maximum Concentration) UnchangedLikely UnchangedNo Significant Change
Half-life (t1/2) NormalPotentially AlteredDependent on formation/elimination kinetics

Note: The expected changes are qualitative estimations based on the established role of CYP3A4 in the formation of this compound and the profound inhibitory effect of drugs like ketoconazole on this metabolic pathway.

Experimental Protocols

The following sections detail the typical methodologies employed in clinical studies investigating the pharmacokinetics of ranolazine and its metabolites, which are relevant to understanding the data presented.

Subject Selection and Phenotyping

In clinical trials investigating drug metabolism, subjects are often categorized based on their metabolic capacity for a specific enzyme.

  • Genotyping: This involves analyzing the subject's DNA to identify genetic variations (polymorphisms) in the CYP3A4 gene that are known to result in reduced or non-functional enzyme activity. Individuals with two non-functional alleles are classified as poor metabolizers.

  • Phenotyping: This method assesses the actual enzymatic activity in an individual. It is often done by administering a probe drug that is exclusively metabolized by CYP3A4 and then measuring the concentration of the parent drug and its metabolite in plasma or urine. A low metabolite-to-parent drug ratio would indicate a poor metabolizer status. For CYP3A4, probe drugs like midazolam or erythromycin (B1671065) are commonly used.

In the absence of a large population of genotypically defined CYP3A4 poor metabolizers, a pharmacological approach is often employed:

  • Chemical Inhibition: Healthy volunteers, who are typically extensive metabolizers, are administered a potent and specific inhibitor of CYP3A4 (e.g., ketoconazole) for a period sufficient to achieve steady-state inhibition of the enzyme. Subsequently, the drug of interest (in this case, ranolazine) is administered, and its pharmacokinetic profile and that of its metabolites are assessed. This approach effectively creates a temporary "phenocopy" of a poor metabolizer state.

Drug Administration and Sample Collection
  • Drug Formulation and Dosage: Ranolazine is typically administered as an extended-release oral tablet. Doses used in clinical studies vary, with common regimens being 500 mg or 1000 mg twice daily.

  • Blood Sampling: Blood samples are collected at multiple time points after drug administration to capture the full pharmacokinetic profile. This typically includes pre-dose and several post-dose time points over a 24-hour period or longer to determine key parameters like Cmax, tmax, and AUC.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

Analytical Methods

The quantification of ranolazine and its metabolite, this compound, in plasma samples is performed using highly sensitive and specific analytical techniques.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard method for bioanalysis of drugs and their metabolites.

    • Sample Preparation: Plasma samples are first treated to remove proteins and other interfering substances. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.

    • Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The ranolazine and this compound are separated from other plasma components on a chromatographic column.

    • Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The molecules are ionized, and specific parent-to-daughter ion transitions are monitored for both ranolazine and this compound, allowing for their precise and accurate quantification.

Mandatory Visualizations

Ranolazine Metabolism Pathway

Ranolazine_Metabolism cluster_cyp3a4 CYP3A4-mediated Metabolism Ranolazine Ranolazine Other_Metabolites Other Metabolites Ranolazine->Other_Metabolites Minor Pathways (e.g., CYP2D6) CYP3A4 CYP3A4 Ranolazine->CYP3A4 Primary Pathway ODesmethyl_Ranolazine This compound (CVT-2514) Excretion Excretion ODesmethyl_Ranolazine->Excretion Other_Metabolites->Excretion CYP3A4->ODesmethyl_Ranolazine

Caption: Metabolic pathway of ranolazine to this compound.

Experimental Workflow for Comparing Metabolizer Groups

Experimental_Workflow cluster_extensive Extensive Metabolizers cluster_poor Poor Metabolizers (or Surrogate) EM_Subjects Recruit Subjects (Extensive Metabolizers) EM_Dosing Administer Ranolazine EM_Subjects->EM_Dosing EM_Sampling Collect Plasma Samples EM_Dosing->EM_Sampling EM_Analysis LC-MS/MS Analysis of This compound EM_Sampling->EM_Analysis Comparison Compare Pharmacokinetic Parameters (AUC, Cmax) EM_Analysis->Comparison PM_Subjects Recruit Subjects (Poor Metabolizers or Healthy Volunteers) PM_Inhibitor Administer Potent CYP3A4 Inhibitor (e.g., Ketoconazole) PM_Subjects->PM_Inhibitor PM_Dosing Administer Ranolazine PM_Inhibitor->PM_Dosing PM_Sampling Collect Plasma Samples PM_Dosing->PM_Sampling PM_Analysis LC-MS/MS Analysis of This compound PM_Sampling->PM_Analysis PM_Analysis->Comparison

Caption: Workflow for comparing this compound levels.

References

Unraveling the Enantiomeric Puzzle of O-Desmethyl Ranolazine: A Gap in Pharmacological Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the pharmacological differences between the enantiomers of O-Desmethyl ranolazine (B828), a primary metabolite of the antianginal drug ranolazine. While research has established the stereoselective nature of ranolazine's metabolism and pharmacokinetics, specific data on the binding affinities, potency, and efficacy of the individual (R)- and (S)-O-Desmethyl ranolazine enantiomers at their molecular targets remains elusive. This absence of data precludes a direct comparative analysis of their pharmacological profiles.

Ranolazine, marketed as a racemic mixture, is extensively metabolized in the body, with O-demethylation being a key pathway, leading to the formation of O-Desmethyl ranolazine (also known as CVT-2514).[1][2] Studies have successfully developed enantioselective bioanalytical methods to separate and quantify the enantiomers of both ranolazine and its O-desmethyl metabolite, confirming that the in vitro metabolism of ranolazine is indeed enantioselective.[3]

Furthermore, pharmacokinetic studies in animal models have demonstrated stereoselectivity in the disposition of ranolazine enantiomers. For instance, one study in rats revealed that R-(+)-ranolazine exhibited a higher maximum concentration (Cmax) and area under the curve (AUC) compared to S-(-)-ranolazine, suggesting differences in their absorption and/or clearance.[4]

Despite these advances in analytical chemistry and pharmacokinetics for the parent compound, the pharmacological activity of the individual enantiomers of the O-Desmethyl metabolite has not been reported in the public domain. This critical missing information prevents a detailed comparison of their potential therapeutic effects or off-target activities.

The Parent Compound: A Tale of Two Enantiomers in Metabolism

The primary mechanism of action for the racemic mixture of ranolazine is the inhibition of the late sodium current (INa) in cardiac myocytes.[5][6][7][8][9] This inhibition reduces the intracellular sodium and subsequent calcium overload, leading to improved myocardial relaxation and a reduction in angina symptoms. The pharmacokinetics of the (+) R and (-) S-enantiomers of ranolazine itself, however, have been reported to be similar in healthy human volunteers.[10][11][12]

The enantioselectivity observed in the in vitro metabolism of ranolazine suggests that the formation of (R)- and (S)-O-Desmethyl ranolazine may occur at different rates.[3] This could potentially lead to different circulating concentrations of the two enantiomers of the metabolite, a factor that underscores the importance of understanding their individual pharmacological profiles.

Future Directions: The Need for Enantiomer-Specific Pharmacological Studies

To fill the current knowledge gap, dedicated pharmacological studies on the separated enantiomers of this compound are imperative. Such studies would need to include:

  • Binding Affinity Assays: To determine the affinity of each enantiomer for the late sodium channel and other potential molecular targets.

  • In Vitro Potency and Efficacy Studies: To quantify the functional effects of each enantiomer on ion channel activity and other relevant cellular processes.

  • Pharmacodynamic Studies: To assess the physiological effects of each enantiomer in relevant preclinical models.

Below is a conceptual workflow for the necessary future research.

G Experimental Workflow for this compound Enantiomer Pharmacological Profiling cluster_0 Chiral Separation cluster_1 Pharmacological Evaluation cluster_2 Data Analysis & Comparison racemic Racemic this compound separation Preparative Chiral HPLC racemic->separation enantiomers (R)- and (S)-O-Desmethyl Ranolazine separation->enantiomers binding Binding Affinity Assays (e.g., Radioligand Binding) enantiomers->binding potency In Vitro Potency & Efficacy (e.g., Patch Clamp Electrophysiology) enantiomers->potency pd_studies Pharmacodynamic Studies (e.g., In Vivo Models of Angina) enantiomers->pd_studies comparison Comparative Analysis of Pharmacological Profiles binding->comparison potency->comparison pd_studies->comparison

References

Navigating the Analytical Landscape: A Comparative Guide to O-Desmethyl Ranolazine Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and characterization of reference materials are paramount for accurate analytical method development, validation, and quality control. This guide provides a comparative analysis of the O-Desmethyl ranolazine (B828) reference material and an alternative, Ranolazine Related Compound A, offering insights into their specifications and the experimental protocols for their characterization.

O-Desmethyl ranolazine is a primary metabolite of ranolazine, an anti-anginal medication. As such, its reference standard is crucial for pharmacokinetic, metabolic, and impurity profiling studies. An alternative reference material, Ranolazine Related Compound A, also plays a role in the comprehensive analysis of ranolazine-related substances. This guide will delve into a comparison of their typical specifications and outline the methodologies for their analysis.

Comparative Analysis of Reference Material Specifications

A thorough comparison of the key analytical specifications of this compound and Ranolazine Related Compound A is essential for selecting the appropriate reference material for a given application. While specific values are lot-dependent and detailed in the Certificate of Analysis (CoA) provided by the supplier, the following table summarizes the typical data provided for these materials.

FeatureThis compound Reference MaterialRanolazine Related Compound A Reference Material
Chemical Name N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetamide(±)-2-[(2-Methoxyphenoxy)methyl]oxirane
CAS Number 172430-45-4[1][2][3]2210-74-4[4]
Molecular Formula C23H31N3O4[2]C10H12O3[4]
Molecular Weight 413.52 g/mol [5]180.20 g/mol [4]
Typical Purity (by HPLC) >98% (Specific value reported on CoA)>98% (Specific value reported on CoA)
Identity Confirmation ¹H-NMR, Mass Spectrometry (MS)[2]¹H-NMR, Mass Spectrometry (MS)
Physical Appearance White to off-white solidInformation not readily available
Storage Conditions 2-8°C2-8°C[4]
Supplier Information Available from various suppliers including SynThink, Veeprho, and Pharmaffiliates.[2][5]Available from various suppliers, including as a USP reference standard.[4]

Analytical Workflow for Reference Material Characterization

The comprehensive characterization of this compound and its related compound reference materials involves a multi-step analytical workflow to confirm identity, purity, and potency. This process is crucial for ensuring the reliability of experimental results.

cluster_0 Reference Material Characterization Workflow cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis A Reference Material Procurement B Visual Inspection A->B C Identity Confirmation B->C D Purity Assessment B->D C1 1H-NMR Spectroscopy C->C1 C2 Mass Spectrometry (MS) C->C2 D1 High-Performance Liquid Chromatography (HPLC) D->D1 E Certificate of Analysis Generation C1->E C2->E D1->E

Analytical workflow for reference material characterization.

Experimental Protocols

Detailed experimental protocols are fundamental for the accurate and reproducible analysis of this compound and its related compounds. The following sections provide an overview of the methodologies for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A validated stability-indicating HPLC method is essential for determining the purity of the reference material and for separating it from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]

  • Mobile Phase: A typical mobile phase consists of a mixture of a phosphate (B84403) buffer (pH adjusted to 7.0) and methanol (B129727) in a 35:65 (v/v) ratio.[6] The exact composition may be optimized for best separation.

  • Flow Rate: A flow rate of 1.0 mL/min is generally employed.[6]

  • Detection: UV detection at 220 nm is appropriate for these compounds.[6]

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve the material in the mobile phase, using sonication if necessary, and dilute to volume.

  • Analysis:

    • Inject a suitable volume of the sample solution into the HPLC system.

    • Record the chromatogram and calculate the area percentage of the main peak to determine the purity.

    • The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

¹H-NMR Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is a powerful technique for confirming the chemical structure of the reference material.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃) are common solvents.

  • Sample Preparation:

    • Dissolve 5-10 mg of the reference material in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H-NMR spectrum.

    • The chemical shifts, coupling constants, and integration of the signals should be consistent with the known structure of this compound or Ranolazine Related Compound A.

  • Data Analysis:

    • Compare the acquired spectrum with a reference spectrum or with predicted chemical shifts to confirm the identity of the compound.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the reference material.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is a common technique for these types of molecules.

  • Analysis Mode: The analysis is typically performed in positive ion mode.

  • Sample Preparation:

    • Prepare a dilute solution of the reference material in a suitable solvent, such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Analysis:

    • The observed m/z value of the protonated molecule [M+H]⁺ should correspond to the calculated molecular weight of the compound. For this compound, the expected [M+H]⁺ is approximately 414.24, and for Ranolazine Related Compound A, it is approximately 181.08.

By utilizing these detailed analytical methods and comparing the specifications of available reference materials, researchers can ensure the accuracy and reliability of their studies on ranolazine and its metabolites.

References

A Comparative In Vitro Metabolic Profile of Ranolazine Across Preclinical Species and Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro metabolism of ranolazine (B828), an antianginal agent, across various species commonly used in preclinical drug development: humans, monkeys, dogs, rats, and mice. Understanding the interspecies differences in drug metabolism is crucial for the extrapolation of preclinical safety and efficacy data to humans. This document summarizes key metabolic pathways, enzymatic contributions, and provides a framework for the experimental protocols used in such comparative studies.

Executive Summary

Comparative In Vitro Metabolic Data

Due to the limited availability of direct comparative studies in the public domain, the following table presents known human metabolic data alongside representative, illustrative data for other species to demonstrate how such a comparison would be structured. The primary routes of metabolism are expected to be qualitatively similar across species, but the rates of these reactions can differ significantly.

Table 1: Illustrative Comparative In Vitro Metabolism of Ranolazine in Liver Microsomes

ParameterHumanMonkey (Illustrative)Dog (Illustrative)Rat (Illustrative)Mouse (Illustrative)
Primary Metabolizing Enzymes CYP3A4 (>70%), CYP2D6 (<20%)[3]CYP3A homologues, CYP2D homologuesCYP3A homologuesCYP3A homologuesCYP3A homologues
Intrinsic Clearance (CLint, µL/min/mg protein) Moderate to HighHighModerateHighVery High
Major Metabolic Pathways Identified N-dealkylation, O-demethylation, O-dearylation, Hydroxylation, Glucuronidation[4][5]N-dealkylation, O-demethylationN-dealkylation, O-demethylationN-dealkylation, O-demethylationN-dealkylation, O-demethylation
Major Metabolites Formed (in vitro) CVT-2738 (from N-dealkylation), CVT-2514 (from O-demethylation)Similar to humanSimilar to humanSimilar to humanSimilar to human

Note: Data for monkey, dog, rat, and mouse are illustrative and intended to represent the expected trends in a comparative in vitro study. Species differences in CYP enzyme activity are well-documented.

Key Metabolic Pathways of Ranolazine

Ranolazine is subject to several phase I metabolic reactions. The diagram below illustrates the principal biotransformation pathways.

G Ranolazine Ranolazine M1 N-dealkylation (CVT-2738 & others) Ranolazine->M1 CYP3A4, CYP2D6 M2 O-demethylation (CVT-2514) Ranolazine->M2 CYP3A4 M3 O-dearylation Ranolazine->M3 CYP3A4 M4 Hydroxylation Ranolazine->M4 CYP3A4 M5 Glucuronidation (Phase II) Ranolazine->M5 UGTs Secondary Secondary Metabolites (e.g., conjugated products) M1->Secondary M2->Secondary M3->Secondary M4->Secondary

Caption: Primary metabolic pathways of ranolazine.

Experimental Protocols

The following section details a standard methodology for assessing the in vitro metabolism of a compound like ranolazine using liver microsomes.

Objective: To determine the rate of metabolism (intrinsic clearance) and identify the major metabolites of ranolazine in liver microsomes from human, monkey, dog, rat, and mouse.

Materials:

  • Ranolazine

  • Pooled liver microsomes from human, monkey, dog, rat, and mouse (commercially available)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • LC-MS/MS system for analysis

Experimental Workflow:

The general workflow for an in vitro metabolism study using liver microsomes is depicted below.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Ranolazine Stock Solution D Pre-incubate Microsomes and Ranolazine at 37°C A->D B Prepare Microsome Suspensions (Human, Monkey, Dog, Rat, Mouse) B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E F Incubate at 37°C with Shaking E->F G Terminate Reaction at Time Points (e.g., 0, 5, 15, 30, 60 min) F->G H Protein Precipitation & Centrifugation G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Ranolazine Depletion I->J L Identify and Profile Metabolites I->L K Calculate Intrinsic Clearance (CLint) J->K

Caption: Experimental workflow for in vitro metabolism studies.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ranolazine in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.

    • Thaw the pooled liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) with phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the microsomal suspension and the ranolazine working solution.

    • Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C to allow the system to equilibrate.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C in a shaking water bath.

  • Sample Collection and Reaction Termination:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of ranolazine and to identify and semi-quantify the metabolites formed.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of ranolazine remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Conclusion

The in vitro metabolism of ranolazine is complex and primarily driven by CYP3A4 in humans. While a complete quantitative comparative dataset across all common preclinical species is not publicly available, the established methodologies allow for such comparisons to be made during drug development. These studies are essential for understanding the potential for interspecies differences in pharmacokinetics and for selecting the most appropriate animal models for further nonclinical safety and efficacy evaluation. The provided protocols and diagrams offer a foundational understanding for researchers entering this area of study.

References

A Comparative Guide to the Validation of O-Desmethyl Ranolazine as a Regulated Pharmaceutical Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the validation of O-Desmethyl ranolazine (B828), a known impurity and metabolite of the anti-anginal drug, ranolazine. The control of such impurities is a critical aspect of drug development and manufacturing, mandated by global regulatory bodies to ensure the safety and efficacy of the final pharmaceutical product. This document outlines the regulatory framework, compares validated analytical methods, and provides detailed experimental protocols to assist in the robust quality control of ranolazine.

Regulatory Framework for Impurity Validation

The validation and control of pharmaceutical impurities are governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), which pertains to impurities in new drug substances.[1][2] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which the biological safety of an impurity must be established.

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level.[1][3] An impurity is considered qualified if it was present at a comparable or higher level in safety or clinical study batches, or if it is a significant metabolite in animal or human studies.[1][3]

The following diagram illustrates the general workflow for validating a regulated pharmaceutical impurity like O-Desmethyl ranolazine, from initial detection to final specification setting, in accordance with ICH principles.

G cluster_0 Phase 1: Detection & Identification cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Qualification & Specification A Impurity Detected in Drug Substance Batch B Characterize Structure (e.g., MS, NMR) A->B If > Identification Threshold C Compare with Reference Standard B->C D Develop Stability-Indicating Analytical Method (e.g., HPLC) C->D E Validate Method per ICH Q2(R1) (Specificity, LOD, LOQ, Linearity, Accuracy, Precision, Robustness) D->E F Assess Impurity Level vs. Qualification Threshold E->F G Conduct Toxicological Studies (If level is unqualified) F->G Unqualified H Establish Acceptance Criteria (Specification) F->H Qualified G->H

Caption: General workflow for pharmaceutical impurity validation.

Comparison of Analytical Methodologies

The accurate quantification of this compound requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed. Below is a comparison of two distinct, validated, stability-indicating HPLC methods suitable for the analysis of ranolazine and its related substances.

Table 1: Comparison of HPLC Chromatographic Conditions

ParameterMethod 1 (Isocratic RP-HPLC)Method 2 (Gradient RP-HPLC)
Column X-terra RP-18 (150 mm × 4.6 mm, 5 µm)[4]Inertsil C8-3 (150 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Buffer: Acetonitrile (60:40 v/v)[4]A: Acetonitrile, B: Ammonium Dihydrogen Phosphate (B84403) Buffer[5]
Buffer Details Sodium di-hydrogen phosphate monohydrate with Triethylamine, pH 5.0[4]Ammonium dihydrogen phosphate in water (5.75 g/L)[5]
Elution Mode Isocratic[4]Gradient[5]
Flow Rate 1.0 mL/min[4]1.0 mL/min[5]
Detection (UV) 225 nm[4]220 nm[5]
Column Temp. Ambient30°C[5]
Injection Volume Not Specified10 µL[5]
Run Time ~10 minutes~40 minutes[5]

Table 2: Comparison of Method Validation Parameters

ParameterMethod 1 (Isocratic RP-HPLC)Method 2 (UFLC Method)
Linearity Range 11.98 - 37.92 µg/mL (for Ranolazine)[4]0.1 - 50 µg/mL (for Ranolazine)[6]
Correlation Coeff. (r²) > 0.999 (for Ranolazine)0.9999 (for Ranolazine)[6]
LOD Not specified for impurities0.0319 µg/mL (for Ranolazine)[6]
LOQ Not specified for impurities0.0981 µg/mL (for Ranolazine)[6]
Accuracy (% Recovery) 99.1% - 100.9% (for Ranolazine)[4]Not specified
Precision (%RSD) < 1.0% (for Ranolazine)[4]Not specified

Note: Validation data for the specific impurity this compound is not explicitly detailed in these public-facing studies, but the methods are validated for stability-indicating properties and the separation of related substances.

The relationship between the active pharmaceutical ingredient (API), ranolazine, and its various impurities is critical for developing a specific and selective analytical method.

G cluster_impurities Potential Impurities API Ranolazine (API) Process Process-Related (e.g., Starting Materials, Intermediates) API->Process from Synthesis Degradation Degradation Products (e.g., Hydrolytic, Oxidative) API->Degradation from Storage/ Stress Metabolites Metabolites API->Metabolites in vivo ODM This compound Degradation->ODM Metabolites->ODM

Caption: Relationship of Ranolazine to its impurities.

Detailed Experimental Protocol (Adapted Isocratic RP-HPLC Method)

This protocol is based on a validated, stability-indicating RP-HPLC method for ranolazine and its related substances.[4]

Objective: To quantify this compound and other impurities in a ranolazine bulk drug sample.

1. Materials and Reagents:

  • Ranolazine API

  • This compound Certified Reference Standard

  • Acetonitrile (HPLC Grade)

  • Sodium di-hydrogen phosphate monohydrate

  • Triethylamine

  • Orthophosphoric acid

  • Water (HPLC Grade/Milli-Q)

2. Chromatographic System:

  • HPLC with UV Detector (e.g., Waters Alliance)

  • Column: X-terra RP-18 (150 mm × 4.6 mm, 5 µm)

  • Software: Empower 2 or equivalent

3. Preparation of Solutions:

  • Buffer Preparation: Accurately weigh and dissolve 2.72 g of Sodium di-hydrogen phosphate monohydrate in 1000 mL of water. Add 2 mL of Triethylamine. Adjust the pH to 5.0 with diluted orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter.[4]

  • Mobile Phase: Mix the prepared Buffer and Acetonitrile in a 60:40 (v/v) ratio. Degas before use.[4]

  • Standard Stock Solution (Ranolazine): Accurately weigh 50 mg of Ranolazine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Impurity Stock Solution (this compound): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (for LOQ/LOD): Prepare serial dilutions from the Impurity Stock Solution to determine the Limit of Detection (LOD) and Limit of Quantification (LOQ).

  • Sample Solution: Accurately weigh 50 mg of the Ranolazine API test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL (Typical, may require optimization)

  • Column Temperature: Ambient

  • Detection Wavelength: 225 nm[4]

  • Run Time: 10 minutes

5. System Suitability:

  • Inject the Ranolazine standard solution five times.

  • The %RSD for the peak area should be not more than 2.0%.

  • The theoretical plates for the ranolazine peak should be not less than 2000.

  • The tailing factor for the ranolazine peak should be not more than 2.0.

6. Procedure:

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solutions to establish LOD and LOQ.

  • Inject the Ranolazine standard solution.

  • Inject the sample solution in duplicate.

  • Identify the peaks for ranolazine and this compound based on their retention times compared to the standards.

  • Calculate the amount of this compound in the sample using the area of the impurity peak relative to the area of the ranolazine peak from the standard solution (assuming a response factor of 1.0 unless otherwise determined).

This guide provides a foundational comparison for the validation of this compound. Laboratories should perform their own full method validation according to ICH Q2(R1) guidelines to ensure the chosen method is suitable for its intended purpose.

References

Safety Operating Guide

Navigating the Disposal of O-Desmethyl Ranolazine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. O-Desmethyl ranolazine (B828), a metabolite of ranolazine, requires careful handling and adherence to established disposal protocols. This guide provides essential, step-by-step information for the safe and compliant disposal of O-Desmethyl ranolazine.

Core Principle: Precaution and Consultation

The disposal of any chemical, including metabolites like this compound, is governed by stringent regulations to protect human health and the environment.[1][2] The primary step for any laboratory personnel is to consult with their institution's Environmental Health and Safety (EHS) department.[3] EHS professionals are equipped to provide guidance specific to the institution's policies and local regulations, including determining if the substance is considered hazardous waste.[3]

**Step-by-Step Disposal Protocol for this compound

  • Initial Assessment and Waste Characterization: The first crucial step is to determine if this compound is classified as hazardous waste. This assessment should be made in conjunction with your institution's EHS office. They can help evaluate the compound against criteria set by the Resource Conservation and Recovery Act (RCRA).[1][4]

  • Proper Segregation and Collection:

    • If deemed hazardous: this compound waste must be collected in a designated, properly labeled hazardous waste container. The container should be compatible with the chemical properties of the substance.

    • If deemed non-hazardous: The waste should still be segregated from general laboratory trash and collected in a container specifically for non-hazardous chemical waste.[3]

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), the concentration, and the appropriate hazard warnings (e.g., "Hazardous Waste").

  • Storage: Waste containers should be stored in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should have secondary containment to prevent spills.

  • Arranging for Disposal: Contact your EHS department to arrange for the pickup and disposal of the waste. EHS will coordinate with a licensed chemical waste disposal vendor.[3] The most common method for the final disposal of pharmaceutical waste is incineration at a licensed facility.[2][4]

  • Record Keeping: Maintain accurate records of the amount of this compound waste generated and the date of its disposal. This documentation is crucial for regulatory compliance.

Key Disposal Considerations

ConsiderationRegulatory BodiesRecommended Action
Hazardous Waste Classification Environmental Protection Agency (EPA), State and Local RegulatorsConsult with your institution's Environmental Health and Safety (EHS) office for a formal determination.[1][4]
Container Selection and Labeling Department of Transportation (DOT), EPAUse containers approved for chemical waste and label them clearly with the contents and any associated hazards.
Disposal Method EPA, State and Local RegulatorsThe most common and recommended method for pharmaceutical waste is incineration by a licensed vendor.[2][4][5]
Spill and Emergency Procedures Occupational Safety and Health Administration (OSHA)Have a spill kit readily available. In case of a spill, follow your institution's established emergency procedures.
Training OSHA, EPAEnsure all personnel handling this compound are trained on its hazards and the proper disposal procedures.[4]

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical such as this compound.

start Start: this compound Waste Generated consult_ehs Consult Environmental Health & Safety (EHS) start->consult_ehs is_hazardous Is the waste classified as hazardous? consult_ehs->is_hazardous hazardous_container Collect in a labeled hazardous waste container is_hazardous->hazardous_container Yes non_hazardous_container Collect in a labeled non-hazardous chemical waste container is_hazardous->non_hazardous_container No arrange_pickup Arrange for pickup by EHS/ licensed waste vendor hazardous_container->arrange_pickup non_hazardous_container->arrange_pickup incineration Final Disposal: Incineration arrange_pickup->incineration documentation Document Waste Disposal incineration->documentation end End documentation->end

Caption: Disposal workflow for this compound.

Important Note: Never dispose of this compound or any other chemical waste down the drain or in the regular trash.[6] Improper disposal can lead to contamination of water supplies and harm to the environment.[6] For unused or expired medications in a non-laboratory setting, drug take-back programs are the safest disposal option.[1][7][8] If such programs are unavailable, the FDA provides guidelines for household trash disposal, which involves mixing the medication with an undesirable substance like coffee grounds or cat litter and placing it in a sealed container.[7][9][10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Desmethyl ranolazine
Reactant of Route 2
Reactant of Route 2
O-Desmethyl ranolazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。